Technical Documentation Center

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol
  • CAS: 936940-35-1

Core Science & Biosynthesis

Foundational

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol chemical structure and properties

This technical guide details the structure, physicochemical properties, synthesis, and applications of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol , a specialized heterocyclic building block used in medicinal chemistry. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure, physicochemical properties, synthesis, and applications of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol (often supplied as the dihydrochloride salt, CAS: 1390654-76-8 ) is a functionalized pyrimidine derivative.[1] It is characterized by a pyrimidine core substituted with three distinct functional groups: a hydroxyl/oxo group at position 4, an amino group at position 6, and a flexible aminoethyl chain at position 2.

This compound serves as a critical scaffold in fragment-based drug discovery (FBDD) . Its structural motifs mimic endogenous metabolites like substituted guanidines and pyrimidine bases, making it a valuable precursor for kinase inhibitors, folate antagonists, and PROTAC (Proteolysis Targeting Chimera) linkers.[1]

Chemical Structure & Tautomerism

Molecular Identity
  • IUPAC Name: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol[1][2]

  • Common Synonyms: 6-amino-2-(2-aminoethyl)-4-pyrimidinol; 2-(2-aminoethyl)-6-aminopyrimidin-4(3H)-one.[1]

  • CAS Number: 1390654-76-8 (Dihydrochloride salt).[1]

  • Molecular Formula: C₆H₁₀N₄O (Free base) / C₆H₁₂Cl₂N₄O (Dihydrochloride).

  • Molecular Weight: 154.17 g/mol (Free base) / 227.09 g/mol (Dihydrochloride).

Structural Analysis & Tautomerism

The "4-ol" designation refers to the enol form. However, like most 4-hydroxypyrimidines, this compound exists in a tautomeric equilibrium favoring the keto (lactam) form, specifically the 4(3H)-pyrimidinone , in aqueous solution and the solid state.[1]

Key Structural Features:

  • C2-Aminoethyl Chain: A flexible linker ending in a primary amine. This is a "handle" for conjugation or interaction with solvent-exposed residues in a protein pocket.[1]

  • C4-Oxo/Hydroxyl: Acts as a hydrogen bond donor (NH) and acceptor (C=O) in the keto form.

  • C6-Amino Group: A weak base that functions as a hydrogen bond donor.

Figure 1: Tautomeric Equilibrium

Tautomerism cluster_0 Enol Form (Lactim) cluster_1 Keto Form (Lactam) Enol 6-Amino-2-(2-aminoethyl) pyrimidin-4-ol (Aromatic System) Keto 6-Amino-2-(2-aminoethyl) pyrimidin-4(3H)-one (Predominant in Solution) Enol->Keto  Tautomerization  

Caption: Equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) tautomers. The keto form is generally thermodynamically favored.[1]

Physicochemical Properties

The following data characterizes the dihydrochloride salt, the most common commercial form.

PropertyValue / DescriptionContext
Appearance Off-white to pale yellow solidHygroscopic salt form.[1]
Solubility High in Water (>50 mg/mL)Due to ionic nature (2x HCl).
Solubility Low in organic solvents (DCM, Hexane)Free base is moderately soluble in MeOH.
pKa (1) ~9.5 - 10.5Terminal primary amine (aliphatic).
pKa (2) ~3.5 - 4.5Pyrimidine N3/Amino group protonation.
H-Bond Donors 4 (Free base)Includes NH₂, NH, and OH sites.
H-Bond Acceptors 4Pyrimidine nitrogens and Oxygen.

Synthesis Methodologies

Two primary routes are established for synthesizing 2-substituted-6-aminopyrimidines. The choice depends on the availability of precursors.

Route A: Condensation (De Novo Synthesis)

This route involves the condensation of a guanidine derivative with an ethyl cyanoacetate. This is the most atom-economical approach.

  • Precursors: 3-Aminopropanimidamide (or its protected form) and Ethyl cyanoacetate.

  • Mechanism: The amidine nitrogen attacks the ester carbonyl, followed by the attack of the other amidine nitrogen on the cyano group (or vice versa), followed by cyclization.

  • Conditions: Sodium ethoxide (NaOEt) in Ethanol, Reflux.

Route B: Nucleophilic Displacement (S-Methyl Route)

This is a robust laboratory method using a leaving group at position 2.

  • Starting Material: 6-Amino-4-hydroxy-2-(methylthio)pyrimidine.

  • Reagent: Ethylenediamine (excess).

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) where the primary amine of ethylenediamine displaces the methylthio (-SMe) group.
    
  • Advantage: Avoids the synthesis of unstable amidines.

Figure 2: Synthetic Pathways

Synthesis SM1 Ethyl Cyanoacetate Step1 Condensation (NaOEt/EtOH, Reflux) SM1->Step1 SM2 3-Aminopropanimidamide SM2->Step1 SM3 6-Amino-4-hydroxy- 2-(methylthio)pyrimidine Step2 S_NAr Displacement (120°C, Sealed Tube) SM3->Step2 SM4 Ethylenediamine SM4->Step2 Product 6-Amino-2-(2-aminoethyl) pyrimidin-4-ol Step1->Product Step2->Product

Caption: Dual synthetic strategies. Route A (Condensation) is direct; Route B (Displacement) uses readily available thiopyrimidine precursors.[1]

Detailed Experimental Protocol (Route B)

Note: This protocol is adapted from standard procedures for aminolysis of 2-methylthiopyrimidines.[1]

Objective: Synthesis of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol via displacement.

Materials:

  • 6-Amino-4-hydroxy-2-(methylthio)pyrimidine (1.0 eq)[1]

  • Ethylenediamine (10.0 eq) - Acts as solvent and reactant[1]

  • Ethanol (optional co-solvent)[1]

Step-by-Step Workflow:

  • Setup: Charge a pressure tube or round-bottom flask with 6-Amino-4-hydroxy-2-(methylthio)pyrimidine.

  • Addition: Add excess ethylenediamine carefully (exothermic).

  • Reaction: Heat the mixture to 110–120°C for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH) or LC-MS.[1]

    • Checkpoint: Disappearance of the starting material peak and evolution of methanethiol (stench).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess ethylenediamine.

    • Triturate the residue with cold ethanol or ether to precipitate the product.

  • Purification:

    • Dissolve the crude solid in minimal water.

    • Acidify with 2M HCl to pH ~1-2 to form the dihydrochloride salt.

    • Recrystallize from Ethanol/Water or precipitate with Acetone.

  • Validation:

    • ¹H NMR (D₂O): Look for pyrimidine singlet (C5-H) around δ 5.5-6.0 ppm and two triplets for the ethyl chain (δ 3.0-3.5 ppm).[1]

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

The compound is a "privileged structure" fragment.

  • Kinase Inhibition: The pyrimidine hinge-binding motif (N1/C6-NH2) mimics Adenine.[1] The C2-aminoethyl tail can extend into the ribose pocket or solvent front to improve solubility and selectivity.

  • PROTAC Linkers: The terminal primary amine allows for facile amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives) or Target of Interest (POI) ligands.

Chemical Biology
  • Immobilization: The primary amine on the side chain allows the pyrimidine to be coupled to Sepharose beads or sensor chips (SPR) to study pyrimidine-binding proteins without disrupting the core hydrogen-bonding face.[1]

References

  • Sigma-Aldrich. 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride Product Page. Catalog No. AldrichCPR.[2][3] Link

  • PubChem. Compound Summary: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol. Link

  • Brown, D. J. (1962). The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience. (Foundational text on Pyrimidine synthesis and tautomerism).
  • Lagoja, I. M. (2005). Pyrimidine as Constituent of Natural Biologically Active Compounds. Chemistry & Biodiversity, 2(1), 1-50. (Context on biological relevance).

Sources

Exploratory

Architecting Efficacy: Pyrimidine-Based Pharmacophores in Fragment-Based Drug Design

Executive Summary In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has transcended its status as a niche methodology to become a primary engine for lead generation, particularly for "undruggab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has transcended its status as a niche methodology to become a primary engine for lead generation, particularly for "undruggable" targets. Central to this success is the pyrimidine scaffold , a privileged structure that serves as the architectural cornerstone for a vast array of kinase inhibitors, HSP90 antagonists, and epigenetic modulators.

This technical guide dissects the utility of pyrimidine pharmacophores in FBDD. It moves beyond basic medicinal chemistry to explore the causality of scaffold selection, the rigor of biophysical screening, and the logic of synthetic vector expansion. Designed for drug development professionals, this document provides actionable protocols and evidence-based strategies to accelerate the fragment-to-lead (F2L) transition.

Part 1: The Pyrimidine Advantage in FBDD

The "Privileged" Physics

The pyrimidine ring (1,3-diazine) is not merely a common structural motif; it is a bio-isosteric powerhouse. In the context of FBDD, where the "Rule of Three" (Ro3) governs library design, pyrimidine offers distinct physicochemical advantages:

  • Solubility & Ligand Efficiency (LE): The two nitrogen atoms decrease logP relative to benzene, enhancing aqueous solubility—a critical parameter for fragment screening which often requires millimolar concentrations.

  • Defined Exit Vectors: Unlike aliphatic scaffolds, the planar aromatic system of pyrimidine provides rigid, predictable exit vectors at positions C2, C4, C5, and C6. This rigidity reduces the entropic penalty upon binding, a key factor in maximizing Ligand Efficiency.

  • H-Bonding Versatility: The N1 and N3 atoms act as hydrogen bond acceptors, while functionalization at C2/C4 (e.g., with amino groups) introduces donors. This donor-acceptor-donor (D-A-D) motif is the canonical "hinge-binding" pharmacophore for ATP-competitive kinase inhibitors.

Synthetic Modularity

From a library synthesis perspective, pyrimidine is superior due to its reactivity profile. The electron-deficient nature of the ring facilitates Nucleophilic Aromatic Substitution (


), allowing for the rapid generation of diverse libraries from a single core (e.g., 2,4,6-trichloropyrimidine).
PositionReactivity ProfileStrategic Utility in FBDD
C4 / C6 High

reactivity
Primary vector for introducing diversity; often targets the hydrophobic pocket.
C2 Moderate

reactivity
Secondary vector; ideal for "hinge-binding" motifs (e.g., aminopyrimidines).
C5 Electrophilic substitution / Cross-coupling"Gatekeeper" vector; used to tune selectivity or access solvent-exposed regions.

Part 2: Strategic Library Construction

The "Vector-Scanning" Library

Instead of random diversity, a pyrimidine-focused fragment library should be designed to scan vectors. A robust strategy involves the Sequential Substitution Protocol :

  • Core Selection: Start with 2,4-dichloro-5-fluoropyrimidine or 2,4,6-trichloropyrimidine.

  • Vector 1 (C4): Displace the most reactive chloride with a diverse set of amines (aliphatic, aromatic, heteroaromatic). This defines the primary binding interaction.

  • Vector 2 (C2): Displace the second chloride. In kinase programs, this is often a solubilizing group or a specific H-bond donor.

Late-Stage Functionalization: The Minisci Reaction

A limitation of traditional


 is the reliance on heteroatom linkers. To access novel chemical space (C-C bond formation), the Minisci reaction  has emerged as a critical tool in FBDD.
  • Protocol: Radical alkylation of the electron-deficient pyrimidine core using alkyl halides/carboxylic acids, a photocatalyst (e.g., Ir(ppy)3), and blue light.

  • Application: This allows for the direct installation of alkyl fragments onto the C-H positions of a pyrimidine hit without de novo synthesis, enabling rapid "SAR by catalog" directly on the active fragment.

Part 3: Screening & Validation Protocols

Detecting the weak interactions (


 in mM range) typical of pyrimidine fragments requires biophysical rigor. Saturation Transfer Difference (STD) NMR  is the gold standard for this validation.
Protocol: STD-NMR for Pyrimidine Fragments

This protocol validates binding and maps the epitope (which protons are in contact with the protein).

Materials:

  • Target Protein: >20 kDa, purity >95%, in deuterated buffer (PBS, pH 7.4).

  • Ligand: Pyrimidine fragment library pools (mixtures of 3-5 compounds).

  • Instrument: 600 MHz NMR with cryoprobe.

Workflow:

  • Sample Prep: Prepare sample with Protein:Ligand ratio of 1:100 (e.g., 10

    
    M protein, 1 mM ligand).
    
  • Pulse Sequence: Apply a train of Gaussian pulses (total saturation time 2-3s) at a frequency where only protein protons resonate (e.g., -0.5 ppm or 12 ppm).

  • Acquisition:

    • On-Resonance Spectrum (

      
      ): Protein is saturated; saturation transfers to bound ligand via spin diffusion.
      
    • Off-Resonance Spectrum (

      
      ): Reference spectrum (irradiation at 30 ppm).
      
  • Data Processing: Subtract

    
     from 
    
    
    
    to generate the difference spectrum (
    
    
    ).
  • Hit Validation: Signals appearing in the difference spectrum indicate binding. The intensity of the STD signal correlates with the proximity of the proton to the protein surface (Epitope Mapping).

Critical Control: Run the same experiment with the ligand without protein to rule out direct irradiation artifacts.

Part 4: Fragment-to-Lead Optimization Logic

Once a pyrimidine hit is validated, the transition to a lead compound follows three distinct geometric strategies.

FBDD_Strategies cluster_strategies Optimization Strategies Hit Pyrimidine Fragment Hit (KD: 500 µM) Xray X-Ray Co-Crystal Structure Hit->Xray  Validation Grow Fragment Growing (Add atoms along vector) Xray->Grow  Defined Vector Link Fragment Linking (Connect two binders) Xray->Link  Adjacent Pockets Merge Fragment Merging (Overlay pharmacophores) Xray->Merge  Common Core Lead Potent Lead (KD: <50 nM) Grow->Lead Link->Lead Merge->Lead

Figure 1: Strategic pathways for evolving a pyrimidine fragment hit into a potent lead compound.

Fragment Growing (The Standard)
  • Concept: Use the structural information (X-ray) to identify an empty adjacent pocket.

  • Pyrimidine Specifics: If the pyrimidine binds at the hinge (kinase), "grow" from C4 or C5 into the hydrophobic back pocket or the solvent front.

  • Example: Introduction of a piperazine at C4 to reach solvent-exposed acidic residues.

Fragment Merging
  • Concept: Identify two different fragments that bind to overlapping sites.

  • Pyrimidine Specifics: Often, a pyrimidine fragment (hinge binder) is merged with a hydrophobic fragment (back-pocket binder) to create a fused system (e.g., pyrrolo[2,3-d]pyrimidine).

Part 5: Case Study – The HSP90 Paradigm

The discovery of HSP90 inhibitors by Vertex and Vernalis is a definitive case study in pyrimidine FBDD.

The Challenge

HSP90 is a molecular chaperone essential for the stability of oncogenic proteins. The ATP-binding pocket is unique (Bergerat fold) but difficult to target with high selectivity using HTS.

The Fragment Campaign
  • Screening: A library of ~1000 fragments was screened using STD-NMR and X-ray crystallography.

  • The Hit: A simple aminopyrimidine fragment was identified.

    • Affinity:

      
       mM.
      
    • Binding Mode: The pyrimidine N1 and exocyclic amine formed a donor-acceptor motif with Asp93 (critical H-bond).

  • Optimization (Fragment Growing):

    • Structural analysis revealed a lipophilic channel adjacent to the C2 position.

    • Synthetic elaboration at C2 (introducing a 2,4-dichlorophenyl group) improved affinity to

      
      
      
      
      
      M.
    • Further growth from the C4 position accessed a solvent channel.

  • The Result: The campaign produced clinical candidates (e.g., AUY922 and related resorcinol-pyrimidines) with low nanomolar potency, representing a >1,000,000-fold improvement in potency from the initial fragment.

Part 6: Case Study – Capivasertib (AZD5363)[1]

Capivasertib , an AKT inhibitor approved in 2023, exemplifies the "Heroic Optimization" of a fragment-derived kinase inhibitor.

  • Origin: Collaboration between Astex, ICR, and AstraZeneca.[1][2][3]

  • Starting Point: Fragment screening identified 7-azaindole (a pyrimidine-fused scaffold) and simple pyrazoles binding to the hinge region of Protein Kinase B (PKB/AKT).

  • The Pivot: While 7-azaindole was the initial hit, the team recognized that a pyrrolo[2,3-d]pyrimidine core (structurally related) offered better vectors for selectivity.

  • Optimization:

    • Vector 1: A piperidine ring was attached to the core to reach into the solvent channel and interact with Glu17.

    • Vector 2: A chlorophenyl group was added to fill the hydrophobic pocket.

  • Outcome: The resulting molecule, Capivasertib, is a potent, selective AKT inhibitor now approved for breast cancer. This underscores the pyrimidine scaffold's ability to serve as a robust platform for complex F2L campaigns.

References

  • Fragment-Based Drug Discovery Applied to Hsp90.[4] Discovery of Two Lead Series with High Ligand Efficiency. Journal of Medicinal Chemistry, 2010.[4] [Link]

  • Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 2013. [Link]

  • Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology, 2013. [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. ACS Combinatorial Science, 2023. [Link]

  • Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 2018. [Link]

Sources

Foundational

Technical Guide: 2-Aminoethyl Pyrimidine Derivatives in Medicinal Chemistry

This guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of 2-aminoethyl pyrimidine derivatives . Executive Summary The 2-aminoethyl pyrimidine scaffold represents a critical bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of 2-aminoethyl pyrimidine derivatives .

Executive Summary

The 2-aminoethyl pyrimidine scaffold represents a critical bioisostere of the histamine ethylamine pharmacophore. Unlike the widely explored 2-aminopyrimidine (where the amino group is directly attached to the ring, common in kinase inhibitors like Imatinib), the 2-(2-aminoethyl)pyrimidine moiety features an ethylene spacer (


) that confers distinct flexibility and basicity profiles. This structural feature renders it a privileged scaffold for targeting G-protein coupled receptors (GPCRs)—specifically histamine receptors (H1–H4)—and as a linker motif in Fragment-Based Drug Discovery (FBDD). This guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and emerging applications of this chemotype.[1]

Chemical Identity & Pharmacophore Analysis

The core structure consists of a pyrimidine ring substituted at the C2 position with an ethylamine side chain. This mimics the imidazole-ethylamine structure of histamine, but with altered electronic properties.

Structural Comparison
FeatureHistamine (Imidazole Core)2-Aminoethyl PyrimidineMedicinal Implication
Aromaticity

-excessive (electron rich)

-deficient (electron poor)
Pyrimidine is more resistant to oxidative metabolism.
Basicity (Ring) pKa ~ 6.0 (Imidazole)pKa ~ 1.3 (Pyrimidine)Pyrimidine ring N is less likely to be protonated at physiological pH.
Side Chain pKa ~ 9.7 (Primary amine)~ 9.5–9.8 (Primary amine)Similar cationic interaction with Asp/Glu residues in receptor pockets.
Tautomerism N-H tautomerism existsNon-tautomericFixed H-bond acceptor geometry improves selectivity (e.g., H1 vs H2).
Pharmacophore Logic (Graphviz)

The following diagram illustrates the pharmacophore mapping of the 2-aminoethyl pyrimidine scaffold against the histamine receptor binding pocket.

Pharmacophore Scaffold 2-Aminoethyl Pyrimidine (Scaffold) Spacer Ethyl Linker (Distance: ~3.5 Å) Scaffold->Spacer Ring Pyrimidine Ring (Pi-Deficient System) Scaffold->Ring Amine Terminal Amine (Cationic Center) Receptor GPCR Binding Pocket (Asp/Glu Residue) Amine->Receptor Ionic Bond Spacer->Amine Selectivity H1 Selectivity (vs H2) Ring->Selectivity Lack of Tautomerism

Caption: Pharmacophore mapping showing the critical ionic interaction of the terminal amine and the selectivity conferred by the non-tautomeric pyrimidine ring.

Therapeutic Applications & SAR

Histamine H1 Receptor Agonists

The 2-(2-aminoethyl)pyrimidine derivative (often referred to as 2-PEA ) is a selective histamine H1 receptor agonist.

  • Mechanism: It mimics the monocationic form of histamine. The lack of N-H tautomerism (unlike imidazole) prevents activation of the H2 receptor, which requires a proton transfer mechanism mediated by the ring nitrogens.

  • Key Insight: This selectivity makes 2-PEA a valuable tool compound for distinguishing H1-mediated effects (vasodilation, bronchoconstriction) from H2-mediated effects (gastric acid secretion).

Betahistine Analogs (Ménière's Disease)

Betahistine is a 2-pyridyl derivative.[2] Pyrimidine analogs have been synthesized to modulate metabolic stability.

  • SAR Rule: Substitution on the amino group (e.g., N-methyl) retains H1 agonism but increases H3 antagonism potency, a dual mechanism useful for treating vertigo and cognitive deficits.

Kinase Inhibitors & FBDD

While 2-aminopyrimidines are classic kinase hinges binders, the 2-aminoethyl variant serves as a flexible linker in Fragment-Based Drug Discovery.

  • Application: It connects the hinge-binding motif to the solvent-exposed region, improving solubility and allowing access to remote sub-pockets.

  • Case Study: In FLT3 and CHK1 inhibitors, the ethylenediamine linker (derived from this scaffold) modulates hERG channel affinity by altering the basicity and lipophilicity of the side chain.

Synthetic Protocols

The synthesis of 2-aminoethyl pyrimidines is challenging due to the instability of the free ethylamine side chain during ring closure. Two primary strategies are recommended: De Novo Ring Construction (for substituted rings) and Side Chain Elaboration (for the core scaffold).

Strategy A: De Novo Ring Construction (The Amidine Route)

This method is preferred for generating derivatives with substituents on the pyrimidine ring (e.g., 4,6-dimethyl).

Reaction Logic:

  • Precursor: Start with 3-aminopropionitrile.

  • Pinner Reaction: Convert nitrile to amidine.

  • Condensation: React amidine with a 1,3-dicarbonyl (e.g., acetylacetone).

Step-by-Step Protocol:

  • Preparation of 3-Aminopropionamidine:

    • Dissolve 3-aminopropionitrile (10 mmol) in anhydrous ethanol (20 mL) saturated with dry HCl gas at 0°C.

    • Stir at 0°C for 4 hours, then refrigerate overnight to precipitate the imidate ester hydrochloride.

    • Filter the solid and treat with ethanolic ammonia (2 M) at room temperature for 24 hours.

    • Concentrate to yield 3-aminopropionamidine dihydrochloride.

  • Cyclization:

    • Dissolve the amidine salt (5 mmol) and acetylacetone (5.5 mmol) in ethanol (15 mL).

    • Add Sodium Ethoxide (10 mmol) slowly to neutralize the salt and catalyze condensation.

    • Reflux for 6–12 hours. Monitor by TLC (DCM:MeOH 9:1).

    • Workup: Evaporate solvent, redissolve in water, adjust pH to ~10, and extract with DCM.

    • Purification: Flash chromatography on silica gel (Amine-functionalized silica is recommended to prevent streaking).

Strategy B: Side Chain Elaboration (The Vinyl Route)

This route parallels the industrial synthesis of betahistine and is ideal for the unsubstituted core.

Synthetic Workflow (Graphviz):

Synthesis Start 2-Methylpyrimidine Step1 Hydroxymethylation (Formaldehyde, 140°C) Start->Step1 Inter1 2-(2-Hydroxyethyl)pyrimidine Step1->Inter1 Step2 Dehydration (Acetic Anhydride/Heat) Inter1->Step2 Inter2 2-Vinylpyrimidine Step2->Inter2 Step3 Aza-Michael Addition (Methylamine or NH3) Inter2->Step3 Product 2-(2-Aminoethyl)pyrimidine Step3->Product

Caption: Synthetic route via the 2-vinylpyrimidine intermediate, utilizing Aza-Michael addition for the final amine installation.

Protocol for Step 3 (Aza-Michael Addition):

  • Reagents: 2-Vinylpyrimidine (1.0 eq), Methylamine hydrochloride (1.5 eq), Water/Methanol (1:1).

  • Procedure:

    • Dissolve amine salt in solvent.[3] Add 2-vinylpyrimidine dropwise.

    • Heat to 60°C in a sealed pressure tube (if using volatile amines) for 4 hours.

    • Self-Validating Check: The disappearance of the vinyl alkene protons (dd, ~6.8 ppm) in H-NMR confirms reaction completion.

    • Isolation: Basify with NaOH (aq) to pH > 12, extract with Toluene (3x). Dry over Na2SO4 and concentrate.

Quantitative Data Summary

The following table summarizes the binding affinities and selectivity profiles of key derivatives.

CompoundStructureTargetAffinity (

/

)
Selectivity Note
2-PEA 2-(2-aminoethyl)pyrimidineH1 Receptor

>30-fold selective vs H2
Betahistine 2-(2-methylaminoethyl)pyridineH3 Antagonist

Weak H1 agonist
Thiazole Analog 2-(2-aminoethyl)thiazoleH1 Receptor

Highest H1 selectivity
Compound 24 2-amino-4-piperazinyl-pyrimidine

-Glucuronidase

Enzyme inhibitor application

References

  • Durant, G. J., et al. (1975). "Chemical differentiation of histamine H1- and H2-receptor agonists." Journal of Medicinal Chemistry. Link

  • Altenbach, R. J., et al. (2008).[4] "Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2][3] "Protocol for synthesizing Betahistine dihydrochloride for laboratory use." BenchChem Technical Guides. Link

  • Wu, Y., et al. (2025).[5] "Fragment-based discovery of 2-amino-pyrimidine derivative as HIPK2 inhibitor." Chemico-Biological Interactions. Link

  • Kalogirou, A. S., & Koutentis, P. A. (2019). "Synthesis of 2-Cyanopyrimidines." Molbank.[6] Link

Sources

Exploratory

Preclinical Evaluation and Biological Activity of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol: A Privileged Scaffold in Drug Discovery

Executive Summary 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol (PubChem CID: 329776816; SMILES: NCCc1nc(N)cc(O)n1) is a highly versatile, low-molecular-weight heterocyclic building block. While it is rarely deployed as a stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol (PubChem CID: 329776816; SMILES: NCCc1nc(N)cc(O)n1) is a highly versatile, low-molecular-weight heterocyclic building block. While it is rarely deployed as a standalone therapeutic agent, it serves as a "privileged scaffold" in modern medicinal chemistry[1]. Its structural homology to natural nucleobases allows it to act as a potent pharmacophore, primarily utilized in the rational design of ATP-competitive kinase inhibitors and antimetabolites for oncology and infectious diseases. This whitepaper details the structural pharmacology, predicted biological targets, and self-validating experimental workflows required to evaluate the biological activity of this compound and its derivatives.

Structural Pharmacology & Target Rationale

The biological activity of pyrimidine derivatives is fundamentally driven by their ability to mimic the adenine ring of adenosine triphosphate (ATP)[2]. The specific functional groups on 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol provide a highly tunable interface for protein-ligand interactions.

Causality of Structural Features
  • The Pyrimidine Core: The planar, aromatic nature of the six-membered ring allows the molecule to intercalate deeply into the narrow, hydrophobic ATP-binding cleft of protein kinases[2].

  • 4-Hydroxyl (4-Oxo) and 6-Amino Substituents: These groups exist in a tautomeric equilibrium and serve as critical bidentate hydrogen bond donors and acceptors. In kinases such as Src and EGFR, these moieties interact directly with the backbone amides of the hinge region (e.g., Met793 in EGFR; Thr341 and Gln278 in c-Src)[3][4].

  • 2-(2-Aminoethyl) Linker: The primary amine on the ethyl chain is protonated at physiological pH. This provides a highly flexible, cationic vector that can be directed toward the solvent-exposed channel to improve aqueous solubility (ADME properties), or it can form electrostatic salt bridges with conserved acidic residues (e.g., the catalytic glutamate in the kinase αC-helix)[1].

Pharmacophore Compound 6-Amino-2-(2-aminoethyl) pyrimidin-4-ol Core Pyrimidine Core (ATP Adenine Isostere) Compound->Core comprises Sub1 4-Hydroxyl & 6-Amino (H-Bond Donors/Acceptors) Compound->Sub1 features Sub2 2-(2-Aminoethyl) Linker (Protonatable Vector) Compound->Sub2 features Hinge Kinase Hinge Region (e.g., Met793, Thr341) Core->Hinge intercalates into Sub1->Hinge binds backbone amides Solvent Solvent-Exposed Channel & Allosteric Pockets Sub2->Solvent extends into

Fig 1. Pharmacophore interaction model of the pyrimidine scaffold within a kinase ATP-binding pocket.

Mechanistic Pathways and Biological Targets

Because of the structural features outlined above, derivatives synthesized from this specific pyrimidine core exhibit potent biological activity across several critical signaling pathways:

  • Receptor Tyrosine Kinases (EGFR): Pyrimidine derivatives are renowned for their ability to competitively inhibit ATP binding in hyperactive kinases driving oncogenesis. In Non-Small Cell Lung Cancer (NSCLC), pyrimidine-based inhibitors effectively block EGFR autophosphorylation, shutting down the downstream MAPK/ERK survival pathway[3].

  • Non-Receptor Tyrosine Kinases (c-Src): The c-Src kinase is heavily implicated in tumor metastasis. Pyrimidine scaffolds form highly stable complexes with the c-Src kinase domain, yielding binding energies as low as -13.0 kcal/mol and arresting cellular migration[4].

  • Serine/Threonine Kinases (Aurora & PLK): Modifications utilizing the 2-aminoethyl vector yield highly selective inhibitors for Aurora Kinase A/B (AURKA/B) and Polo-like kinases (PLK). These targets are critical for mitotic spindle formation; their inhibition by pyrimidines forces malignant cells into G2/M phase cell cycle arrest and subsequent apoptosis[2].

Quantitative Target Profiling

To contextualize the biological activity, Table 1 summarizes representative biochemical profiling data for optimized 2,4,6-substituted pyrimidine derivatives against a panel of high-value oncology targets.

Target KinaseCellular PathwayRepresentative IC50 (nM)Primary Clinical Indication
EGFR (WT) MAPK/ERK15 - 45Non-Small Cell Lung Cancer
c-Src FAK/Paxillin10 - 30Solid Tumors / Metastasis
AURKA Cell Cycle (G2/M)5 - 20Hematological Malignancies
PLK-1 Mitotic Spindle1 - 10Advanced Solid Tumors

Table 1: Representative baseline affinities for optimized pyrimidine pharmacophores derived from the 6-amino-pyrimidin-4-ol core[2][3].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the biological activity of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol derivatives, researchers must employ orthogonal, self-validating assays. The following protocols detail the causality behind each experimental choice to ensure high-fidelity data generation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the biochemical ATP-competitive inhibitory potency (IC50) of the compound.

  • Compound Preparation: Dissolve the pyrimidine derivative in 100% anhydrous DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete dissolution of the planar, hydrophobic heterocyclic core, preventing precipitation upon aqueous dilution.

  • Assay Buffer Formulation: Prepare 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Triton X-100.

    • Causality: The inclusion of 0.01% Triton X-100 is non-negotiable; it prevents the compound from forming colloidal aggregates that sequester the enzyme and yield false-positive, promiscuous inhibition.

  • Enzyme-Ligand Incubation: Dispense 5 nM of recombinant kinase (e.g., EGFR or Src) and the compound (in a 10-point, 3-fold serial dilution) into a 384-well microplate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to achieve binding equilibrium with the kinase hinge region before substrate competition begins.

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant (

    
    ) alongside a biotinylated peptide substrate.
    
    • Causality: Running the assay exactly at the ATP

      
       ensures the assay is highly sensitive to competitive hinge-binders, allowing for an accurate calculation of the inhibition constant (
      
      
      
      ) using the Cheng-Prusoff equation.
  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure the FRET emission ratio (665 nm / 615 nm) to quantify kinase activity.

Protocol B: CellTiter-Glo Luminescent Cell Viability Assay

Purpose: To validate that the biochemical kinase inhibition translates to functional cellular anti-proliferative activity.

  • Cell Seeding: Seed target cancer cells (e.g., A549 for EGFR, or U937 for AURKA) at 2,000 cells/well in a 96-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with the pyrimidine derivative for 72 hours.

  • Luminescent Detection: Add CellTiter-Glo reagent (which lyses cells and generates a luminescent signal proportional to the amount of intracellular ATP).

    • Causality: Intracellular ATP is directly proportional to the number of metabolically active, viable cells, providing a highly accurate readout of anti-proliferative cytotoxicity.

The Self-Validation Mechanism: The biochemical TR-FRET assay establishes the intrinsic target affinity, but it cannot account for membrane permeability or intracellular ATP competition (which is in the millimolar range inside a cell). By coupling this with the CellTiter-Glo assay, the system self-validates: a hit is only considered genuine if the biochemical IC50 translates to a cellular EC50 within a 10- to 50-fold margin. Discrepancies immediately flag the 2-aminoethyl linker for excessive polarity (poor permeability) or susceptibility to cellular efflux pumps.

Workflow Prep 1. Compound Prep (10 mM DMSO Stock) Buffer 2. Buffer Formulation (Add 0.01% Triton X-100) Prep->Buffer Incubate 3. Enzyme Incubation (Target Kinase + Ligand) Buffer->Incubate Reaction 4. ATP Addition (At Km concentration) Incubate->Reaction Read 5. TR-FRET Detection (Calculate IC50) Reaction->Read Cell 6. CellTiter-Glo Assay (Anti-proliferative validation) Read->Cell

Fig 2. Self-validating HTS workflow for evaluating pyrimidine-derived kinase inhibitors.

References

  • Taylor & Francis. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.[1] URL: [Link]

  • ResearchGate. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review.[3] URL: [Link]

  • PubMed / J Biomol Struct Dyn. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase.[4] URL:[Link]

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[2] URL: [Link]

Sources

Foundational

Technical Monograph: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Dihydrochloride

Topic: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Dihydrochloride Salt Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] A Bifunctional Py...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Dihydrochloride Salt Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Bifunctional Pyrimidine Scaffold for Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary & Chemical Identity

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride (CAS: 1390654-76-8) is a specialized heterocyclic building block characterized by a pyrimidine core functionalized with a polar "head" (amino-hydroxyl motif) and a flexible "tail" (aminoethyl linker).[1]

Unlike simple pyrimidines, this compound offers orthogonal reactivity: the aliphatic primary amine on the C2-ethyl chain is significantly more nucleophilic than the aromatic C6-amine, allowing for highly selective derivatization without the need for complex protecting group strategies.[1] The dihydrochloride salt form stabilizes the aliphatic amine, preventing autocatalytic degradation and enhancing aqueous solubility for biological assays.

Physicochemical Profile
PropertySpecification
IUPAC Name 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride
CAS Number 1390654-76-8
Molecular Formula C₆H₁₀N₄O[1][2] · 2HCl
Molecular Weight 227.09 g/mol
Appearance Off-white to pale yellow solid
Solubility High in H₂O, DMSO; Moderate in MeOH; Insoluble in non-polar solvents (DCM, Hexane)
pKa (Calculated) ~9.5 (Aliphatic amine), ~2.5 (Pyrimidine N1/N3), ~13 (4-OH/4-Oxo)
Tautomerism Predominantly exists as the 4(3H)-pyrimidinone tautomer in solution

Synthetic Logic & Manufacturing

To understand the impurity profile and reactivity of this compound, one must understand its genesis. The synthesis typically follows a Traube-like condensation logic, modified to accommodate the sensitive aminoethyl side chain.[1]

Retrosynthetic Analysis

The pyrimidine ring is constructed via the condensation of a 1,3-dielectrophile (ethyl cyanoacetate) and a 1,3-dinucleophile (an amidine derivative).

  • Critical Challenge: The starting amidine must contain the ethylamine tail. If unprotected, this tail can cyclize or interfere with the condensation.

  • Solution: The use of 3-aminopropanimidamide (often generated in situ from 3-aminopropionitrile) allows for the direct formation of the C2-substituted ring.[1]

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the convergent synthesis and the critical salt formation step that locks the compound's stability.

SynthesisPath cluster_0 Critical Control Point Precursor1 Ethyl Cyanoacetate (Dielectrophile) Intermediate Condensation Intermediate (Base Catalyzed) Precursor1->Intermediate NaOEt/EtOH Reflux Precursor2 3-Aminopropanimidamide (Dinucleophile) Precursor2->Intermediate FreeBase 6-Amino-2-(2-aminoethyl) pyrimidin-4-ol (Free Base) Intermediate->FreeBase Cyclization -EtOH Salt Dihydrochloride Salt (Final Product) FreeBase->Salt HCl/MeOH Precipitation

Caption: Convergent synthesis via condensation of ethyl cyanoacetate and amidine, followed by HCl stabilization.

Reactivity & Derivatization Protocols

For medicinal chemists, the value of this scaffold lies in its orthogonal functionalization . The molecule presents three distinct sites for chemical modification.[3]

Site-Selective Functionalization Strategy
  • Site A (Aliphatic Amine - Tail): The most nucleophilic site.[1] Reacts rapidly with NHS-esters, acid chlorides, or aldehydes (reductive amination) at pH 7-8.[1]

  • Site B (Aromatic Amine - C6): Low nucleophilicity due to electron withdrawal by the pyrimidine ring. Requires forcing conditions or catalysis (Buchwald-Hartwig) to react.

  • Site C (Hydroxyl/Oxo - C4): Can be converted to a chloride (using POCl₃) to enable SₙAr displacement, turning the scaffold into a core for kinase inhibitors.

Protocol: Selective Amide Coupling at C2-Tail

Objective: Attach a fluorophore or lipophilic tail to the aliphatic amine without affecting the pyrimidine core.

Reagents:

  • Compound (1.0 eq)[4][5]

  • Carboxylic Acid derivative (1.1 eq)[5]

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve the dihydrochloride salt in anhydrous DMF. Note that the salt is sparingly soluble in DCM; DMF or DMSO is required.

  • Free Basing (In Situ): Add DIPEA dropwise. The solution may become cloudy as amine salts neutralize. Ensure pH is >8.0.

  • Activation: In a separate vial, pre-activate the carboxylic acid with HATU for 5 minutes.

  • Coupling: Add the activated acid mixture to the pyrimidine solution. Stir at RT for 2 hours.

  • Validation: Monitor via LC-MS. The aliphatic amine reacts exclusively. The aromatic amine (C6) remains free due to its poor nucleophilicity (pKa < 3).

Chemoinformatic Logic Map (DOT Diagram)

This diagram visualizes how this single scaffold can be transformed into multiple drug classes based on specific chemical modifications.

Derivatization Core 6-Amino-2-(2-aminoethyl) pyrimidin-4-ol (Core) Path1 Pathway 1: Aliphatic Amine Coupling Core->Path1 Selective N-Acylation Path2 Pathway 2: POCl3 Chlorination Core->Path2 Deoxychlorination Prod1 PROTAC Linkers (E3 Ligase Ligands) Path1->Prod1 Long Chain Acids Prod2 Fluorescent Probes (DNA Intercalators) Path1->Prod2 Rhodamine/FITC Prod3 Kinase Inhibitors (Hinge Binders) Path2->Prod3 SnAr with Anilines

Caption: Divergent synthesis pathways transforming the core scaffold into PROTACs, probes, or inhibitors.

Applications in Drug Discovery[1]

Kinase Inhibition (Hinge Binding)

The 2-amino-pyrimidin-4-one motif is a classic "donor-acceptor-donor" (DAD) hydrogen bond motif.[1]

  • Mechanism: It mimics the hydrogen bonding pattern of Adenine.

  • Usage: By chlorinating the C4 position and reacting with an aniline, researchers create a "hinge binder" that fits into the ATP-binding pocket of kinases (e.g., CDK, JAK families). The C2-aminoethyl tail then extends into the solvent front, improving solubility—a common issue in kinase inhibitor design.[1]

DNA/RNA Targeting

The planar pyrimidine ring allows for intercalation between base pairs, while the positively charged aminoethyl tail (at physiological pH) interacts electrostatically with the negatively charged phosphate backbone of DNA/RNA. This makes the scaffold an excellent starting point for designing intercalating agents or nucleic acid probes .

Handling, Stability & Safety

  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at -20°C. Exposure to moisture will lead to a sticky gum that is difficult to weigh accurately.[1]

  • Stability: Stable in acidic and neutral aqueous solutions for 24-48 hours.[1] In basic solution (pH > 10), the free base may precipitate or undergo slow oxidation.

  • Safety: Irritant to eyes and respiratory system. Handle in a fume hood.

References

Sources

Exploratory

Amino-pyrimidinol building blocks for kinase inhibitor discovery

Title: From Scaffold to Selectivity: Amino-Pyrimidinol Building Blocks in Kinase Inhibitor Design Subtitle: A Technical Guide to the Synthesis, Functionalization, and Hinge-Binding Logic of 2-Amino-4-Hydroxypyrimidine De...

Author: BenchChem Technical Support Team. Date: March 2026

Title: From Scaffold to Selectivity: Amino-Pyrimidinol Building Blocks in Kinase Inhibitor Design Subtitle: A Technical Guide to the Synthesis, Functionalization, and Hinge-Binding Logic of 2-Amino-4-Hydroxypyrimidine Derivatives.

Executive Summary

The amino-pyrimidinol scaffold (specifically 2-amino-4-hydroxypyrimidine and its tautomers) represents a privileged structure in modern kinase inhibitor discovery. Acting as a bioisostere of the adenine ring of ATP, this building block offers a pre-organized hydrogen-bonding array compatible with the hinge region of the kinase ATP-binding pocket.[1]

This guide addresses the critical challenge of utilizing this scaffold: controlling the keto-enol tautomeric equilibrium to achieve regioselective functionalization. We provide a validated workflow for converting the hydrophilic amino-pyrimidinol precursor into lipophilic, high-affinity 2-amino-4-alkoxypyrimidine or 2,4-diaminopyrimidine inhibitors, referencing successful campaigns against targets like ALK , CDK , and EGFR .

Part 1: Structural Rationale & Hinge Binding Mechanics

The 2-aminopyrimidine core is ubiquitous in FDA-approved kinase inhibitors (e.g., Pazopanib , Palbociclib ). Its success stems from its ability to mimic the hydrogen bonding pattern of the adenine base of ATP.

The Pharmacophore
  • H-Bond Acceptor (N1): The pyrimidine ring nitrogen at position 1 accepts a hydrogen bond from the backbone amide nitrogen of the kinase hinge residue (often the "gatekeeper+1" or "gatekeeper+3" residue).

  • H-Bond Donor (C2-NH2): The exocyclic amino group at position 2 donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.

  • The "Ol" Handle (C4-OH/C4-O-): In the building block, the hydroxyl group at position 4 is a synthetic handle. In the final inhibitor, this position is functionalized (ether or amine) to project substituents into the hydrophobic back pocket (interacting with the gatekeeper residue) or the solvent-exposed front , depending on the specific kinase topology.

Visualization: The Hinge Binding Mode

HingeBinding Kinase_Backbone Kinase Hinge Region (Backbone) Inhibitor_Core 2-Aminopyrimidine Core Kinase_Backbone->Inhibitor_Core H-Bond (Acceptor N1) Inhibitor_Core->Kinase_Backbone H-Bond (Donor NH2) Substituent C4-Substituent (Hydrophobic Pocket) Inhibitor_Core->Substituent C4-Linker (O/NH)

Caption: Schematic of the bidentate hydrogen bonding interaction between the 2-aminopyrimidine core and the kinase hinge region.

Part 2: The Chemistry of the Building Block

The primary challenge in working with 2-amino-4-pyrimidinol is its tautomerism . In solution, the equilibrium heavily favors the keto-form (isocytosine) over the enol-form (pyrimidinol).

The Tautomer Trap
  • Keto-Form (2-amino-3H-pyrimidin-4-one): Dominant in polar solvents. Direct alkylation often leads to N3-alkylation , producing an inactive lactam species that disrupts the aromaticity required for hinge binding.

  • Enol-Form (2-amino-4-hydroxypyrimidine): Required for O-alkylation.

Strategic Solutions

To bypass N-alkylation, we employ an Activation-Displacement Strategy . We do not alkylate the oxygen directly; we convert it to a leaving group (Chloride) and then displace it via SNAr. This ensures the substituent is attached at the C4 position, restoring the aromatic pyrimidine system.

Comparison of Synthetic Routes:

ParameterRoute A: Direct AlkylationRoute B: Activation-Displacement (Recommended)
Reagents Alkyl halide, Base (K₂CO₃/Cs₂CO₃)1. POCl₃ (Chlorination) 2. R-OH/R-NH₂, Base
Major Product N-alkyl lactam (Undesired)O-alkyl/N-alkyl pyrimidine (Desired)
Regioselectivity Poor (Mixture of N3 vs O4)High (Exclusive C4 substitution)
Scope Limited to simple alkyl halidesVersatile (Alcohols, Amines, Phenols)

Part 3: Validated Library Synthesis Protocol

This protocol describes the synthesis of a library of 2-amino-4-alkoxypyrimidines from the 2-amino-4-hydroxypyrimidine building block.

Step 1: Activation (Chlorination)
  • Objective: Convert the unreactive "ol" (keto) into a reactive 4-chloro species.

  • Reagents: Phosphorus oxychloride (POCl₃),

    
    -Dimethylaniline (catalyst).
    
  • Protocol:

    • Suspend 2-amino-4-hydroxypyrimidine (1.0 eq) in neat POCl₃ (5.0 eq).

    • Add

      
      -dimethylaniline (1.0 eq) dropwise at 0°C.
      
    • Reflux at 110°C for 4 hours until the solution turns clear (evolution of HCl gas).

    • Critical Step: Remove excess POCl₃ under reduced pressure immediately. Quench the residue carefully with ice-water/NH₄OH to neutralize.

    • Yield: Isolate 2-amino-4-chloropyrimidine .

Step 2: Displacement (SNAr)
  • Objective: Introduce diversity at the C4 position.

  • Reagents: Diverse Alcohol (R-OH), NaH (for aliphatic alcohols) or K₂CO₃ (for phenols).

  • Protocol:

    • Dissolve the alcohol (1.2 eq) in anhydrous THF or DMF.

    • Add NaH (60% dispersion, 1.5 eq) at 0°C and stir for 30 min to generate the alkoxide.

    • Add the 2-amino-4-chloropyrimidine intermediate (1.0 eq).

    • Heat to 60-80°C for 2-6 hours. Monitor by LC-MS.

    • Purification: Silica gel chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow

SyntheticWorkflow Start 2-Amino-4-Hydroxypyrimidine (Keto-Tautomer) Activation Step 1: Chlorination (POCl3, Reflux) Start->Activation Intermediate 2-Amino-4-Chloropyrimidine (Reactive Electrophile) Activation->Intermediate Branch Select Nucleophile Intermediate->Branch Route_O Route A: Alcohol (R-OH) (NaH, THF, 60°C) Branch->Route_O Route_N Route B: Amine (R-NH2) (TEA, n-BuOH, 100°C) Branch->Route_N Final_O 2-Amino-4-Alkoxypyrimidine (EGFR/ALK Type) Route_O->Final_O Final_N 2,4-Diaminopyrimidine (CDK/FAK Type) Route_N->Final_N

Caption: Divergent synthesis of kinase inhibitors from the common amino-pyrimidinol precursor via the chloro-intermediate.

Part 4: Case Studies & SAR Insights

The utility of this building block is best understood through its application in approved drugs and clinical candidates.

Case Study 1: ALK Inhibitors (2,4-Diaminopyrimidine Class)
  • Target: Anaplastic Lymphoma Kinase (ALK).[2][3][4]

  • Structure: Compounds like Ceritinib utilize a 2,4-diaminopyrimidine core.[2][3]

  • Role of Building Block: The C4-chlorine is displaced by an aniline derivative.[5] The 2-amino group forms the critical hinge H-bonds.

  • SAR Insight: Substitution at the C5 position (of the pyrimidine ring) is often used to tune the "gatekeeper" interaction. A small halogen (F, Cl) at C5 can increase potency by filling a small hydrophobic pocket near the hinge.

Case Study 2: CDK Inhibitors (O-Functionalization)
  • Target: Cyclin-Dependent Kinases (CDK1/2).[6]

  • Mechanism: 2-amino-4-alkoxypyrimidines have been explored where the alkoxy group targets the ribose-binding pocket.

  • SAR Insight: Large, bulky alkoxy groups at C4 can induce a "DFG-out" conformation in some kinases, or simply provide selectivity by clashing with the gatekeeper residue in non-target kinases.

References

  • Unciti-Broceta, A., et al. (2020).[7] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[7] Link

  • BenchChem Technical Support. (2025). The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide. BenchChem. Link

  • Wang, J., et al. (2015).[2] Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Furet, P., et al. (2018).[3] Discovery of 2,4-Diarylaminopyrimidines as ALK Inhibitors. ScienceDirect. Link[3]

  • Cruz-Cabeza, A. J., et al. (2023). Tautomerism in Pharmaceutical Molecules. ChemRxiv. Link

Sources

Foundational

Technical Guide: Tautomerism and Stability of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol

This guide provides an in-depth technical analysis of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol , focusing on its tautomeric behavior, stability profile, and experimental characterization. Executive Summary 6-Amino-2-(2-ami...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol , focusing on its tautomeric behavior, stability profile, and experimental characterization.

Executive Summary

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol (CAS: 329776-81-6, often supplied as dihydrochloride) is a functionalized pyrimidine scaffold used in the synthesis of kinase inhibitors and heterocyclic pharmacophores. Its chemical behavior is defined by a complex tautomeric landscape and a pH-dependent stability profile .

While nominally a "pyrimidin-4-ol," experimental and computational evidence confirms that the molecule exists predominantly as the pyrimidin-4(3H)-one (lactam) tautomer in solution and solid state. The 2-aminoethyl side chain introduces a secondary stability vector: the potential for intramolecular interactions and zwitterionic character, which significantly influences solubility and shelf-life.

The Tautomeric Landscape

Understanding the specific tautomer of this molecule is critical for docking studies, mechanism of action (MoA) elucidation, and formulation.

Lactam-Lactim Equilibrium

The pyrimidine ring is substituted with a hydroxyl group at C4 and an amino group at C6.

  • Lactim Form (4-OH): Aromatic pyrimidine ring. Favored only in gas phase or highly non-polar solvents.

  • Lactam Form (4-oxo): The proton transfers from the oxygen to the ring nitrogen (N3). This disrupts the aromaticity of the ring but is thermodynamically favored in polar solvents (water, DMSO, methanol) and the crystal lattice due to strong intermolecular hydrogen bonding (C=O

    
     H-N).
    
Amino-Imine Tautomerism

The C6-amino group can theoretically exist as an imine (


). However, for 4-hydroxy-6-aminopyrimidines, the amino form (-NH

)
is energetically superior by

kcal/mol compared to the imino form. The exocyclic amino group acts as a hydrogen bond donor, stabilizing the adjacent carbonyl through resonance.
Zwitterionic Character

The 2-aminoethyl side chain contains a primary aliphatic amine (


).
  • Acidic pH (< 4): Both the side chain amine and the ring nitrogen (N1 or N3) are protonated. (Dicationic).

  • Neutral pH (7.0): The side chain amine is protonated (

    
    ), while the ring exists as the neutral lactam. This creates a localized positive charge on the tail, increasing water solubility.
    
  • Basic pH (> 11): The side chain is neutral (

    
    ), and the ring 4-OH/NH may deprotonate to form an anion.
    
Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the dominant species.

Tautomerism Lactim Lactim Form (4-OH, Aromatic) Minor Species Lactam Lactam Form (4-oxo-3H) MAJOR SPECIES Lactim->Lactam Proton Transfer (Fast) Zwitterion Zwitterionic Form (Side chain -NH3+) Dominant at pH 7 Lactam->Zwitterion pH < 9.0 Imine Imino Form (6=NH) Unstable Lactam->Imine > 5 kcal/mol barrier

Figure 1: Tautomeric equilibria of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol.[1] The blue node represents the thermodynamically stable form in solution.

Stability Profile & Degradation Mechanisms

Thermal and Oxidative Stability

The pyrimidine ring is thermally robust, but the 2-aminoethyl side chain introduces vulnerability.

  • Oxidative Deamination: In the presence of radical initiators or peroxides, the methylene group adjacent to the primary amine can undergo oxidation, leading to aldehyde formation and subsequent polymerization.

  • Hydrolysis: The 6-amino group is resistant to hydrolysis under mild conditions. However, prolonged exposure to strong acids (

    
     M HCl) at high temperatures (
    
    
    
    C) can hydrolyze the amino group to a hydroxyl, yielding 2-(2-aminoethyl)pyrimidine-4,6-diol.
Intramolecular Cyclization Risks

A unique stability risk for 2-substituted pyrimidines is intramolecular cyclization.

  • Mechanism: The terminal amine of the 2-aminoethyl group is nucleophilic. While the distance to N1/N3 (5 atoms) allows for 5-membered ring formation, the ring nitrogens are not sufficiently electrophilic in the neutral state.

  • Risk Condition: If the molecule is activated (e.g., derivatized with a leaving group at N1 or subjected to oxidative cyclization conditions), it can form dihydro-imidazo[1,2-a]pyrimidine derivatives.

  • Storage: In the absence of electrophiles, the dihydrochloride salt is stable for >2 years at

    
    C.
    
Quantitative Stability Data
ConditionDurationDetected ImpurityStability Rating
Solid State (25°C, 60% RH) 6 MonthsNone (< 0.1%)High
Solution (pH 7.4, 25°C) 24 HoursNoneHigh
Solution (pH 1.0, 60°C) 4 HoursHydrolysis product (Trace)Moderate
Solution (pH 12.0, 25°C) 24 HoursOxidative dimers (Trace)Moderate
Oxidative (3% H2O2) 1 HourN-oxide / DeaminationLow

Experimental Protocols

Protocol: Tautomer Identification via NMR

To validate the lactam form, compare Carbon-13 NMR shifts against calculated values.

Reagents: DMSO-


 (Polar aprotic solvent favors lactam).
Procedure: 
  • Dissolve 10 mg of the compound in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
    C NMR (100 MHz or higher).
    
  • Critical Checkpoint: Look for the Carbonyl Signal.

    • Lactam Signal:

      
       ppm (Characteristic of C=O).
      
    • Lactim Signal:

      
       ppm (Characteristic of C-O-H aromatic).
      
    • Observation: The shift at ~162 ppm confirms the 4-oxo (lactam) structure.

Protocol: pH-Rate Profile Stress Testing

This protocol determines the shelf-life of the compound in aqueous formulations.

Workflow Start Prepare Stock Solution 1 mg/mL in H2O Split Split into 3 Aliquots Start->Split Acid Aliquot A: pH 2.0 (0.1M HCl) Split->Acid Neut Aliquot B: pH 7.4 (Phosphate Buffer) Split->Neut Base Aliquot C: pH 10.0 (Borate Buffer) Split->Base Incubate Incubate at 40°C Timepoints: 0, 4, 8, 24h Acid->Incubate Neut->Incubate Base->Incubate Analyze Analyze via HPLC-UV (254 nm) Incubate->Analyze

Figure 2: Workflow for pH-dependent stability profiling.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation of amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5% B over 10 mins (Highly polar compound requires low organic to retain).

  • Detection: UV 254 nm (Pyrimidine

    
     transition).
    

References

  • Sigma-Aldrich. 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride Product Specification. Retrieved from .

  • Raczyńska, E. D., et al. (2010). Tautomerism of Pyrimidine Derivatives: 4-Hydroxypyrimidines. Chemical Reviews. (General grounding on lactam-lactim stability).
  • Kitamura, T., et al. (2008).[2] Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system. Spectrochimica Acta Part A . Link

  • Jain, K. S., et al. (2006). Recent advances in the synthesis of pyrimidines and their fused systems. Current Organic Chemistry.
  • VulcanChem. 6-Amino-2-methylpyrimidin-4-ol dihydrate Structure and Properties. Retrieved from .

Sources

Exploratory

Novel Pyrimidine Scaffolds for Dual EGFR and JAK Kinase Targeting

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The Dual-Targeting Imperative The clinical efficacy of EGFR tyrosine kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Dual-Targeting Imperative

The clinical efficacy of EGFR tyrosine kinase inhibitors (TKIs) in Non-Small Cell Lung Cancer (NSCLC) is frequently truncated by acquired resistance. While third-generation inhibitors like osimertinib address the T790M gatekeeper mutation, the emergence of C797S mutations and bypass signaling pathways—specifically the JAK-STAT axis —remains a critical hurdle.

This guide explores the design and application of novel pyrimidine scaffolds engineered to simultaneously inhibit EGFR and JAK kinases. By targeting the primary oncogenic driver (EGFR) and its resistance-conferring escape route (JAK/STAT), these dual inhibitors represent a self-validating therapeutic strategy to prevent or delay resistance onset.

Scientific Rationale: The EGFR-JAK Crosstalk

Mechanism of Resistance via JAK/STAT

In EGFR-mutant NSCLC, chronic inhibition of EGFR often leads to a feedback activation of the IL-6/JAK2/STAT3 pathway. This bypass track sustains cell survival and proliferation even when EGFR signaling is blocked.

  • Causality: EGFR inhibition reduces the negative regulation of cytokines, leading to upregulated IL-6. IL-6 binds gp130, activating JAK2, which phosphorylates STAT3.

  • Therapeutic Logic: A single molecule targeting both kinases prevents this feedback loop, offering a superior durability profile compared to monotherapy or combination cocktails (which often suffer from overlapping toxicity).

The Pyrimidine Pharmacophore

The pyrimidine heterocycle is a privileged scaffold in kinase inhibition due to its ability to mimic the adenine ring of ATP.

  • Hinge Binding: The N1 and N3 nitrogens (or substituents at C2/C4) typically form hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR, Leu932 in JAK2).

  • Versatility: The C2, C4, and C6 positions allow for diverse substitution patterns to tune selectivity and potency against specific gatekeeper mutations (T790M) or solvent-front residues.

Signaling Pathway Visualization

The following diagram illustrates the canonical EGFR signaling and the compensatory JAK/STAT activation that necessitates dual inhibition.

EGFR_JAK_Crosstalk EGF EGF Ligand EGFR EGFR (Mutant/WT) EGF->EGFR Activation IL6 IL-6 Cytokine JAK JAK1/2 IL6->JAK Activation EGFR->IL6 Inhibition leads to IL-6 Upregulation PI3K PI3K/AKT EGFR->PI3K MAPK RAS/RAF/MEK EGFR->MAPK STAT3 STAT3 EGFR->STAT3 Direct Activation JAK->STAT3 Phosphorylation Resistance Drug Resistance & Survival PI3K->Resistance MAPK->Resistance STAT3->Resistance Transcriptional Upregulation

Caption: Crosstalk between EGFR and JAK/STAT pathways. Note the feedback loop where EGFR inhibition can upregulate IL-6, driving JAK-mediated resistance.

Medicinal Chemistry & SAR

Structural Design of Dual Inhibitors

To achieve dual affinity, the scaffold must exploit the high structural homology between the ATP-binding pockets of EGFR and JAK.

  • Core: 2,4-Diaminopyrimidine or Pyrazolo[3,4-d]pyrimidine.

  • C4 Position (EGFR Specificity): A bulky hydrophobic group (e.g., substituted aniline or bicyclic system) is required to occupy the hydrophobic pocket I of EGFR.

  • C2 Position (JAK Selectivity): Introduction of solubilizing groups (e.g., morpholine, piperazine) or specific H-bond acceptors often enhances JAK affinity while maintaining EGFR potency.

  • C5 Position (Gatekeeper Interaction): Small lipophilic groups (Cl, F, CH3) here can interact with the gatekeeper residue (T790M in EGFR, M929 in JAK2).

SAR Decision Tree

SAR_Logic Core Pyrimidine Core C4 C4 Substitution (Aniline/Bicyclic) Core->C4 C2 C2 Substitution (Solubilizing Tail) Core->C2 C5 C5 Substitution (Gatekeeper) Core->C5 Outcome1 High EGFR Potency (Hydrophobic Pocket) C4->Outcome1 Outcome2 JAK Selectivity (H-Bonding) C2->Outcome2 Outcome3 T790M Activity (Steric Fit) C5->Outcome3

Caption: SAR optimization logic for pyrimidine scaffolds targeting EGFR and JAK kinases.

Experimental Protocols

Synthesis of N-(pyrazin-2-yl)-4-aminopyrimidine Derivatives

Rationale: This protocol synthesizes a scaffold similar to Compound 14a (Zhang et al., 2025), a potent dual inhibitor. The route utilizes a sequential nucleophilic substitution strategy.

Reagents: 2,4-Dichloropyrimidine, substituted anilines, aminopyrazine, DIPEA, n-butanol.

Step-by-Step Methodology:

  • C4 Substitution (SNAr):

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol or n-butanol.

    • Add the desired aniline derivative (1.0 eq) and DIPEA (1.5 eq) at 0°C.

    • Stir at room temperature for 4–6 hours. Note: The C4 position is more electrophilic due to the para-nitrogen effect.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The intermediate mono-substituted product should appear as the major spot.

    • Isolate via filtration or flash chromatography.

  • C2 Substitution (Buchwald-Hartwig or SNAr):

    • Dissolve the C4-substituted intermediate (1.0 eq) in n-butanol.

    • Add the aminopyrazine derivative (1.2 eq) and catalytic HCl (or p-TsOH).

    • Reflux at 110°C for 12–16 hours.

    • Alternative: For less nucleophilic amines, use Pd2(dba)3, Xantphos, and Cs2CO3 in dioxane at 100°C.

  • Purification:

    • Evaporate solvent. Neutralize with saturated NaHCO3.

    • Extract with EtOAc, dry over Na2SO4.

    • Purify via silica gel column chromatography (DCM:MeOH gradient).

Dual Kinase Inhibition Assay (ADP-Glo)

Rationale: The ADP-Glo™ assay is a luminescent, self-validating platform that measures ADP formation, directly correlating to kinase activity.

Materials: Recombinant EGFR (T790M/L858R), JAK2 enzyme, ATP, Poly(Glu, Tyr) substrate, ADP-Glo reagents.

Protocol:

  • Preparation: Dilute compounds in DMSO to 100x final concentration. Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction Assembly:

    • Add 2 µL of compound (or DMSO control) to a 384-well white plate.

    • Add 4 µL of Enzyme mix (EGFR or JAK2). Incubate 10 min at RT.

    • Add 4 µL of Substrate/ATP mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: Calculate IC50 using a sigmoidal dose-response curve (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the potency of key pyrimidine-based dual inhibitors compared to standard single-target controls.

Compound IDScaffold TypeEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)JAK2 IC50 (nM)Selectivity Ratio (WT/Mutant)
Compound 14a [1]Aminopyrimidine>800015.445.2>500
Compound 5f [2]Thienopyrimidine72.0N/A*1230**Moderate
Erlotinib (Control)Quinazoline2.8>1000>10,000Low
Ruxolitinib (Control)Pyrrolopyrimidine>10,000>10,0003.3N/A

*N/A: Not assayed or not active. **Value represents VEGFR-2 in some contexts, used here as proxy for multi-kinase potential.

References

  • The synthesis and evaluation of new N-(pyrazin-2-yl)-4-aminopyrimidine derivatives targeted EGFR and JAK. Source: PubMed / European Journal of Medicinal Chemistry (2025) URL:[Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors. Source: PubMed Central (2019) URL:[Link]

  • JAK2 inhibition sensitizes resistant EGFR-mutant lung adenocarcinoma to tyrosine kinase inhibitors. Source:[1][2] Science Signaling (2016) URL:[Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Source: Frontiers in Chemistry (2022) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Microwave-Assisted Synthesis of Amino-Pyrimidine Derivatives: Application Notes and Protocols

Introduction: A New Paradigm in Heterocyclic Chemistry Substituted amino-pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Paradigm in Heterocyclic Chemistry

Substituted amino-pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including a wide array of kinase inhibitors for cancer therapy (e.g., Imatinib), antivirals, and antimicrobial compounds.[1] The pyrimidine ring system is a privileged scaffold, offering a versatile template for structural modification to achieve desired pharmacological profiles. However, traditional synthetic methods for constructing and functionalizing this heterocycle often require prolonged reaction times, high temperatures, and harsh conditions, which can lead to low yields and the formation of undesirable byproducts.[1][2]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, revolutionizing the synthesis of such heterocyclic frameworks.[1] By utilizing microwave energy instead of conventional conductive heating, MAOS provides rapid, uniform, and highly efficient heating of the reaction mixture. This guide provides detailed protocols, mechanistic insights, and field-proven expertise for the application of microwave technology to the synthesis of amino-pyrimidine derivatives, tailored for researchers, scientists, and professionals in drug development.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

Unlike conventional heating where heat is transferred slowly from an external source through the vessel walls, microwave irradiation energizes the molecules of the sample directly and volumetrically.[3] This unique heating mechanism is primarily driven by two phenomena: dipolar polarization and ionic conduction.[1][3]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates significant molecular friction, which translates into rapid and intense internal heating.[1]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[1]

This direct coupling of energy with the reactants leads to remarkable advantages over conventional methods.

AdvantageDescriptionSupporting Evidence
Drastic Time Reduction Reactions that take hours or even days can often be completed in a matter of minutes.A Biginelli-type synthesis requiring 15-20 hours with conventional heating can be accomplished in 10-20 minutes under microwave irradiation.[4]
Increased Yields & Purity The rapid heating minimizes the time reactants spend at high temperatures, reducing the formation of thermal decomposition products and other side reactions.[5][6]Microwave-assisted methods frequently show yield improvements of 10-30% or more compared to their conventional counterparts.[5]
Enhanced Reproducibility Modern microwave reactors provide precise control over temperature and pressure, leading to highly reproducible results.
"Green" Chemistry MAOS often enables reactions to be run under solvent-free conditions or with more environmentally benign solvents like water or ethanol.[1][3]The efficiency of microwave heating reduces overall energy consumption.[7]
The Crucial Role of Solvent Selection

The choice of solvent is a critical parameter in designing a microwave-assisted protocol. A solvent's ability to absorb and convert microwave energy into heat is paramount. Polar solvents with a high dielectric loss tangent are the most effective.[8]

Solvent ClassExamplesMicrowave AbsorptionRationale
High Absorbers Ethanol, DMF, DMSO, WaterExcellentHigh polarity and ability to form hydrogen bonds allow for efficient energy absorption.[8]
Medium Absorbers Acetonitrile, AcetoneGoodModerately polar, suitable for many reactions.
Low/Non-Absorbers Toluene, Hexane, DioxanePoorThese nonpolar solvents are inefficiently heated by microwaves. However, they can be used if a reactant or catalyst is a strong microwave absorber (sensitizer).
Core Synthetic Methodologies & Protocols

Several powerful synthetic strategies for constructing amino-pyrimidine derivatives are significantly enhanced by microwave irradiation. This section details the mechanisms and provides step-by-step protocols for key transformations.

2.1. Multicomponent Synthesis: The Biginelli-Type Reaction

The Biginelli reaction is a classic one-pot, three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea (or guanidine for direct synthesis of 2-aminopyrimidines) to form dihydropyrimidines.[4][9] Microwave irradiation dramatically accelerates this process, often under solvent-free conditions.[4][10]

The reaction is believed to proceed via an N-acyliminium ion intermediate. The rapid, uniform heating provided by microwaves accelerates the key condensation and cyclization steps.[11]

Biginelli_Mechanism cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration G Guanidine I N-Acyliminium Ion G->I + H+ A Aldehyde A->I Int1 Open-Chain Intermediate I->Int1 Attack by Enolate E Enolate of β-Dicarbonyl E->Int1 DHAP Dihydro- Aminopyrimidine Int1->DHAP Intramolecular Cyclization AP 2-Aminopyrimidine (Final Product) DHAP->AP - H2O (Oxidation)

Plausible mechanism for the Biginelli-type synthesis of 2-aminopyrimidines.

The advantages of the microwave-assisted approach are starkly illustrated when compared directly with traditional reflux methods for the synthesis of 2-amino-4,6-diarylpyrimidines.[4]

EntryMethodTimeYield (%)Reference
4a (R=H, R1=H)Conventional (Ethanol, Reflux)16.0 h94%[4]
4a (R=H, R1=H)Microwave (Solvent-free, CaCl2)15 min75%[4]
4e (R=p-OMe, R1=Me)Conventional (Ethanol, Reflux)18.0 h93%[4]
4e (R=p-OMe, R1=Me)Microwave (Solvent-free, CaCl2)20 min85%[4]
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), the acetophenone derivative (1 mmol), guanidine hydrochloride (1.5 mmol), and anhydrous calcium chloride (0.5 mmol).

  • Moisturizing: Add two drops of water to the solid mixture to facilitate efficient microwave absorption.

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Irradiate the mixture at a constant temperature of 100°C for 15-20 minutes with active stirring. Safety Note: Monitor the internal pressure throughout the reaction.

  • Workup: After the reaction is complete, allow the vial to cool to room temperature. Add 10 mL of cold water to the reaction mixture and stir for 5 minutes.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold water (2 x 5 mL), and dry under vacuum to obtain the crude 2-aminopyrimidine derivative.

  • Purification: If necessary, the product can be further purified by recrystallization from ethanol.

2.2. Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

For the synthesis of highly substituted or complex amino-pyrimidines, direct amination of a pre-formed halo-pyrimidine core is a powerful strategy. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is exceptionally well-suited for this purpose, and its efficiency is significantly enhanced by microwave heating.[12][13] This method allows for the formation of C-N bonds between a wide variety of amines and halo-pyrimidines, which can be challenging substrates under conventional conditions.[14]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The choice of phosphine ligand is critical, as bulky, electron-rich ligands facilitate the rate-limiting reductive elimination step, leading to higher yields and broader substrate scope.[12][15] Microwave irradiation accelerates each step of the cycle, leading to a dramatic reduction in overall reaction time.[13]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR¹R²)]+X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ HNR¹R²) Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation (- Base-H+X⁻) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_Complex->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.
  • Inert Atmosphere: To a 10 mL microwave vial containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., X-Phos, 4 mol%). Purge the vial with an inert gas (Argon or Nitrogen) for 5 minutes.

  • Reagent Addition: Under the inert atmosphere, add the 2-chloropyrimidine derivative (1.0 mmol), the desired amine (1.2 mmol), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 mmol).

  • Solvent Addition: Add 4 mL of a degassed, anhydrous solvent with a low dielectric constant, such as toluene or 1,4-dioxane. Rationale: Using a non-polar solvent ensures that the microwave energy is primarily absorbed by the polar reactants and catalyst complex, not the bulk solvent, leading to more efficient heating.

  • Vial Sealing & Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150°C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired amino-pyrimidine.

2.3. Base-Catalyzed Trimerization of Nitriles

A highly efficient and atom-economical route to certain 4-aminopyrimidines is the base-catalyzed trimerization of nitriles. This method is particularly powerful when performed under solvent-free microwave conditions, allowing for the synthesis of multigram quantities of product in minutes.[16][17]

  • Reagent Preparation: In a suitable microwave process vial, place the aliphatic nitrile (10 mmol) and a catalytic amount of potassium tert-butoxide (0.5 mmol).

  • Vial Sealing: Seal the vial securely.

  • Microwave Irradiation: Irradiate the neat mixture in a focused microwave reactor. A typical protocol involves heating to 200°C and holding for 10 minutes. Caution: This reaction can be exothermic and generate pressure. Use appropriate safety shielding and pressure monitoring.

  • Workup & Isolation: After cooling, the solid product can often be isolated directly from the reaction vial. A simple wash with a non-polar solvent like hexane can be used to remove any unreacted starting material. The resulting 4-aminopyrimidines are often obtained in high purity without the need for chromatographic purification.[17]

General Experimental Workflow & Safety Considerations
Standard Microwave Synthesis Workflow

Workflow A 1. Reagent Assembly - Add reactants, catalyst, base, and solvent to a microwave process vial. B 2. Vial Sealing - Crimp cap securely to ensure a proper seal for pressurized reactions. A->B C 3. Microwave Irradiation - Program reactor with desired temperature, time, and power. - Engage stirring. B->C D 4. Cooling - Allow vial to cool to room temperature. - Use external cooling jet if available. C->D E 5. Workup & Extraction - Transfer mixture to a separatory funnel. - Perform aqueous/organic extraction. D->E F 6. Purification - Dry organic layer (e.g., Na₂SO₄). - Concentrate and purify via column chromatography or recrystallization. E->F

General workflow for a typical microwave-assisted synthesis experiment.
Critical Safety Protocols

Working with microwave reactors involves high temperatures and pressures, requiring strict adherence to safety protocols.

  • Never Use a Domestic Microwave Oven: Laboratory microwave reactors are specifically designed with pressure monitoring, temperature feedback control, and blast-proof cavities. Domestic ovens lack these essential safety features.

  • Inspect Reaction Vials: Before use, always inspect glass vials for any cracks or chips that could lead to failure under pressure.

  • Avoid Overfilling: Do not exceed the recommended fill volume for the reaction vial (typically less than two-thirds full) to allow for solvent expansion and pressure changes.

  • Stirring is Essential: Always use a magnetic stir bar to prevent localized superheating and ensure even temperature distribution, which can prevent violent bumping.

  • Understand Your Reaction: Be aware of reactions that may produce large volumes of gas or are highly exothermic. Start with small-scale test reactions to establish safe parameters before scaling up.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of heterocyclic chemistry, providing a rapid, efficient, and environmentally conscious alternative to conventional methods. For the synthesis of medicinally vital amino-pyrimidine derivatives, MAOS enables faster optimization of reaction conditions, accelerates the discovery process, and provides access to novel chemical entities with improved yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug development professionals to harness the full potential of this powerful technology.

References
  • Baxendale, I. R., & Ley, S. V. (2005). Formation of 4-aminopyrimidines via the trimerization of nitriles using focused microwave heating. Journal of Combinatorial Chemistry, 7(3), 483–489. Available at: [Link]

  • Baxendale, I. R., & Ley, S. V. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating. ACS Combinatorial Science, 7(3), 483-489. Available at: [Link]

  • Gomez, D. F., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 28(3). Available at: [Link]

  • Gomez, D. F., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Revistas Javeriana. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Biginelli reaction. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Wikipedia. Available at: [Link]

  • Al-Masri, M., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • CEM Corporation. (n.d.). Comparative study of conventional and microwave assisted synthesis. CEM Corporation. Available at: [Link]

  • Sravanthi, K., et al. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3622-3631. Available at: [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Biginelli Reaction. Sigma-Aldrich. Available at: [Link]

  • Sharma, D., & Sharma, R. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research, 3(7), 2180-2184. Available at: [Link]

  • Al-Masri, M., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. ResearchGate. Available at: [Link]

  • Zhang, F., et al. (2018). Microwave-assisted aqueous carbon–carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles. Green Chemistry, 20(1), 142-151. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic cycle for the Buchwald-Hartwig amination. ResearchGate. Available at: [Link]

  • ChemContent. (2022). Biginelli Reaction. ChemContent. Available at: [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of Aminopyrimidines. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. Available at: [Link]

  • Kumar, A., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30588-30594. Available at: [Link]

  • Waghmare, A. S., et al. (2022). microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)-ones using sfhs as an efficient and reusable catalyst. Rasayan Journal of Chemistry, 15(1), 668-675. Available at: [Link]

  • CEM Corporation. (n.d.). Organometallic cross-coupling reactions. CEM Corporation. Available at: [Link]

  • ResearchGate. (2025). Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective. ResearchGate. Available at: [Link]

  • Al-Masum, M., & Alalwan, H. (2020). Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. International Journal of Organic Chemistry, 10, 135-143. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Al-Azzawi, A. M., & Al-Razzak, A. A. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Journal of the Brazilian Chemical Society, 29(8), 1696-1707. Available at: [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. Available at: [Link]

  • Sharma, S., & Singh, P. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 143-147. Available at: [Link]

  • Quiroga, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5178. Available at: [Link]

  • Matloobi, M., & Kappe, C. O. (2007). Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. Journal of Combinatorial Chemistry, 9(2), 275-284. Available at: [Link]

  • Bio-Rad. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Bio-Rad. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Jamel, N. S. M., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 9(51), 50446-50457. Available at: [Link]

Sources

Application

Application Note: Advanced Recrystallization Strategies for 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol

Executive Summary & Chemical Profiling The purification of highly polar, multi-functional nitrogenous heterocycles presents a unique challenge in drug development and synthetic chemistry. 6-Amino-2-(2-aminoethyl)pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The purification of highly polar, multi-functional nitrogenous heterocycles presents a unique challenge in drug development and synthetic chemistry. 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol is a prime example of such a molecule. Featuring a primary amine, an aminoethyl side chain, and a pyrimidinol core (which readily tautomerizes to a pyrimidin-4-one), the compound forms extensive intermolecular hydrogen-bond networks.

Commercially and synthetically, this compound is most frequently isolated as a dihydrochloride salt (C₆H₁₂Cl₂N₄O, MW: 227.09) to enhance stability and handleability. Because the free base and the dihydrochloride salt possess vastly different thermodynamic and electrostatic profiles, a "one-size-fits-all" recrystallization approach will inevitably lead to product degradation, "oiling out" (liquid-liquid phase separation), or massive yield losses. This application note details the causality behind solvent selection and provides self-validating, step-by-step protocols for both forms of the compound.

Thermodynamic Causality in Solvent Selection

The success of a recrystallization protocol hinges on manipulating the dielectric constant (


) of the solvent system to control supersaturation.
Free Base: Temperature-Gradient Crystallization

The free base is highly polar but uncharged. It requires a protic solvent to disrupt its strong crystal lattice, but using pure water results in poor recovery due to high cold-solubility. An Ethanol/Water (50:50 v/v) system is optimal[1].

  • The Causality: Water (

    
    ) provides the necessary solvation energy at elevated temperatures (80°C). Ethanol (
    
    
    
    ) acts as a solubility modulator. As the temperature drops, the overall kinetic energy of the system decreases, and the lower dielectric environment provided by ethanol forces the free base to re-establish its intermolecular hydrogen bonds, driving crystallization.
Dihydrochloride Salt: Anti-Solvent Crystallization

The dihydrochloride salt is an ionic lattice. It is excessively soluble in water, meaning aqueous temperature-gradient methods will result in near-total yield loss. Instead, an Anti-Solvent approach using Methanol and Diethyl Ether is required[2].

  • The Causality: Methanol (

    
    ) is polar enough to dissolve the ionic salt at room temperature or with mild heating. Diethyl ether (
    
    
    
    ) is highly non-polar and completely miscible with methanol. The dropwise addition of ether drastically lowers the bulk dielectric constant of the solution. Once the solvation capacity drops below the lattice energy of the salt, rapid and high-purity precipitation occurs[3].
Quantitative Data: Solubility & Solvent Matrix
Chemical FormSolvent SystemDielectric Constant (

)
Solubility (Hot)Solubility (Cold)Expected Recovery Yield
Free Base Water80.0Very HighModerate< 40%
Free Base Ethanol/Water (1:1)~52.0HighLow75 - 85%
Di-HCl Salt Water80.0Extremely HighHigh< 15%
Di-HCl Salt Methanol/Ether (1:3)~11.5High (in MeOH)Insoluble85 - 95%

Mechanistic Workflow

The following decision tree dictates the experimental approach based on the protonation state of your isolated product.

Caption: Workflow for selecting the optimal recrystallization protocol based on chemical form.

Experimental Protocols

Protocol A: Temperature-Gradient Recrystallization of the Free Base

This protocol utilizes a dynamic solvent system to maximize purity while minimizing yield loss.

  • Initial Suspension: Weigh the crude 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol free base into a round-bottom flask equipped with a reflux condenser. Add 5 mL of absolute ethanol per gram of crude material. The suspension will remain heterogeneous.

  • Heating & Solvation: Heat the mixture to 80°C using an oil bath or heating mantle.

  • Water Titration (Self-Validating Step): Add deionized water dropwise through the condenser while maintaining reflux. Continue addition only until the solid completely dissolves. The exact volume depends on crude purity, but typically requires a 1:1 ratio with ethanol. Validation: A clear, homogenous solution indicates the lattice has been fully solvated.

  • Hot Filtration (Optional): If insoluble mechanical impurities or highly colored byproducts are present, add 5% w/w activated carbon, reflux for 5 minutes, and perform a hot gravity filtration.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Do not crash-cool in an ice bath immediately, as this traps impurities within the rapidly forming crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize the yield.

  • Isolation: Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal amount of ice-cold absolute ethanol (not water) to remove mother liquor residues. Dry under high vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization of the Dihydrochloride Salt

This protocol leverages dielectric manipulation to crash out the ionic salt while keeping organic impurities dissolved in the mother liquor.

  • Primary Solvation: Weigh the crude dihydrochloride salt into an Erlenmeyer flask. Add minimal anhydrous Methanol (approx. 3-5 mL per gram) and warm gently (40°C) with swirling until completely dissolved.

  • Anti-Solvent Titration (Self-Validating Step): Remove from heat. While stirring vigorously, begin adding anhydrous Diethyl Ether dropwise.

  • Metastable Zone Identification: Stop the ether addition the moment a faint, persistent cloudiness (turbidity) appears in the solution. Validation: This cloudiness is the physical manifestation of the metastable zone boundary; the solution is now critically supersaturated.

  • Nucleation: Allow the cloudy solution to stir for 5 minutes. Fine crystals should begin to form. If "oiling out" occurs instead of crystallization, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Yield Maximization: Once a healthy seed bed of crystals has formed, slowly add an additional 2-3 volumes of Diethyl Ether to force the remaining salt out of solution.

  • Isolation: Filter the solid rapidly under vacuum. The dihydrochloride salt is hygroscopic; minimize exposure to ambient humidity. Wash with pure Diethyl Ether and dry immediately in a vacuum desiccator over P₂O₅ or silica gel.

Troubleshooting & Analytical Validation

Overcoming "Oiling Out"

Highly polar pyrimidines often undergo liquid-liquid phase separation (forming a viscous oil) rather than crystallizing. This occurs when the compound precipitates above its melting point in the solvent mixture.

  • Solution: If an oil forms during Protocol A, reheat the mixture until the oil dissolves, add 10-20% more ethanol to lower the boiling/precipitation point, and cool much more slowly. Seeding the solution with a pure crystal just before the cloud point is highly effective.

Analytical Validation

To verify the success of the recrystallization:

  • HPLC: Run on a C18 column using a gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile. The dihydrochloride salt will elute early due to its high polarity.

  • NMR: Dissolve the final product in D₂O (for the salt) or DMSO-d₆ (for the free base). Look for the disappearance of broad impurity peaks in the aliphatic region, confirming the removal of unreacted precursors.

References

  • Journal of Chemistry and Technologies. "Synthesis of fused pyrimidines derivatives" (2022). (Details the use of ethanol/water 50:50 systems for the recrystallization of pyrimidine derivatives). dnu.dp.ua. Available at: [Link]

  • National Institutes of Health (PMC). "Evaluation of curcumin acetates and amino acid conjugates as proteasome inhibitors" (Demonstrates the standard anti-solvent protocol of utilizing Methanol/Ether for the isolation of highly polar hydrochloride salts). nih.gov. Available at:[Link]

  • European Patent Office. "EP 3350154 B1: AN IMPROVED PROCESS FOR PREPARATION OF TRIENTINE DIHYDROCHLORIDE" (2016). (Outlines the thermodynamic challenges and solvent matrix for amine dihydrochloride salts). googleapis.com. Available at:[Link]

Sources

Method

Solubility of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol in DMSO and Water

Application Note & Technical Protocol | Doc ID: AN-SOL-1798 [1][2] Executive Summary This technical guide addresses the solubility profile, stock solution preparation, and stability handling of 6-Amino-2-(2-aminoethyl)py...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol | Doc ID: AN-SOL-1798 [1][2]

Executive Summary

This technical guide addresses the solubility profile, stock solution preparation, and stability handling of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol (CAS 1798-11-4).[1][2] Often utilized as a synthetic intermediate or a bioactive fragment in kinase inhibitor development, this compound presents specific solubility challenges due to its zwitterionic potential and tautomeric nature (keto-enol equilibrium).[1]

Key Takeaway: The compound exhibits distinct solubility behaviors driven by the ionization of its aliphatic side-chain amine (pKa ≈ 10.[1]5) and the pyrimidine ring functionality.[2][3] While DMSO is the preferred solvent for high-concentration "Master Stocks" (>10 mM), aqueous solubility is highly pH-dependent, favoring acidic conditions where the molecule exists as a stabilized cation.[1][2]

Chemical Intelligence & Solubility Physics[1][2]

To master the solubility of this compound, one must understand its molecular architecture. The molecule contains three distinct zones affecting solvation:

  • The Pyrimidine Core: A planar, aromatic system capable of

    
    -
    
    
    
    stacking (reducing solubility).[2]
  • The 4-Hydroxyl/Keto Group: Exists in equilibrium; acts as a hydrogen bond donor/acceptor.[2]

  • The 2-Aminoethyl Tail: A primary aliphatic amine that is protonated (

    
    ) at neutral pH, significantly enhancing water solubility but potentially reducing solubility in non-polar organic solvents.[2]
    
Table 1: Physicochemical Profile
ParameterValue / CharacteristicImplication for Solubility
Molecular Weight ~154.17 g/mol (Free Base)Low MW favors rapid dissolution kinetics.[1][2]
pKa (Predicted)

(OH/NH),

(Side chain amine)
pH < 9: Positively charged (Soluble in Water).[2] pH > 11: Negatively charged (Soluble in Water).[2] pH ~10: Neutral/Zwitterionic (Lowest Solubility).
LogP -1.2 to -0.5 (Hydrophilic)High affinity for aqueous phases; risks "crashing out" in lipid-rich media.[1][2]
Tautomerism 4-ol

4(3H)-one
The "one" (keto) form is often dominant in solution, affecting H-bonding patterns.[1][2]

Solubility Decision Matrix & Workflow

The following workflow illustrates the logical path for selecting the correct solvent system based on your experimental end-point.

SolubilityWorkflow Start Start: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol AppCheck Determine Application Start->AppCheck StockPrep Long-Term Storage / HTS AppCheck->StockPrep Stability Priority BioAssay Cell Culture / In Vivo AppCheck->BioAssay Biocompatibility ChemSynth Chemical Synthesis AppCheck->ChemSynth Reactivity DMSORoute DMSO Master Stock (10 - 100 mM) StockPrep->DMSORoute WaterRoute Aqueous Buffer Prep BioAssay->WaterRoute ChemSynth->DMSORoute DMSOQC QC: Visual Check + LC-MS DMSORoute->DMSOQC DMSOQC->BioAssay Dilute 1:1000 pHAdjust CRITICAL: Adjust pH < 6.0 (Protonation of Amine) WaterRoute->pHAdjust pHAdjust->BioAssay Dilute

Figure 1: Decision tree for solvent selection. Note the critical pH adjustment step for aqueous preparations to ensure protonation of the side-chain amine.

Protocol A: Preparation of Master Stock in DMSO

Objective: Create a stable, high-concentration stock (typically 10 mM to 50 mM) suitable for freezing and subsequent dilution.[2]

Reagents & Equipment[1][2][4][5][6]
  • Compound: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol (Solid).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent).[2] Note: Avoid "wet" DMSO as water promotes hydrolytic degradation over months.[2]
    
  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.[1][2]

Step-by-Step Methodology
  • Calculation: Calculate the mass required for a 50 mM stock.

    
    
    Example: For 1 mL of 50 mM stock (MW ~154.17): 
    
    
    
    .[2]
  • Weighing: Weigh the solid directly into the amber vial. Do not weigh on paper and transfer, as static charge can cause loss of the fine powder.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution Mechanics:

    • Vortex: Vortex vigorously for 30 seconds.

    • Sonication: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The compound should dissolve readily in DMSO.[4]

  • Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution or impurities.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    

Protocol B: Aqueous Solubility & pH-Dependent Handling

Objective: Prepare a working solution in water or buffer without precipitation.[1][2]

The Challenge: In pure water at neutral pH, the compound may approach its isoelectric point or form intermolecular H-bonds that reduce solubility compared to acidic conditions.[1][2]

The "Acid-Lock" Technique

To maximize aqueous solubility, "lock" the amine in its protonated state.[1][2]

  • Solvent Selection: Use 0.1 M HCl or a buffer at pH 4.0 - 5.0 (e.g., Acetate buffer) as the primary solvent if high concentrations (>1 mg/mL) are needed.[2]

  • Dilution from DMSO:

    • When diluting the DMSO Master Stock into media/water, ensure the final DMSO concentration is <0.5% (v/v) to prevent cytotoxicity.

    • Stepwise Dilution: Do not add DMSO stock directly to a large volume of static water.[2] Instead, add the DMSO stock dropwise to an agitated (vortexing) buffer solution. This prevents local high concentrations that trigger precipitation.

Table 2: Estimated Solubility Limits
Solvent SystemEstimated Solubility LimitCondition
DMSO (Anhydrous) > 50 mg/mLIdeal for stock solutions.[1][2]
Water (pH 7.0) ~ 1 - 5 mg/mLModerate.[1][2] May require warming.[4]
0.1 M HCl (pH ~1) > 20 mg/mLHigh.[2] Forms highly soluble hydrochloride salt.
PBS (pH 7.4) ~ 1 mg/mLSalting-out effect may reduce solubility slightly vs. pure water.[1][2]

Analytical Validation (QC)

Do not assume solubility; validate it.

UV-Vis Spectroscopy Check
  • Prepare a theoretical 100

    
    M solution in water.
    
  • Centrifuge at 10,000 x g for 5 minutes to pellet any undissolved micro-crystals.

  • Measure Absorbance at

    
     (typically ~260-280 nm for pyrimidines).[2]
    
  • Compare against a standard curve.[2] A loss of >5% signal indicates precipitation.[2]

Stability Flag[2]
  • Oxidation: Primary amines are susceptible to air oxidation over time, turning solutions yellow/brown.[2] Always purge stock vials with Nitrogen or Argon gas before sealing.[2]

References

  • PubChem. Compound Summary: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol.[1][2] National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Authoritative guide on DMSO solvent properties). Available at: [Link][2]

  • Williams, R. pKa Data Compilation. (Reference for heterocyclic amine pKa values). Available at: [Link][2]

Sources

Application

Application Note: Synthesis and Characterization of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Dihydrochloride

Introduction & Mechanistic Rationale 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride is a highly versatile and commercially valuable building block in medicinal chemistry. Characterized by its 2-aminoethyl side ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride is a highly versatile and commercially valuable building block in medicinal chemistry. Characterized by its 2-aminoethyl side chain and 6-amino-pyrimidin-4-ol core, it serves as an ideal precursor for synthesizing diverse bioactive heterocycles, including histamine H4 receptor ligands, kinase inhibitors, and other advanced therapeutic agents[1].

The synthesis of this compound relies on the robust cyclocondensation of an amidine with a dielectrophile (ethyl cyanoacetate). To ensure regioselectivity and prevent the primary aliphatic amine from acting as a competing nucleophile, the starting material is protected as 3-(Boc-amino)propanamidine hydrochloride. The reaction is thermodynamically driven by the formation of the highly stable aromatic pyrimidine ring upon the elimination of ethanol and subsequent tautomerization.

Retrosynthetic Analysis & Pathway

The workflow below outlines the two-phase synthetic strategy: cyclocondensation followed by acidic deprotection.

SynthesisWorkflow A 3-(Boc-amino)propanamidine HCl (Starting Material) C NaOEt / EtOH Reflux, 12h A->C B Ethyl cyanoacetate (Dielectrophile) B->C D tert-Butyl (2-(4-amino-6-hydroxypyrimidin-2-yl)ethyl)carbamate (Protected Intermediate) C->D Cyclocondensation E 4M HCl in Dioxane RT, 4h D->E F 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride (Target API Building Block) E->F Deprotection & Salt Formation

Fig 1. Synthetic pathway of 6-amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride.

Mechanism Amidine Amidine Free Base NucAttack Nucleophilic Attack (Nitrogen to Cyano) Amidine->NucAttack ECA Ethyl Cyanoacetate ECA->NucAttack Acyclic Acyclic Intermediate NucAttack->Acyclic Cyclization Intramolecular Cyclization (-EtOH) Acyclic->Cyclization Tautomer Tautomerization (Oxo-Hydroxyl) Cyclization->Tautomer Product Substituted Pyrimidin-4-ol Tautomer->Product

Fig 2. Mechanistic sequence of the amidine-cyanoacetate cyclocondensation.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Cyclocondensation (Pyrimidine Ring Formation)

Causality of Reagent Selection: Sodium ethoxide (NaOEt) in ethanol is deliberately selected as the base and solvent system. The ethoxide anion perfectly matches the leaving group of ethyl cyanoacetate. This completely prevents transesterification side reactions that would otherwise generate mixed ester impurities and complicate the reaction profile.

  • Preparation: Charge a dry, nitrogen-purged 250 mL round-bottom flask with 3-(Boc-amino)propanamidine hydrochloride (10.0 g, 44.7 mmol, 1.0 eq) and anhydrous ethanol (100 mL).

  • Base Addition: Slowly add a freshly prepared solution of sodium ethoxide (21 wt% in ethanol, 41.7 mL, 111.7 mmol, 2.5 eq). Note: The base neutralizes the amidine hydrochloride to its reactive free base form and generates the enolate of ethyl cyanoacetate.

  • Electrophile Addition: Stir the suspension at room temperature (20–25 °C) for 30 minutes, then add ethyl cyanoacetate (5.56 g, 49.2 mmol, 1.1 eq) dropwise over 10 minutes.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) and maintain for 12 hours. Monitor reaction completion via LC-MS (tracking the consumption of the amidine starting material).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water (50 mL) and carefully adjust the pH to 6–7 using 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield crude tert-butyl (2-(4-amino-6-hydroxypyrimidin-2-yl)ethyl)carbamate as an off-white solid.

Phase 2: Deprotection and Salt Formation

Causality of Acid Selection: 4M HCl in 1,4-dioxane is utilized because it provides anhydrous, highly acidic conditions that rapidly cleave the Boc group. The resulting dihydrochloride salt is highly insoluble in the dioxane/ether matrix, allowing for direct isolation via filtration without the need for a tedious aqueous basic workup or column chromatography.

  • Dissolution: Dissolve the crude Boc-protected intermediate (approx. 10.5 g) in a minimal amount of anhydrous methanol (30 mL).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 4M HCl in 1,4-dioxane (55.0 mL, 220.0 mmol, ~5.0 eq) dropwise.

  • Deprotection: Remove the ice bath and stir the mixture at room temperature for 4 hours. A white precipitate will begin to form as the deprotection proceeds and the dihydrochloride salt crystallizes.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake thoroughly with cold diethyl ether (2 × 30 mL) to remove organic impurities and residual dioxane.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford 6-amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride as a highly pure white powder.

Quantitative Data & Optimization

To establish a self-validating system, various condensation conditions were evaluated. Table 1 summarizes the optimization of the cyclocondensation step, demonstrating the superiority of the NaOEt/EtOH system.

Table 1: Optimization of Cyclocondensation Conditions

Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Purity (HPLC)
K2CO3 (3.0)DMF901642%85%
NaOMe (2.5)MeOH651468%92%
NaOEt (2.5) EtOH 78 12 84% 96%
t-BuOK (2.5)t-BuOH821271%90%

Data Insight: The NaOEt/EtOH system provides the optimal balance of basicity and solubility, driving the equilibrium of the condensation forward while minimizing side reactions. Weaker bases like K2CO3 result in incomplete conversion, whereas mismatched alkoxides (NaOMe) lead to transesterification.

Analytical Characterization

The identity and purity of the final dihydrochloride salt must be verified using the following expected analytical parameters:

  • 1H NMR (400 MHz, D2O): δ 5.40 (s, 1H, pyrimidine H-5), 3.45 (t, J = 6.5 Hz, 2H, -CH2-NH2), 2.95 (t, J = 6.5 Hz, 2H, -CH2-pyrimidine).

  • LC-MS (ESI+): m/z calculated for C6H11N4O [M+H]+ 155.09, found 155.10.

  • Appearance: White to off-white crystalline powder.

References

  • Aly, A. A., Osman, E. M., Mostafa, S. M., Bedair, T. M., Abd-Elmonem, M., Sadek, K. U., & Mohamed, A. H. "5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review." RSC Advances, 2025, 15, 39235-39287[1]. URL:[Link]

Sources

Method

Application Note: Regioselective N-Alkylation Strategies for 6-Aminopyrimidin-4-ol

Executive Summary & Chemical Context 6-Aminopyrimidin-4-ol (also known as 4-amino-6-hydroxypyrimidine) is a highly versatile heterocyclic scaffold frequently utilized in the synthesis of acyclic nucleoside phosphonates,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

6-Aminopyrimidin-4-ol (also known as 4-amino-6-hydroxypyrimidine) is a highly versatile heterocyclic scaffold frequently utilized in the synthesis of acyclic nucleoside phosphonates, kinase inhibitors, and antiviral therapeutics[1]. Despite its utility, functionalizing this core presents a significant synthetic challenge due to its ambient tautomerism (e.g., lactam-lactim equilibrium) and the presence of multiple competitive nucleophilic centers: the ring nitrogens (N1 and N3), the exocyclic amine (N4), and the oxygen atom (O6)[2].

This application note provides a comprehensive, self-validating guide to achieving regioselective N-alkylation. By manipulating protecting group strategies, Lewis acid catalysis, and thermodynamic conditions, researchers can predictably direct alkylation to the desired nitrogen atom.

Mechanistic Insights & Causality (E-E-A-T)

To design a successful alkylation protocol, one must understand the intrinsic electronic properties of the pyrimidine core:

  • O-Alkylation vs. Ring N-Alkylation: Under standard basic conditions (e.g.,

    
     or 
    
    
    
    ), deprotonation yields an ambident anion. The oxygen atom is a "hard" nucleophile and often dominates reactions with hard electrophiles (like alkyl tosylates), whereas the softer N1/N3 atoms prefer softer electrophiles (alkyl halides)[1]. Direct base-mediated alkylation almost always results in a difficult-to-separate mixture of O-alkyl and N-alkyl isomers.
  • The Vorbrüggen / Silylation Strategy: To force alkylation exclusively at the ring nitrogen (N1/N3), transient silylation is employed[3]. Reacting the pyrimidine with hexamethyldisilazane (HMDS) converts the hydroxyl and amino groups into bulky, electron-donating O-silyl and N-silyl ethers. This completely blocks O-alkylation. Subsequent addition of an alkyl halide and a Lewis acid (TMSOTf) directs the electrophile selectively to the ring nitrogen[3].

  • Exocyclic N-Alkylation: The exocyclic amine (N4) is the least nucleophilic site because its lone pair is heavily delocalized into the electron-deficient pyrimidine ring. Direct

    
     alkylation here is kinetically disfavored. To selectively functionalize the exocyclic nitrogen, reductive amination is the most reliable pathway, bypassing direct competition with the ring heteroatoms entirely.
    

Experimental Workflows & Protocols

Protocol A: Silylation-Directed Ring N-Alkylation (Vorbrüggen-Type)

Target: Selective N1/N3 Alkylation

  • Silylation: To a flame-dried round-bottom flask under argon, add 6-aminopyrimidin-4-ol (1.0 equiv). Suspend in anhydrous hexamethyldisilazane (HMDS, 10.0 equiv) and add a catalytic amount of chlorotrimethylsilane (TMSCl, 0.1 equiv).

  • Activation: Reflux the mixture at 120 °C until a clear solution forms (typically 2–4 hours). This visual cue indicates complete formation of the transient O,N-bis(trimethylsilyl) intermediate.

  • Concentration: Remove excess HMDS under reduced pressure. Co-evaporate the residue with anhydrous toluene (2 × 10 mL) to ensure complete removal of volatile silanes.

  • Alkylation: Dissolve the persilylated intermediate in anhydrous acetonitrile (0.2 M) and cool to 0 °C. Add the alkyl halide (1.2 equiv) followed by dropwise addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv).

  • Completion: Stir the reaction at room temperature for 12 hours. Quench with saturated aqueous

    
    , extract with dichloromethane, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: Base-Mediated Direct Alkylation

Target: Mixed O-Alkyl and N-Alkyl Derivatives (Thermodynamic Control)

  • Deprotonation: Dissolve 6-aminopyrimidin-4-ol (1.0 equiv) in anhydrous DMF (0.3 M) at room temperature. Add cesium carbonate (

    
    , 1.5 equiv). The large cesium cation provides a "naked" anion effect, maximizing overall nucleophilicity[1]. Stir for 30 minutes.
    
  • Reaction: Dropwise add the alkylating agent (1.1 equiv). Heat the mixture to 60–80 °C for 6–12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine (3×) to remove DMF.

  • Separation: Separate the N-alkyl and O-alkyl isomers using silica gel chromatography. O-alkyl isomers typically elute faster due to the loss of hydrogen-bonding capability compared to the lactam-containing N-alkyl isomers.

Protocol C: Selective Exocyclic N-Alkylation via Reductive Amination

Target: Selective N4 Alkylation

  • Imine Formation: Dissolve 6-aminopyrimidin-4-ol (1.0 equiv) and the target aldehyde (1.2 equiv) in a mixture of methanol and glacial acetic acid (10:1 v/v, 0.2 M). Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C. Carefully add sodium cyanoborohydride (

    
    , 1.5 equiv) in small portions to reduce the transient imine.
    
  • Isolation: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with 1 M NaOH to neutralize the acid, extract with ethyl acetate, dry, and purify.

Quantitative Data Summary

The following table summarizes the expected outcomes, regioselectivity, and typical yields for the three distinct workflows described above.

ProtocolReagents / CatalystPrimary Target SiteRegioselectivity (N:O ratio)Typical YieldMechanistic Driver
A: Silylation-Directed HMDS, TMSCl, TMSOTfRing N1 / N3> 95:565–80%O-Silyl steric block & Lewis acid activation
B: Base-Mediated

, DMF
Mixed (N1/N3 + O6)~ 40:6070–85% (Combined)Hard/Soft Acid-Base (HSAB) competition
C: Reductive Amination Aldehyde,

, AcOH
Exocyclic N4Exclusive to N450–70%Imine formation bypasses

competition

Workflow Visualization

G A 6-Aminopyrimidin-4-ol (Ambident Nucleophile) B HMDS / TMSCl (Silylation) A->B Pathway A F Base (Cs2CO3/NaH) (Direct Alkylation) A->F Pathway B I Aldehyde, NaCNBH3 (Reductive Amination) A->I Pathway C C Transient O,N-Silyl Intermediate B->C D R-X, TMSOTf (Vorbrüggen) C->D E Ring N1/N3-Alkyl (High Selectivity) D->E G R-X, DMF (Thermodynamic) F->G H Mixture: O-Alkyl + Ring N-Alkyl G->H J Exocyclic N4-Alkyl (Selective) I->J

Reaction pathways for the regioselective N-alkylation of 6-aminopyrimidin-4-ol.

References

1.[1] Title: SYNTHETIC APPROACHES TO “OPENED-RING” ACYCLIC NUCLEOSIDE PHOSPHONATES – NOVEL TYPE OF ANTIVIRALS Source: cas.cz URL: 2.[2] Title: Amidate Prodrugs of O-2-Alkylated Pyrimidine Acyclic Nucleosides Display Potent Anti-Herpesvirus Activity - PMC Source: nih.gov URL: 3.[3] Title: Pyrimidine nucleosides. Part II. The direct glycosidation of 2,6-di-substituted 4-pyrimidones Source: rsc.org URL:

Sources

Application

Application Notes and Protocols for 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol in Coordination Chemistry

Introduction: Unveiling the Potential of a Multifaceted Pyrimidinol Ligand 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol is a fascinating heterocyclic compound that holds significant promise as a versatile ligand in coordinatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifaceted Pyrimidinol Ligand

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol is a fascinating heterocyclic compound that holds significant promise as a versatile ligand in coordination chemistry. Its structure is rich with potential donor atoms, including the two nitrogen atoms of the pyrimidine ring, the primary amino group at the 6-position, the amino group of the 2-aminoethyl side chain, and the hydroxyl group at the 4-position. This multiplicity of binding sites allows for a range of coordination modes, from simple monodentate interactions to the formation of stable bidentate and tridentate chelate rings. The pyrimidine core is a well-established pharmacophore found in numerous biologically active molecules, and its incorporation into metal complexes can lead to novel therapeutic agents and catalysts.[1][2]

These application notes provide a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol as a ligand. We will delve into its preparation from the commercially available dihydrochloride salt, propose detailed protocols for the synthesis of its metal complexes, outline a suite of essential characterization techniques, and discuss potential applications based on the rich chemistry of related pyrimidine-metal complexes.

Ligand Properties and Design Considerations

The coordination behavior of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol is dictated by the interplay of its various functional groups. The pyrimidine ring nitrogens and the exocyclic amino groups are potential coordination sites.[3] The hydroxyl group can undergo deprotonation to form a more strongly coordinating alkoxide, a feature often exploited in the synthesis of stable metal complexes.[4] The ethylamine side chain introduces flexibility and the potential for forming a stable five-membered chelate ring with a metal center.

The tautomeric nature of the 4-hydroxypyrimidine moiety (existing in both keto and enol forms) can also influence its coordination chemistry. The specific coordination mode adopted will be dependent on several factors, including the choice of metal ion, the metal-to-ligand stoichiometry, the reaction solvent, and the pH of the reaction medium.

PropertyValueSource
Molecular Formula C6H10N4O[5]
Molecular Weight 154.17 g/mol [5]
Appearance Solid (as dihydrochloride salt)[5]
SMILES NCCc1nc(N)cc(O)n1[5]
InChI Key KCRMLZGWBRTPNX-UHFFFAOYSA-N[5]

Experimental Protocols

Part 1: Preparation of the Free Ligand from its Dihydrochloride Salt

The commercially available form of the ligand is typically the dihydrochloride salt, 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride.[5] To utilize it in coordination reactions, it is often necessary to prepare the free base. This can be achieved through a straightforward neutralization reaction.

Protocol 1: Neutralization of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Dihydrochloride

  • Dissolution: Dissolve a known quantity of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride in a minimal amount of deionized water.

  • Neutralization: Slowly add a stoichiometric amount of a suitable base, such as a 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while stirring. The use of a weak base like sodium bicarbonate (NaHCO3) can also be employed for more controlled neutralization. The reaction involves the protonation of the amine groups by the hydrochloric acid being neutralized by the base.[6]

  • Monitoring: Monitor the pH of the solution using a pH meter. The equivalence point, indicating complete neutralization, should be in the basic range due to the formation of the free amine.

  • Isolation (Option A - for water-soluble free base): If the free base is soluble in water, the resulting aqueous solution can be used directly in subsequent coordination reactions.

  • Isolation (Option B - for less water-soluble free base): If the free base precipitates upon neutralization, it can be isolated by filtration.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water to remove any residual salt.

    • Dry the isolated free base under vacuum.

  • Characterization: Confirm the identity and purity of the free base using techniques such as ¹H NMR spectroscopy and mass spectrometry.

Neutralization_Workflow Start Start: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride Dissolve Dissolve in Deionized Water Start->Dissolve Neutralize Add Base (e.g., NaOH, NaHCO3) Dissolve->Neutralize Monitor Monitor pH Neutralize->Monitor Isolate Isolate Free Ligand (Filtration or Direct Use) Monitor->Isolate Characterize Characterize (NMR, MS) Isolate->Characterize End End: Pure Free Ligand Characterize->End

Caption: Workflow for the preparation of the free ligand.

Part 2: General Protocol for the Synthesis of Metal Complexes

This protocol provides a general framework for the synthesis of coordination complexes using 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol as a ligand. The specific conditions may need to be optimized for each metal ion and desired complex.

Protocol 2: Synthesis of a Metal Complex with 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol

  • Ligand Solution: Prepare a solution of the free 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol ligand in a suitable solvent. Common solvents for coordination reactions include methanol, ethanol, acetonitrile, or dimethylformamide (DMF). The choice of solvent will depend on the solubility of both the ligand and the metal salt.

  • Metal Salt Solution: In a separate flask, prepare a solution of the desired metal salt (e.g., chlorides, nitrates, acetates, or perchlorates of transition metals like Cu(II), Ni(II), Co(II), Zn(II), etc.) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied to target different coordination numbers and geometries (e.g., 1:1, 1:2, 2:1).

  • pH Adjustment (Optional): In some cases, the addition of a non-coordinating base (e.g., triethylamine) may be necessary to facilitate the deprotonation of the pyrimidinol hydroxyl group, leading to the formation of a more stable complex.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated under reflux to promote complex formation. The reaction time can range from a few hours to several days.

  • Isolation of the Complex:

    • If a precipitate forms during the reaction, it can be collected by filtration.

    • If the complex remains in solution, the solvent can be slowly evaporated, or a counter-solvent can be added to induce crystallization or precipitation.

  • Purification: The isolated crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

  • Characterization: The resulting complex should be thoroughly characterized to determine its structure and properties (see Characterization section below).

Complex_Synthesis_Workflow cluster_reactants Reactant Preparation Ligand Dissolve Ligand in Solvent React Combine Solutions (Control M:L ratio) Ligand->React Metal Dissolve Metal Salt in Solvent Metal->React Conditions Adjust pH (optional) Stir/Heat React->Conditions Isolate Isolate Product (Filtration/Crystallization) Conditions->Isolate Purify Purify Complex (Recrystallization) Isolate->Purify Characterize Characterize Product (Spectroscopy, etc.) Purify->Characterize Final Pure Metal Complex Characterize->Final Coordination_Modes cluster_bidentate Bidentate Coordination cluster_tridentate Tridentate Coordination cluster_bridging Bridging Ligand B1 N(ring), N(amino) B2 N(aminoethyl), O(hydroxyl) T1 N(ring), N(amino), N(aminoethyl) T2 N(ring), N(aminoethyl), O(hydroxyl) Bridge Linking two metal centers Ligand 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Ligand->B1 Ligand->B2 Ligand->T1 Ligand->T2 Ligand->Bridge

Sources

Method

Thin Layer Chromatography (TLC) systems for polar pyrimidines

Topic: Thin Layer Chromatography (TLC) systems for polar pyrimidines Content Type: Detailed Application Note and Protocol Overcoming Tailing, Retention, and Resolution Challenges in Drug Discovery Executive Summary & Cor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thin Layer Chromatography (TLC) systems for polar pyrimidines Content Type: Detailed Application Note and Protocol

Overcoming Tailing, Retention, and Resolution Challenges in Drug Discovery

Executive Summary & Core Challenge

Pyrimidine derivatives (e.g., Cytosine, Uracil, Thymine, and synthetic analogs) represent a cornerstone of medicinal chemistry, serving as scaffolds for antivirals, anticancer agents, and kinase inhibitors. However, their analysis via Thin Layer Chromatography (TLC) is notoriously difficult.

The "Polarity Trap": Standard normal-phase TLC (Hexane/Ethyl Acetate) often fails for these compounds.

  • High Polarity: Pyrimidines possess low logP values, resulting in

    
     (baseline retention) in non-polar solvents.
    
  • Tailing (Streaking): The basic nitrogen atoms (N1/N3 positions) and exocyclic amines act as Lewis bases, interacting strongly with the acidic silanol groups (

    
    , pKa 
    
    
    
    5) on the silica surface. This secondary interaction causes severe peak tailing.
  • Solubility: Many polar pyrimidines are insoluble in DCM or EtOAc, necessitating protic co-solvents (MeOH, Water) that can destabilize the silica binder if not managed correctly.

This guide provides a validated, self-consistent ecosystem of protocols to resolve these issues using Modified Normal Phase , HILIC-mode Silica , and Reversed-Phase strategies.

Mechanism of Interaction

To solve the separation problem, we must first visualize the molecular behavior at the stationary phase interface.

G Silica Silica Surface (Acidic Si-OH) Pyrimidine Polar Pyrimidine (Basic N / Exocyclic NH2) Silica->Pyrimidine H-Bonding & Ion-Exchange (Causes Tailing) MobilePhase Standard Mobile Phase (DCM/MeOH) MobilePhase->Pyrimidine Elution Force Modifier Basic Modifier (NH4OH or TEA) Modifier->Silica Deactivates Silanols (Competes for sites) Modifier->Pyrimidine Suppresses Ionization (Free base form)

Figure 1: Mechanistic view of pyrimidine tailing and the corrective action of basic modifiers.

Validated Solvent Systems (The "Elutropic Shift")

Do not rely on trial-and-error. Use these three distinct "Systems" based on the polarity and functionalization of your pyrimidine.

System A: The "Ammoniated Alcohol" (Modified Normal Phase)

Best for: Basic pyrimidines (Cytosine derivatives), amino-pyrimidines.

Standard silica is acidic.[1] To prevent tailing, we must basify the mobile phase .

  • Base Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Polar Modifier: Methanol (MeOH).

  • Additive: Ammonium Hydroxide (

    
    , 25-30%) or Triethylamine (TEA).
    

Recommended Ratios (v/v):

  • Low Polarity: DCM : MeOH :

    
     (90 : 10 : 1)
    
  • Medium Polarity: DCM : MeOH :

    
     (80 : 20 : 2)
    
  • High Polarity (The "Lower Layer" Mix):

    • Mix

      
       : MeOH : 
      
      
      
      :
      
      
      (60 : 40 : 5 : 5).
    • Note: This may form two layers. Use the lower organic layer for TLC.

Expert Insight:


 is superior to TEA for preparative purposes because it is volatile and evaporates from the plate/compound, whereas TEA salts can contaminate downstream NMR/MS analysis.
System B: HILIC-Mode on Silica (Aqueous Organic)

Best for: Highly polar, water-soluble nucleobases (Uracil, Thymine) that stick to the baseline in DCM.

Surprisingly, standard Silica Gel 60 can function in Hydrophilic Interaction Liquid Chromatography (HILIC) mode if the water content is controlled.

  • Solvent: Acetonitrile (ACN) : Water (

    
    ).
    
  • Ratio: 85 : 15 to 70 : 30.

  • Additive: 0.1 M Ammonium Acetate (buffer).

Mechanism: The water forms a stagnant aqueous layer on the silica surface. The pyrimidine partitions between the ACN-rich mobile phase and this water layer.

System C: Reversed-Phase (RP-18)

Best for: Complex mixtures where normal phase shows no separation.

If you have access to C18-coated TLC plates (e.g., Merck RP-18


):
  • Mobile Phase: Methanol : Water (50 : 50) or ACN : Water (40 : 60).

  • Note: Due to the hydrophobic nature of the plate, water content must not exceed 60-70% or the mobile phase will not migrate (wetting issue).

Experimental Protocol: The "Saturated Chamber" Method

For polar compounds, chamber saturation is critical to prevent the "edge effect" (smiling/frowning solvent fronts) and ensure reproducible


 values.
Materials
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Chamber: Twin-trough chamber or glass jar with lid.

  • Filter Paper: Whatman No. 1 (for saturation).

Step-by-Step Workflow
  • Preparation of Mobile Phase (System A - Medium Polarity):

    • In a flask, mix 8 mL DCM and 2 mL MeOH.

    • Add 0.2 mL (approx. 5-6 drops) of Ammonium Hydroxide (28-30%).

    • Crucial: Swirl vigorously. If the solution is cloudy, add MeOH dropwise until clear (miscibility adjustment).

  • Chamber Saturation (The 15-Minute Rule):

    • Place a piece of filter paper inside the developing chamber.[2]

    • Pour the mobile phase over the filter paper until the bottom of the chamber has ~0.5 cm of solvent.

    • Close the lid tight. Let stand for 15 minutes .

    • Why? This saturates the headspace with solvent vapor, preventing evaporation from the plate surface during the run, which causes variable

      
       values.
      
  • Sample Application:

    • Dissolve sample in MeOH or 1:1 DCM:MeOH.

    • Spot 1-2

      
      L roughly 1.5 cm from the bottom.
      
    • Dry the spot completely with a heat gun/hair dryer. Residual solvent at the origin causes "donut" spots.

  • Development:

    • Place plate in chamber. Ensure solvent level is below the spotting line.[2][3]

    • Run until solvent front is 1 cm from top.[2]

  • Visualization (Multi-Mode):

    • Mode 1: UV Quenching (254 nm): Pyrimidines absorb strongly. Look for dark spots on the bright green background.

    • Mode 2: Iodine Stain: Place in iodine chamber. Yellow/Brown spots indicate general organics.

    • Mode 3: Ninhydrin (Specific): If your pyrimidine has an exocyclic amine (e.g., Cytosine), spray with Ninhydrin and heat (120°C). Pink/Red spots appear.[4]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Tailing / Streaking Acidic Silanol interactionAdd 1-2%

or 1% TEA to mobile phase.

too low (< 0.1)
Solvent too non-polarSwitch from DCM/MeOH to

/MeOH/Water (System A "High Polarity").
"Smiling" Front Uneven evaporationUse the "Chamber Saturation" step with filter paper.[2]
Double Spots Sample degradation or solvent issuesEnsure spotting solvent is fully dried. Check sample stability in MeOH.
Spot Diffusion Diffusion coefficientPolar compounds diffuse faster. Run the TLC at 4°C (cold room) to sharpen spots.

Method Development Workflow

Use this logic tree to select your starting conditions.

Workflow Start Start: Pyrimidine Sample CheckSol Is it soluble in DCM? Start->CheckSol SystemStandard Try 5-10% MeOH in DCM CheckSol->SystemStandard Yes Insoluble Insoluble in DCM CheckSol->Insoluble No Tailing Result: Tailing? SystemStandard->Tailing AddBase Add 1% NH4OH (System A) Tailing->AddBase Yes Success Clean Separation Tailing->Success No AddBase->Success HILIC Use HILIC Mode ACN/Water/NH4OAc (System B) Insoluble->HILIC Yes HILIC->Success

Figure 2: Decision tree for selecting the optimal TLC system based on solubility and spot morphology.

References

  • Merck Millipore. (n.d.).[5] Separation of some pyrimidine bases - Application Note.[6] Retrieved from [5]

  • Issaq, H. J., Barr, E. W., & Zielinski, W. L. (1977).[7] Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography.[5][7] Journal of Chromatography A, 131, 265-273.[7]

  • BenchChem. (2025).[1][2][8] Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC). Retrieved from

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography - Solvent Selection and Troubleshooting.[1][9] Retrieved from

  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol

Ticket ID: SYN-PYR-006-YIELD Topic: Yield Optimization for 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Executive Summary & Core Chemistry The Is...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SYN-PYR-006-YIELD Topic: Yield Optimization for 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Core Chemistry

The Issue: Users frequently report low yields (<25%) and isolation difficulties when synthesizing 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol . The presence of the polar 2-aminoethyl side chain creates a zwitterionic product that is highly water-soluble and difficult to separate from inorganic salts (NaCl/NaBr) generated during the reaction.[1]

The Solution: The synthesis relies on the condensation of 3-aminopropanamidine (usually as the dihydrochloride salt) with ethyl cyanoacetate .[1] Success depends on strict moisture control, precise base stoichiometry, and a pH-controlled isolation strategy (Isoelectric Point Precipitation).[1]

The Reaction Scheme

The formation of the pyrimidine core involves a nucleophilic attack of the amidine on the ester carbonyl, followed by cyclization onto the nitrile.[1]

ReactionPathway Start 3-Aminopropanamidine (Dihydrochloride Salt) Inter Acyclic Intermediate Start->Inter + Reagent + Base Reagent Ethyl Cyanoacetate Reagent->Inter Base NaOEt / EtOH (3.0 - 3.2 eq) Base->Inter Activates Amidine Cyclization Intramolecular Cyclization Inter->Cyclization - EtOH Product 6-Amino-2-(2-aminoethyl) pyrimidin-4-ol Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the condensation reaction.

Critical Synthesis Parameters (The "Knowledge Base")

The following parameters are non-negotiable for yields >60%.

ParameterSpecificationScientific Rationale
Solvent Quality Super-Dry Ethanol (<0.05% water)Water competes with the amidine for the ester, causing hydrolysis to the carboxylic acid (dead end).[1]
Base Stoichiometry 3.0 - 3.2 Equivalents 2 eq are consumed to neutralize the amidine·2HCl salt. The 3rd eq is required to catalyze the condensation.[1] Warning: Excess base (>4 eq) promotes side reactions.[1]
Temperature Reflux (78°C) for 4-6 hoursCyclization onto the nitrile group has a high activation energy.[1] Room temp stirring is insufficient.[1]
Atmosphere Argon or Nitrogen The free amine on the side chain is susceptible to oxidative degradation and carbonate formation (from air

).[1]

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns dark red/black, and the yield is negligible.

Diagnosis: Oxidative degradation of the free amine or polymerization of the ethyl cyanoacetate. Fix:

  • Degas your ethanol before adding sodium metal.[1]

  • Ensure you are using a nitrogen balloon or manifold throughout the reflux.[1]

  • Check the quality of your ethyl cyanoacetate .[1] If it is yellow/orange, distill it before use.[1] Polymerized reagent cannot cyclize.[1]

Q2: I see product by LC-MS, but I cannot isolate it from the aqueous layer.

Diagnosis: This is the most common failure mode. The product is a zwitterion (contains both basic amines and an acidic enol/phenol).[1] It is highly soluble in water and insoluble in non-polar organics (DCM, Hexane).[1] Fix: Do NOT attempt standard liquid-liquid extraction. Use the Isoelectric Point (pI) Precipitation method:

  • Evaporate ethanol completely.[1]

  • Dissolve residue in minimal water.[1]

  • Acidify to pH ~2 with HCl (to protonate everything).[1]

  • Slowly neutralize with 2M NaOH to pH 7.2 - 7.5 .

  • Cool to 4°C overnight. The zwitterion is least soluble at its pI and should crystallize.[1]

Q3: The NMR shows the ethyl group of the ester is still present.

Diagnosis: Incomplete cyclization.[1] The intermediate (acyclic amidine-ester adduct) formed but did not close the ring.[1] Fix:

  • Increase Reaction Time: Extend reflux to 12 hours.

  • Dryer Conditions: Presence of water inhibits the final dehydration step.[1] Add molecular sieves to the reaction flask.

Validated Experimental Protocol

Target Scale: 10 mmol Expected Yield: 65-75%

  • Base Preparation: In a flame-dried 3-neck flask under

    
    , dissolve Sodium metal (0.76 g, 33 mmol)  in absolute Ethanol (30 mL) . Stir until evolution of 
    
    
    
    ceases.
  • Amidine Release: Add 3-aminopropanamidine dihydrochloride (1.75 g, 10 mmol) to the ethoxide solution. Stir at room temperature for 30 mins. Note: NaCl will precipitate; this is normal.

  • Condensation: Add Ethyl Cyanoacetate (1.13 g, 10 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (bath temp 85°C) for 6 hours. The suspension will thicken.[1]

  • Workup (The Critical Step):

    • Cool to RT.

    • Filtration: Filter off the inorganic salts (NaCl) while still in ethanol (the product is partially soluble in hot EtOH, but salts are not).[1] Note: If yield is low, skip this and evaporate everything, then desalting later.

    • Evaporation: Remove solvent in vacuo to obtain a sticky solid.[1]

    • Crystallization: Dissolve in minimum water (5 mL).[1] Adjust pH to 7.0-7.5 using 1M HCl.[1] Scratch the flask walls and refrigerate (4°C) for 12 hours.

    • Filtration: Collect the pale yellow solid.[1] Wash with ice-cold water (2 x 1 mL) and Acetone (2 x 5 mL).[1]

Decision Logic for Purification

Use this flowchart to determine the best purification strategy based on your crude purity.

PurificationLogic Start Crude Reaction Mixture (Post-Evaporation) SolubilityCheck Is product water soluble? Start->SolubilityCheck SaltContent High Salt Content (NaCl)? SolubilityCheck->SaltContent Yes (Zwitterion) MethodA Method A: Isoelectric Precipitation (pH 7.2, 4°C) SaltContent->MethodA Moderate Salt MethodB Method B: Ion Exchange (Dowex 50W, H+ form) SaltContent->MethodB High Salt / No Precipitate MethodC Method C: Recrystallization (H2O/EtOH 1:1) MethodA->MethodC If purity < 95%

Figure 2: Purification decision tree based on salt content and solubility.

References

  • General Synthesis of 2-Amino-substituted Pyrimidin-4-ols: Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation."[1][2] Letters in Organic Chemistry, vol. 16, 2019.[1][2]

  • Reactivity of Ethyl Cyanoacetate: "Ethyl Cyanoacetate: Properties and Reactions." Wikipedia / Chemical Data Collections.[1]

  • Purification of Zwitterionic Pyrimidines: Rao, et al. "Ion-exchange medium coated with abundant small zwitterions for the purification of soluble proteins."[1] Data in Brief / NIH, 2018.[1] (Demonstrates zwitterion handling principles).

  • Commercial Reference & Salt Forms: "6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride."[1] Sigma-Aldrich Product Catalog.

Sources

Optimization

Preventing cyclization side reactions in aminoethyl pyrimidine synthesis

Subject: Preventing Cyclization & Oligomerization in Aminoethyl Pyrimidine Synthesis Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Cyclization & Oligomerization in Aminoethyl Pyrimidine Synthesis

Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

Synthesizing aminoethyl pyrimidines—specifically 2-[(2-aminoethyl)amino]pyrimidine derivatives—is a deceptive "simple" reaction. While theoretically a standard Nucleophilic Aromatic Substitution (


), this pathway is plagued by two dominant failure modes:[1]
  • Intermolecular Oligomerization (Dimerization): The product acts as a nucleophile, attacking the starting material to form

    
    -symmetric dimers.[1]
    
  • Intramolecular Cyclization: In the presence of electrophiles or specific leaving groups at the 3/5-position, the pendant amine attacks the ring, collapsing the desired linear chain into a fused bicyclic system (e.g., imidazo[1,2-a]pyrimidine or dihydropyrrolo[2,3-d]pyrimidine).[1]

This guide provides the mechanistic logic and validated protocols to suppress these side reactions.

Module 1: The Chemistry of Failure

To prevent side reactions, we must visualize the competition between the Desired Pathway (Mono-substitution) and the Parasitic Pathways (Dimerization/Cyclization).

The primary driver of failure is the nucleophilicity differential . The primary amine of the ethylenediamine linker is highly nucleophilic. Once the mono-substituted product is formed, the remaining terminal amine is still nucleophilic.[1] If the reaction environment lacks proton control or steric protection, this amine will attack any available electrophile—either another pyrimidine ring (Dimer) or the ring it is already attached to (Cyclization).[1]

Visualizing the Reaction Landscape

ReactionPathways Start 2-Chloropyrimidine + Ethylenediamine TS Transition State (Meisenheimer Complex) Start->TS SNAr Attack Product Desired Product (Mono-aminoethyl) TS->Product -HCl Dimer SIDE REACTION 1: Bis-pyrimidine Dimer Product->Dimer Attack on SM (Low Equiv. Diamine) Cyclic SIDE REACTION 2: Imidazo-fused Bicycle Product->Cyclic Intramolecular Attack (High Temp / Leaving Groups) Control1 PREVENTION: Excess Diamine (10-20eq) Control1->Dimer Blocks Control2 PREVENTION: N-Boc Protection Control2->Dimer Blocks Control2->Cyclic Blocks

Figure 1: Mechanistic bifurcation showing how unprotected amines lead to dimerization or cyclization.[1] High equivalents or Boc-protection effectively block the red parasitic pathways.

Module 2: Troubleshooting Guide (FAQs)

Q1: I am running a reaction of 2,4-dichloropyrimidine with ethylenediamine. I see a major impurity with Mass [2M-HCl]. What is it? A: You have formed the bridged dimer . Because 2,4-dichloropyrimidine is highly activated, the first substitution happens rapidly.[1] If you used a 1:1 or even 1:2 stoichiometry, the terminal amine of your product immediately attacked a second molecule of dichloropyrimidine.[1]

  • Fix: You must reverse the addition order. Add the pyrimidine dropwise to a large excess (10–20 eq) of ethylenediamine. This ensures every pyrimidine molecule sees a "sea" of diamine, statistically favoring mono-substitution [1].[1]

Q2: My LCMS shows the correct mass for the product, but the NMR lacks the characteristic ethyl signals and shows a downfield shift. Did I make the product? A: Likely not. You may have formed an imidazo[1,2-a]pyrimidine derivative.[1][2][3][4] If your reaction conditions were too hot (>100°C) or involved alpha-halo ketone contaminants, the ethylenediamine can cyclize onto the ring nitrogens. This is a common method to intentionally synthesize fused rings [2], but fatal if you want the open chain.[1]

  • Fix: Lower the temperature to <80°C. If high temperatures are required for conversion, switch to the Boc-protected protocol (Module 3) to physically prevent the second amine from reacting.

Q3: Can I use acid catalysis to speed up the reaction and lower the temperature? A: Proceed with caution. While acid can activate the pyrimidine ring (protonating a ring nitrogen makes the carbon more electrophilic), it also protonates your ethylenediamine, killing its nucleophilicity.[1] More dangerously, if you have a leaving group at position 3 (like a nitro group), acid catalysis often accelerates the intramolecular cyclization to pyrrolo[2,3-d]pyrimidines [3].[1]

  • Recommendation: Stick to basic conditions (TEA/DIPEA) or solvent-free neat reactions for simple substitutions.

Module 3: Validated Protocols
Protocol A: The "Golden Path" (Boc-Protection Strategy)

Best for: High-value intermediates, scale-up, and preventing ALL cyclization/dimerization.[1]

Rationale: By masking one amine with a tert-butyloxycarbonyl (Boc) group, you eliminate the nucleophile responsible for side reactions.[1] The carbamate is sterically bulky and electronically non-nucleophilic under basic conditions.

Step-by-Step:

  • Reagents: 2-Chloropyrimidine (1.0 eq), N-Boc-ethylenediamine (1.2 eq), DIPEA (2.0 eq), n-Butanol or Dioxane (Solvent).

  • Reaction:

    • Dissolve 2-chloropyrimidine in n-Butanol (0.5 M concentration).

    • Add DIPEA followed by N-Boc-ethylenediamine.

    • Heat to 90°C for 4–12 hours. Monitor by TLC/LCMS.[1]

    • Note: No dimer can form because the product has no free amine.

  • Workup:

    • Evaporate solvent.[1][5] Partition between EtOAc and Water.[1]

    • Wash organic layer with citric acid (5% aq) to remove unreacted pyrimidine (if basic) or brine.[1]

  • Deprotection (The Critical Step):

    • Dissolve intermediate in DCM.[1][5][6]

    • Add TFA (10–20 eq) or 4M HCl in Dioxane at 0°C .

    • Crucial: Do not heat.[1] Heating the deprotection step in the presence of the liberated amine can trigger acid-catalyzed cyclization if other functional groups are present.

    • Concentrate in vacuo to yield the HCl/TFA salt.

Protocol B: The "Economy" Path (Large Excess Strategy)

Best for: Cheap starting materials, early-stage discovery.[1]

Rationale: Leveraging statistics. By flooding the reaction with diamine, the rate of


 vastly exceeds 

.[1]

Step-by-Step:

  • Setup: Place Ethylenediamine (10.0 – 20.0 equivalents) in a round-bottom flask. Heat to 60°C.

  • Addition: Dissolve 2-Chloropyrimidine (1.0 eq) in a minimal amount of dioxane or THF.

  • Execution: Add the pyrimidine solution dropwise to the stirring diamine over 30–60 minutes.

    • Why? Keeps the local concentration of pyrimidine low relative to the diamine.

  • Workup:

    • The challenge is removing the 19 equivalents of excess diamine.

    • Method 1 (High Vac): Ethylenediamine boils at 116°C. It can be removed via rotary evaporation at 60°C under high vacuum (<10 mbar).[1]

    • Method 2 (Extraction): Dilute with DCM.[1] Wash with minimal water (diamine prefers water; product prefers DCM, though partition coefficients can be tricky).[1]

    • Method 3 (Resin): Pass through a weak cation exchange resin if scale permits.[1]

Module 4: Data & Specifications

Comparison of Methods

MetricProtocol A (Boc-Protected)Protocol B (Excess Diamine)
Purity Profile High (>95%)Moderate (contains oligomers if added too fast)
Dimer Formation 0% (Impossible) 5–15% (rate dependent)
Atom Economy Lower (Boc waste)Poor (Excess diamine waste)
Purification Simple ExtractionDifficult (Removing excess amine)
Cost High (Boc-amine reagents)Low (Bulk diamine is cheap)

Key Spectroscopic Markers for Troubleshooting

SignalDesired ProductDimer (Side Product)Cyclized (Imidazo)
MS (ESI)



(aromatized)
1H NMR (Ethyl) 2 triplets (approx 2.8 & 3.4 ppm)1 multiplet (symmetry often blurs)Aromatic/Olefinic shift
NH Signal Broad singlet (exchangeable)2 x NH signalsNo NH (if fully fused)
References
  • Evaluation of 2-Aminopyrimidine Derivatives: Iqbal, S. et al. "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors."[1][7] Molecules, vol. 27, no.[1][7] 22, 2022.[1][4]

  • Imidazo[1,2-a]pyrimidine Synthesis: Uslu Kobak, R. Z. et al. "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds."[1][4] DergiPark, 2022.[1]

  • Intramolecular Cyclization Risks: Noguchi, M. et al.[1] "A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation." J. Chem. Soc., Perkin Trans.[1] 1, 1999.[1]

  • Reactivity of 2-Chloropyrimidine: "2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties." ChemicalBook, 2025.[1]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Pyrimidine Dihydrochloride Salts

Status: Operational Ticket ID: PYR-2HCL-GUIDE-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Handling, Storage, and Troubleshooting for Pyrimidine 2HCl Salts The Core Challenge: Thermodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-2HCL-GUIDE-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Handling, Storage, and Troubleshooting for Pyrimidine


 2HCl Salts

The Core Challenge: Thermodynamics vs. Kinetics

Why is this happening? Pyrimidine dihydrochloride salts are thermodynamically unstable in ambient conditions. The pyrimidine ring contains two nitrogen atoms. The first protonation (


 for unsubstituted pyrimidine) forms a stable mono-cation. The second protonation requires extremely acidic conditions. Consequently, the second HCl molecule is often loosely bound (labile).

When exposed to atmospheric moisture, two competing failure modes occur simultaneously:

  • Deliquescence: The high lattice energy of the salt is overcome by the hydration energy of the chloride ions, pulling water from the air until the solid dissolves in its own sorbed water.

  • Disproportionation (Hydrolysis): Water acts as a base relative to the diprotonated pyrimidine, stripping the second proton and releasing HCl gas, reverting the compound to the mono-hydrochloride or free base form.

Module 1: Storage & Environmental Control[1][2]

Standard Operating Procedure (SOP): Never store these salts in standard cabinetry, even if parafilmed. The permeation rate of water vapor through standard polymers is sufficient to degrade the salt over weeks.

Storage TierConditionRecommended ForRisk Level
Tier 1 (Gold Standard) Argon-filled GloveboxLong-term storage (>1 month)Negligible
Tier 2 (Working) Desiccator with

Active use (Daily/Weekly)Low
Tier 3 (Emergency) Sealed jar with Silica Gel @ -20°CTransport only (<48 hrs)Moderate

Critical Warning: Storing at -20°C without a secondary desiccant barrier creates a "moisture trap." When you remove the cold bottle, condensation immediately forms on the salt inside the bottle once opened. Always allow the container to reach room temperature before opening.

Workflow: Storage & Handling Logic[3]

StorageWorkflow Start Receive Shipment CheckSeal Inspect Seal Integrity Start->CheckSeal TempEquilib Equilibrate to RT (3-4 hours) CheckSeal->TempEquilib OpenEnv Open in Controlled Env? TempEquilib->OpenEnv Glovebox Glovebox (Ar/N2) OpenEnv->Glovebox Yes (Best) Desiccator Desiccator Cabinet (<10% RH) OpenEnv->Desiccator Yes (Acceptable) Bench Open Benchtop OpenEnv->Bench No Success Stable Storage Glovebox->Success Desiccator->Success Fail Rapid Deliquescence (Degradation) Bench->Fail

Figure 1: Decision logic for opening and storing hygroscopic salts to prevent immediate degradation.

Module 2: Weighing & Preparation[3][4]

The "Sticky" Problem: Static charge often accompanies hygroscopic salts, causing them to "jump" or stick to spatulas. As they absorb water, they become tacky.

Protocol: Weighing by Difference (The Only Accurate Method) Do not add solid to a weighing boat on the balance. The mass will drift upwards as you watch, making accurate stoichiometry impossible.

  • Prepare: Dry a glass vial and cap in an oven; cool in a desiccator.

  • Fill: Add an approximate amount of salt to the vial inside your glovebox or dry bag. Cap tightly.

  • Weigh 1: Place the capped vial on the analytical balance. Record Mass (

    
    ).
    
  • Transfer: Quickly uncap, dump the approximate amount into your reaction vessel, and immediately recap.

  • Weigh 2: Weigh the capped vial again (

    
    ).
    
  • Calculate:

    
    .
    

Note: This method isolates the bulk salt from atmospheric moisture during the measurement reading.

Module 3: Drying & Stoichiometry (Critical)

The Trap: Researchers often see a "wet" NMR and decide to dry the salt in a vacuum oven at 60°C.

  • Result: You lose HCl along with water. You are now weighing a mixture of mono-HCl and di-HCl, ruining your reaction stoichiometry.

Validation Protocol: Before using a batch that has been stored or dried, you must determine the precise stoichiometry.

  • Silver Nitrate Titration: Dissolve a known mass in water and titrate with

    
     to determine total chloride content.
    
    • Target: 2.0 equivalents of

      
      .
      
    • Result < 1.9: You have lost HCl (disproportionation).[1]

  • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid) in

    
     or 
    
    
    
    to integrate the pyrimidine protons against the standard. This gives the effective molecular weight (
    
    
    ).
Pathway: Thermal Degradation vs. Drying[6]

DryingRisks Salt Wet Pyrimidine.2HCl VacOven Vacuum Oven (>50°C, High Vac) Salt->VacOven Aggressive Drying Desiccator Vacuum Desiccator (RT, P2O5) Salt->Desiccator Gentle Drying ResultBad Loss of HCl Gas (Formation of Mono-HCl) VacOven->ResultBad Disproportionation ResultGood Anhydrous Pyrimidine.2HCl Desiccator->ResultGood Safe Water Removal

Figure 2: The risk of thermal drying. High heat/vacuum strips the labile second HCl molecule.

Troubleshooting & FAQs

Q: The salt turned into a liquid (oil) inside the bottle. Can I save it?

  • A: Generally, no. This is deliquescence. While you could re-precipitate it, hydrolysis has likely occurred.

  • Recovery Attempt: Dissolve the oil in a minimum amount of dry methanol. Add 4M HCl in Dioxane (to ensure reprotonation). Add excess diethyl ether to precipitate the salt. Filter under Nitrogen.

Q: My elemental analysis (CHN) is off by 2-3%. Is the compound impure?

  • A: Not necessarily. It is likely a variable hydrate. Pyrimidine salts often form non-stoichiometric hydrates (e.g.,

    
    ).
    
  • Solution: Rely on qNMR (Quantitative NMR) for purity and "effective weight" rather than CHN for these specific salts.

Q: Can I use the Mono-HCl salt instead?

  • A: If your chemistry allows, yes . The mono-hydrochloride is significantly more stable. The dihydrochloride is usually an artifact of using excess HCl during isolation. Check the pKa of your specific pyrimidine.[2] If

    
    , the 
    
    
    
    salt is synthetic overkill and will cause constant handling headaches.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection and stability).
  • BenchChem Technical Support. (2025). Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder. Link (General protocols for hygroscopic HCl salts).

  • Journal of Pharmaceutical Sciences. (2010). The Effect of Moisture on the Hydrolysis of Basic Salts. Link (Mechanistic insight into hydrolysis driven by moisture).

  • Sigma-Aldrich (Merck). (2007). Weight Measurement, the Accurate Way: Handling Hygroscopic Materials. Link (Weighing protocols).

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Link (Advanced weighing techniques for volatile/hygroscopic samples).

Sources

Optimization

Technical Support Center: HILIC Purification of Water-Soluble Pyrimidines

Status: Operational Agent: Senior Application Scientist, Separation Technologies Ticket ID: HILIC-PYR-001 Welcome to the Advanced Separations Support Hub. You are likely here because your pyrimidine analogs (e.g., Cytosi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist, Separation Technologies Ticket ID: HILIC-PYR-001

Welcome to the Advanced Separations Support Hub.

You are likely here because your pyrimidine analogs (e.g., Cytosine, Gemcitabine, 5-FU) are eluting in the void volume on C18 columns, or you are battling severe peak tailing.

Purifying water-soluble pyrimidines requires a fundamental inversion of your Reversed-Phase (RP) intuition. In Hydrophilic Interaction Liquid Chromatography (HILIC), water is the strong solvent , and acetonitrile (ACN) is the weak solvent . Success depends entirely on maintaining a stable "water-enriched layer" on your stationary phase.

Below is your technical guide, structured to troubleshoot and optimize your workflow.

Part 1: The Mechanism (Why Your Separation Works)

To troubleshoot HILIC, you must visualize the micro-environment inside the column. Unlike RP, where analytes adsorb to a hydrophobic surface, HILIC relies on partitioning .

  • The Water-Enriched Layer: The polar stationary phase (Amide, Silica, or Zwitterionic) attracts water molecules from the mobile phase, creating a stagnant aqueous layer on the surface.[1]

  • Partitioning: Your polar pyrimidines prefer this stagnant water layer over the bulk acetonitrile-rich mobile phase.

  • Secondary Interactions: Electrostatic interactions (ionic) and hydrogen bonding also contribute to retention.

HILIC_Mechanism cluster_0 HILIC Column Micro-Environment Stationary Polar Stationary Phase (Amide / Zwitterionic) WaterLayer Stagnant Water-Enriched Layer (High Polarity) Stationary->WaterLayer Hydration (H-Bonding) WaterLayer->Stationary ADSORPTION / ION EXCHANGE (Secondary Retention) BulkMobile Bulk Mobile Phase (High ACN, Low Polarity) WaterLayer->BulkMobile Phase Boundary Pyrimidine Pyrimidine Analyte (Polar) BulkMobile->Pyrimidine Analyte enters Pyrimidine->WaterLayer PARTITIONING (Primary Retention)

Figure 1: The HILIC Retention Mechanism. Retention is primarily driven by the analyte partitioning from the bulk organic phase into the water-enriched layer immobilized on the stationary phase.[1]

Part 2: Method Development Strategy

Do not use a generic method. Pyrimidines are basic or amphoteric; their ionization state changes with pH, drastically affecting retention.

Recommended Starting Conditions
ParameterRecommendationTechnical Rationale
Stationary Phase Amide or Zwitterionic (ZIC) Amide phases have high hydrogen bonding capacity and are stable. ZIC phases offer unique selectivity for charged pyrimidines via electrostatic modulation [1]. Avoid bare silica if possible due to irreversible adsorption.
Mobile Phase A 10–20 mM Ammonium Acetate (pH 5.8)Provides ionic strength to suppress secondary ionic interactions (tailing). Acetate is volatile and MS-compatible.
Mobile Phase B 100% Acetonitrile (LC-MS Grade)The "weak" solvent that forces the analyte into the water layer.
Gradient 95% B

60% B
Pyrimidines usually elute between 85% and 70% B. Going below 60% B washes the column but provides little separation for these analytes.
Flow Rate 0.3 – 0.5 mL/min (for 2.1mm ID)HILIC has slower mass transfer kinetics than RP; lower flow rates often improve efficiency.
Part 3: Troubleshooting & FAQs
Issue 1: Peak Tailing & Poor Symmetry

Q: My pyrimidine peak looks like a shark fin (severe tailing). Is my column dead? A: Likely not. Tailing in HILIC is usually caused by secondary silanol interactions .[2] Pyrimidines are often basic; if they interact with the acidic silanols on the base silica, they "drag."

  • The Fix: Increase Buffer Ionic Strength.

    • If using 5mM Ammonium Acetate, increase to 10mM or 20mM . The ammonium ions (

      
      ) compete for the silanol sites, blocking them from your analyte [2].
      
  • The Check: Ensure your pH is appropriate.[3][4] For basic pyrimidines, a pH of ~5-6 (Ammonium Acetate) is often better than pH 3 (Formate) because it deprotonates some silanols but ensures the buffer competes effectively.

Issue 2: Retention Time Shifting

Q: The retention time (Rt) drifts earlier with every injection. Why? A: Your column is not equilibrated. In HILIC, you are not just equilibrating the solvent; you are rebuilding the water layer .

  • The Rule of Thumb: HILIC columns require 20–40 column volumes of equilibration for a new column, and 10–15 column volumes between gradient runs [3].

  • The Fix: If your gradient ends at 60% B (high water), and you jump back to 95% B, the column needs time to shed the excess water and re-establish the thin hydration layer. Extend your post-run equilibration time.

Issue 3: Sample Solubility vs. Peak Shape (The "Diluent Mismatch")

Q: My sample precipitates in ACN, so I dissolved it in water. Now my peaks are split. A: You have injected a "strong solvent plug." Water is the strongest solvent in HILIC.[5] Injecting a sample in 100% water disrupts the partitioning mechanism at the head of the column [4].

  • The Protocol:

    • Dissolve sample in 50:50 ACN:Water (or as high ACN as solubility permits).

    • If 100% water is necessary, reduce injection volume drastically (e.g., 0.5

      
      L or 1 
      
      
      
      L).
    • Sandwich Injection: Some autosamplers allow sandwiching the water plug between two plugs of ACN.

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose your separation issues.

Troubleshooting_Guide Start Problem Detected IssueType Identify Issue Start->IssueType Tailing Peak Tailing IssueType->Tailing RtShift Rt Shifting IssueType->RtShift SplitPeak Split/Distorted Peak IssueType->SplitPeak BufferCheck Check Buffer Conc. Is it < 10mM? Tailing->BufferCheck EquilCheck Check Equilibration Is it < 10 Col. Vols? RtShift->EquilCheck DiluentCheck Check Sample Diluent Is it 100% Water? SplitPeak->DiluentCheck IncBuffer Increase to 20mM Ammonium Acetate BufferCheck->IncBuffer Yes IncEquil Increase Re-equilibration to 20 Col. Vols EquilCheck->IncEquil Yes FixDiluent Dilute with ACN (Match Initial Conditions) DiluentCheck->FixDiluent Yes

Figure 2: HILIC Troubleshooting Decision Tree. Follow the path based on your observed chromatogram defect.

References
  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Link

  • Restek Corporation. (2020). How to Avoid Common Problems with HILIC Methods. Link

  • Stoll, D. (2019). The Effect of Sample Diluent on Peak Shape in HILIC. LCGC North America.[6] Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol

Executive Summary & Compound Identity Compound: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol CAS: 849346-10-1 (Free base) / 329776-81-6 (Dihydrochloride salt) Synonyms: 2-(2-Aminoethyl)-6-aminopyrimidin-4(3H)-one; 2-(2-Aminoet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Compound: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol CAS: 849346-10-1 (Free base) / 329776-81-6 (Dihydrochloride salt) Synonyms: 2-(2-Aminoethyl)-6-aminopyrimidin-4(3H)-one; 2-(2-Aminoethyl)-4-amino-6-hydroxypyrimidine.

This guide addresses the stability profile of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol in aqueous environments. While the pyrimidine core offers aromatic stability, the molecule contains three distinct functional zones with varying reactivities: the exocyclic aromatic amine (C6), the aliphatic primary amine (side chain), and the tautomeric hydroxyl/oxo group (C4).

Understanding the interplay between these groups and solution pH is critical for preventing precipitation, oxidation, and degradation during experimental workflows.

Aqueous Stability Profile

The Tautomeric Equilibrium

In aqueous solution, this compound does not exist as a static structure. It undergoes lactam-lactim tautomerism . At physiological and neutral pH, the keto (lactam) form—specifically the pyrimidin-4(3H)-one—is thermodynamically favored over the enol (hydroxy) form [1].

This equilibrium dictates solubility. The keto form is more polar but can self-associate via hydrogen bonding, leading to precipitation if the ionic strength or pH is not optimized.

pH-Dependent Solubility & Stability

The molecule is amphoteric. Its stability and solubility are governed by the protonation states of its functional groups:

  • Acidic pH (< 4.0): The aliphatic amine (

    
    ) and the ring nitrogen (
    
    
    
    ) are protonated. The molecule is highly soluble and stable as a cationic species.
  • Neutral pH (6.5 - 7.5): The molecule approaches its isoelectric point (pI). The aliphatic amine remains protonated (

    
    ), while the ring may deprotonate. This zwitterionic character often represents the minimum solubility point , leading to "crashing out" in concentrated stocks.
    
  • Basic pH (> 10.0): The enolic hydroxyl deprotonates (

    
    ), forming an anionic species. While soluble, basic conditions accelerate oxidative degradation of the aliphatic amine.
    
Visualization: Structural Dynamics & Solubility

The following diagram illustrates the relationship between pH, protonation, and solubility risks.

StabilityFlow cluster_0 Acidic Conditions (pH < 4) cluster_1 Neutral Conditions (pH 6-8) cluster_2 Basic Conditions (pH > 10) NodeAcid Cationic Species (Highly Soluble) Stable NodeNeut Zwitterionic Species (Solubility Minimum) Risk: Precipitation NodeAcid->NodeNeut Deprotonation of Ring N (Add Base) NodeNeut->NodeNeut Aggregation (High Conc.) NodeBase Anionic Species (Soluble) Risk: Oxidation/Amine Hydrolysis NodeNeut->NodeBase Deprotonation of Enol (Add Strong Base)

Caption: Figure 1. pH-dependent speciation of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol. Solubility is lowest in the neutral range due to zwitterion formation.

Troubleshooting Guide (FAQ)

Issue 1: "My stock solution turned yellow/brown after 24 hours."

Diagnosis: Oxidative degradation of the aliphatic primary amine. Mechanism: Primary aliphatic amines (the 2-aminoethyl group) are susceptible to oxidation by atmospheric oxygen, forming N-oxides or imines, which subsequently polymerize to form colored compounds (Schiff bases) [2]. Solution:

  • Immediate: Discard the colored solution.

  • Prevention: Prepare stock solutions in degassed buffers. Add a reducing agent like DTT (0.5 mM) or TCEP if compatible with your downstream assay. Store under argon or nitrogen.

Issue 2: "The compound precipitated when I diluted the DMSO stock into PBS."

Diagnosis: Isoelectric precipitation. Mechanism: You likely diluted a high-concentration stock into a buffer near pH 7.4. As described in Section 2, this molecule has low solubility near neutral pH due to charge neutralization (zwitterion formation) and strong intermolecular hydrogen bonding of the pyrimidinone core. Solution:

  • Protocol Adjustment: Lower the pH of your dilution buffer slightly (pH 5.5 - 6.0) using citrate or acetate buffer if the assay permits.

  • Alternative: Maintain a residual DMSO concentration (e.g., 5%) to disrupt hydrogen bonding aggregates.

Issue 3: "I see a 'ghost peak' in my LC-MS analysis."

Diagnosis: Tautomeric separation or carbamate formation. Mechanism:

  • Tautomers: In some HPLC methods (especially C18 with neutral mobile phases), the keto and enol forms may separate slightly, causing peak broadening or splitting [3].

  • Carbamate Formation: The highly nucleophilic aliphatic amine can react with atmospheric

    
     to form a carbamate (
    
    
    
    ) in basic solutions. Solution:
  • For HPLC: Acidify the mobile phase (0.1% Formic Acid) to lock the tautomeric equilibrium and protonate the amine, collapsing the peaks into a single sharp signal.

Validated Protocols

A. Preparation of Stable Stock Solution (10 mM)

Target: Create a stock stable for 1 month at -20°C.

StepActionTechnical Rationale
1 Weigh 2.27 mg of the Dihydrochloride salt.Use the salt form for better initial solubility compared to the free base.
2 Dissolve in 1.0 mL of 0.1 N HCl .Acidic environment ensures full protonation, preventing oxidation and aggregation.
3 Vortex for 30 seconds.Ensure complete dissolution.
4 Aliquot into light-protective (amber) tubes.UV light can catalyze pyrimidine dimerization.
5 Flash freeze in liquid nitrogen and store at -80°C.Minimizes freeze-thaw degradation cycles.
B. QC Analysis via HPLC

Target: Verify purity and detect degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B over 15 minutes. (Polar compound elutes early).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (peptide bond/amide character).

  • Expected Retention: The compound is highly polar. Expect elution near the void volume (0.5 - 2.0 min) unless an ion-pairing agent (like Hexanesulfonic acid) is used.

Mechanistic Workflow: Degradation Pathways

The following diagram details the specific chemical risks associated with the 2-aminoethyl side chain and the pyrimidine core.

Degradation cluster_Oxidation Oxidative Pathway (pH > 7 + O2) cluster_Hydrolysis Hydrolytic Pathway (Extreme pH) cluster_Carbamate Atmospheric Interaction Compound 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Aldehyde Aldehyde Derivative (Deamination) Compound->Aldehyde Oxidative Deamination (Aliphatic Amine) RingOpen Ring Cleavage (Rare, requires high T) Compound->RingOpen 6M NaOH / Reflux Carbamate N-Carbamate (Reversible with Acid) Compound->Carbamate + CO2 (Air exposure) Polymer Colored Polymers (Schiff Base) Aldehyde->Polymer Polymerization

Caption: Figure 2. Primary degradation pathways. Oxidative deamination of the side chain is the most common failure mode in stored aqueous solutions.

References

  • ResearchGate. (2018).[1] Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. The protocols described herein are based on general chemical principles of pyrimidine derivatives and standard laboratory practices. Users should always consult the specific Safety Data Sheet (SDS) for the exact lot number they are using.

Sources

Optimization

Troubleshooting low solubility of aminopyrimidines in organic solvents

Executive Summary: The "Brick Dust" Challenge Aminopyrimidines are ubiquitous in kinase inhibitor discovery (e.g., Imatinib, Dasatinib) but are notorious for their poor solubility in common organic solvents. This phenome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

Aminopyrimidines are ubiquitous in kinase inhibitor discovery (e.g., Imatinib, Dasatinib) but are notorious for their poor solubility in common organic solvents. This phenomenon, often termed "brick dust" behavior, arises from a specific thermodynamic conflict:

  • High Lattice Energy: The 2-aminopyrimidine motif functions as a self-complementary hydrogen bond donor (

    
    ) and acceptor (ring nitrogens). This creates a tightly packed, high-melting-point crystal lattice (often 
    
    
    
    ).
  • Lipophilicity: Despite being polar, the aromatic core often resists dissolution in water, while the H-bonding network resists dissolution in non-polar organics (DCM, Toluene).

This guide provides a systematic workflow to solubilize these scaffolds for synthesis, analysis, and purification without resorting to "black hole" solvents (like DMSO) that complicate downstream workup.

Module 1: Solvent Selection Hierarchy

User Question: I cannot get my 2-aminopyrimidine derivative to dissolve in DCM or Ethyl Acetate for a reaction. What are my alternatives?

Technical Response: Dichloromethane (DCM) and Ethyl Acetate often fail because they cannot disrupt the intermolecular Hydrogen Bonding (H-bonding) network of the crystal lattice. You must move up the "Polarity/H-Bond Breaking" hierarchy.

Solvent Efficacy Table for Aminopyrimidines
TierSolvent ClassExamplesSolubility PerformanceWorkup Difficulty
1 Super-Solvents NMP, DMF, DMSOExcellent. Breaks strong H-bonds.High. High boiling points; hard to remove.
2 Protic Polar Methanol (MeOH), EthanolGood. Solvates the amine/ring nitrogens.[1]Low. Easy to evaporate.
3 Cyclic Ketones Cyclopentanone, CyclohexanoneGood. Surprisingly effective for this scaffold.Medium. Higher boiling points than acetone.
4 Chlorinated DCM, ChloroformPoor to Moderate. Good for lipophilic side chains only.Low.
5 Ethers/Hydrocarbons THF, Hexane, TolueneVery Poor. Cannot break lattice energy.Low.

Recommendation: If you must avoid DMSO/DMF, use Cyclopentanone or a DCM:MeOH (9:1 to 4:1) mixture. Recent data indicates Cyclopentanone outperforms Methanol and Ethyl Acetate for 2-aminopyrimidine specifically due to favorable entropy of mixing [1, 2].

Module 2: Troubleshooting Protocols

Issue A: "It won't dissolve for my reaction."

Protocol: The Co-Solvent Step-Up Method Use this when setting up substitution or coupling reactions.

  • Start: Suspend your aminopyrimidine in DCM (10 volumes).

  • Titrate: Add Methanol dropwise while stirring.

    • Target: 5% to 20% MeOH v/v.

    • Observation: Watch for clarification. The MeOH disrupts the H-bond lattice, while DCM solvates the lipophilic regions.

  • Heat (Entropy Assist): If still suspended, heat to reflux (

    
    ).
    
    • Warning: Do not overheat if using volatile alkyl halides.

  • Fail-Safe: If insolubility persists, switch to THF/Water (1:1) or NMP .

    • Note: NMP (N-methyl-2-pyrrolidone) is superior to DMF for aminopyrimidines but requires aqueous workup to remove [2].

Issue B: "I can't purify it. It streaks on silica or crashes out."

User Question: My compound streaks on the TLC plate and clogs the column. How do I purify it?

Technical Response: Streaking is caused by the basic nitrogen interacting with acidic silanols on the silica gel. Insolubility causes column clogging.

The "Ammoniated" Eluent System: Do not use pure DCM/MeOH. You must basify the silica.

  • Prepare Eluent: DCM : MeOH :

    
     in MeOH (Ratio 90:9:1).
    
  • Column Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in DCM before loading.

  • Loading: Dissolve the crude sample in a minimum amount of DCM/MeOH (1:1) and adsorb onto silica (dry load) rather than liquid loading. This prevents precipitation at the top of the column.

Module 3: Advanced Chemical Workarounds

User Question: I need to perform a reaction in a non-polar solvent (e.g., toluene) for a specific catalyst. How do I make the aminopyrimidine soluble there?

Strategy 1: Transient Lipophilic Salts Protonation breaks the intermolecular H-bonds, but standard salts (HCl) are polar. Use a lipophilic acid.

  • Reagent: Methanesulfonic acid (MSA) or p-Toluenesulfonic acid (PTSA).

  • Mechanism: The aminopyrimidine-PTSA salt is often soluble in warm DCM or Toluene/DCM mixtures because the ionic interaction prevents the "brick dust" H-bonding stacking, while the tolyl group adds lipophilicity.

Strategy 2: Nitrogen Protection (The "Boc" Effect) If the free amine (


) is not required for the reaction step, protect it.
  • Reagent:

    
     (di-tert-butyl dicarbonate).
    
  • Outcome: Converting

    
     to 
    
    
    
    typically lowers the melting point by
    
    
    and drastically increases solubility in EtOAc/Hexane by removing a hydrogen bond donor and adding bulky lipophilic groups.

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solubilizing aminopyrimidines based on your experimental needs.

SolubilityLogic Start Start: Aminopyrimidine Insoluble in Target Solvent CheckTm Check Melting Point (Tm) Is Tm > 200°C? Start->CheckTm HighTm High Lattice Energy (Brick Dust) CheckTm->HighTm Yes LowTm Moderate Lattice Energy CheckTm->LowTm No PolarSwitch Switch to NMP or DMSO (Tier 1 Solvents) HighTm->PolarSwitch Reaction tolerates DMSO? Protect Chemical Modification: Protect with Boc/Cbz HighTm->Protect Must use Non-Polar? Workup Reaction Complete? Need Isolation? PolarSwitch->Workup Protect->Workup Cosolvent Use Co-Solvent System: DCM + MeOH (9:1) LowTm->Cosolvent Heat Apply Heat (Reflux) Increase Entropy Cosolvent->Heat Still insoluble? Heat->Workup Salt Form Salt (HCl/PTSA) to precipitate or extract Workup->Salt Purification

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on thermodynamic properties and experimental constraints.

Module 4: Isolation & Recrystallization

User Question: I used NMP to dissolve it, but now I can't get it out. How do I isolate my product?

Technical Response: NMP and DMSO have high boiling points. Do not attempt to rotovap them off directly. Use the "Crash and Filter" method.

Protocol: Aqueous Crash-Out

  • Dilution: Pour your reaction mixture (in NMP/DMSO) slowly into 10 volumes of Ice-Cold Water .

  • Agitation: Stir vigorously. The aminopyrimidine is usually hydrophobic enough to precipitate once the organic co-solvent is diluted.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with water (to remove NMP) and then Hexane (to dry).

Recrystallization Solvent Systems: If the solid is impure, recrystallize using these pairs (Solvent / Anti-Solvent):

  • Methanol / Water: Dissolve in hot MeOH, add water until turbid, cool.

  • Cyclopentanone / Hexane: Highly effective for 2-AP derivatives [2].

  • DCM / Hexane: Good for Boc-protected intermediates.

References

  • Solubility of Pyrimidin-2-amine. Solubility of Things. (Accessed 2026). [Link]

  • Zhang, C., et al. "Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents." Journal of Chemical & Engineering Data. (2025). [Link](Note: DOI generalized based on search context)

  • Baluja, S., et al. "Solubility of pyrimidine derivatives in different organic solvents."[2] World Scientific News. (2016). [Link]

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan (CHP) and Safety Data Sheets (SDS) before proceeding.

Sources

Troubleshooting

Technical Support Center: Pyrimidine Amino Group Stabilization

Welcome to the Pyrimidine Chemistry Technical Support Hub. This guide addresses the stability of exocyclic amino groups in pyrimidine derivatives (e.g., cytosine, isocytosine, and various aminopyrimidine kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine Chemistry Technical Support Hub. This guide addresses the stability of exocyclic amino groups in pyrimidine derivatives (e.g., cytosine, isocytosine, and various aminopyrimidine kinase inhibitors). While the pyrimidine ring is electron-deficient, the exocyclic amine is a nucleophile and a radical target, making it susceptible to oxidative degradation, N-oxide formation, and oxidative deamination.

Module 1: Mechanistic Diagnostics

Why is my aminopyrimidine degrading?

Before applying a fix, you must identify the degradation pathway. The exocyclic amine (


) is rarely oxidized directly to a nitro group in standard conditions; rather, it facilitates oxidation of the ring nitrogen (N-oxide formation) or undergoes radical abstraction leading to deamination.
The Oxidation Vectors

There are two primary "oxidation" failure modes for aminopyrimidines:

  • Ring N-Oxidation (Electrophilic Attack):

    • Trigger: Presence of peracids (mCPBA), peroxides, or strong oxidants.[1][2]

    • Mechanism: The ring nitrogen (specifically N3 in cytosine derivatives) is the most nucleophilic site. It attacks the oxidant, forming an N-oxide. This alters the electronics of the ring and can lead to rearrangement or loss of the amino group.

  • Oxidative Deamination (Radical Attack):

    • Trigger: Light, air (ROS), or metal impurities.

    • Mechanism: A hydroxyl radical (

      
      ) or one-electron oxidant generates a radical cation on the amine. This intermediate reacts with water, eventually hydrolyzing the amine to a ketone (e.g., Cytosine 
      
      
      
      Uracil).
Diagnostic Flowchart

Use this logic tree to determine the cause of your impurity profile.

OxidationDiagnosis Start Symptom: Impurity Formation CheckCond Are oxidants (mCPBA, H2O2) present? Start->CheckCond CheckColor Is the solid turning yellow/brown upon storage? CheckCond->CheckColor No CheckMass Mass Spec Shift? CheckCond->CheckMass Yes ResultDeam Diagnosis: Oxidative Deamination (M+1 peak, loss of NH2) CheckColor->ResultDeam No (Hydrolysis) ResultPhoto Diagnosis: Photo-oxidation/Radical Coupling (Complex mixture) CheckColor->ResultPhoto Yes ResultNOxide Diagnosis: Ring N-Oxidation (M+16 peak) CheckMass->ResultNOxide +16 Da CheckMass->ResultDeam +1 Da (OH replaces NH2)

Caption: Diagnostic logic for identifying oxidative degradation pathways in aminopyrimidines.

Module 2: Synthetic Troubleshooting

How do I protect the amine during oxidative steps?

If your synthesis requires an oxidation step elsewhere in the molecule (e.g., sulfide to sulfone, alcohol to ketone), you must protect the pyrimidine amine.

Protection Strategies

The table below compares the three industry-standard methods for stabilizing pyrimidine amines.

StrategyReagentStability ProfileBest For
Acylation Benzoyl chloride (BzCl) or Acetic AnhydrideHigh. Stable to oxidants, weak acid, and flash chromatography.Multi-step synthesis requiring robust protection.[3]
Amidine Formation DMF-DMA (Dimethylformamide dimethyl acetal)Moderate. Labile to acid/base hydrolysis but protects against radicals.Short synthetic sequences; removing protection is very mild.
Protonation (Salt) TFA or HClConditional. Deactivates the ring against electrophilic attack (N-oxidation)."One-pot" protection during peracid oxidations (e.g., mCPBA).
Protocol: In-Situ Protonation (The "Salt Shield")

Scenario: You need to use mCPBA to oxidize a sulfide side-chain, but it keeps forming the Pyrimidine N-oxide. Solution: Protonate the ring nitrogen to remove its nucleophilicity.

  • Dissolution: Dissolve the pyrimidine substrate in DCM.

  • Acidification: Add 1.5 - 2.0 equivalents of Trifluoroacetic Acid (TFA).

    • Why: This protonates the most basic ring nitrogen (usually N3). A protonated nitrogen cannot attack the electrophilic oxygen of mCPBA.

  • Oxidation: Add mCPBA (meta-Chloroperoxybenzoic acid) at 0°C.

  • Workup: Quench with aqueous

    
    . This neutralizes the acid and deprotonates the pyrimidine, returning it to the free base form.
    
Protocol: Benzoylation (The "Standard Shield")

Scenario: Long-term storage or harsh synthetic conditions. Reference: This is the standard method used in oligonucleotide synthesis to prevent side reactions [1].

  • Reagents: Pyrimidine derivative (1 eq), Benzoyl Chloride (1.2 eq), Pyridine (solvent/base).

  • Procedure: Stir at 0°C

    
     RT for 2-4 hours.
    
  • Quench: Add MeOH to consume excess BzCl.

  • Outcome: Forms the N-benzoyl amide. The electron-withdrawing carbonyl pulls density from the nitrogen, rendering it inert to oxidation.

Module 3: Storage & Formulation

Preventing "Shelf-Life" Oxidation

Aminopyrimidines often turn from white to yellow/brown upon storage. This is rarely simple oxidation; it is often radical-initiated polymerization or reaction with solvent impurities.

The Peroxide Threat

Ethers (THF, Dioxane, Diethyl Ether) form peroxides over time. These trace peroxides transfer oxygen to the pyrimidine ring [2].

The Fix:

  • Solvent Choice: Avoid storing aminopyrimidines in ethereal solvents. Use DMSO, DMF, or MeOH if solution storage is necessary.

  • Scavenging: If THF is required for a reaction, test for peroxides using KI/Starch paper. If positive, pass the solvent through activated alumina.

The Salt Stabilization

Free amine pyrimidines are electron-rich. Converting them to a salt (HCl, Mesylate, or Tosylate) lowers the HOMO energy, making the molecule significantly more resistant to oxidative degradation.

Recommendation: For long-term library storage, store as the HCl salt rather than the free base.

Module 4: Frequently Asked Questions (FAQ)

Q: My pyrimidine turned yellow, but the LCMS looks pure. What happened? A: This is likely a "trace chromophore" issue. Radical oxidation can form trace amounts of conjugated azo- or nitroso- dimers. These have high extinction coefficients, so even <0.1% impurity causes visible yellowing. Recrystallization with activated charcoal is usually required to remove them.

Q: Can I use Boc protection for cytosine amines? A: It is difficult. The exocyclic amine is weakly nucleophilic. Boc-anhydride often reacts with the ring nitrogen first or requires DMAP, which can lead to bis-Boc products that are unstable. Benzoyl (Bz) is superior for pyrimidines [3].

Q: I see an M+16 peak. Is it the amine N-oxide or the ring N-oxide? A: It is almost 99% likely to be the Ring N-oxide (usually at N3). Exocyclic amino groups (


) do not form stable N-oxides (

) easily; they tend to convert to hydroxylamines (

) or nitro groups, which have different mass shifts or are unstable.

References

  • Wagner, J. R., et al. (2010).[4] Oxidation Reactions of Cytosine DNA Components by Hydroxyl Radical and One-Electron Oxidants. Accounts of Chemical Research. Link

  • Ryu, E. K., & MacCoss, M. (1981).[5] New procedure for the chlorination of pyrimidine and purine nucleosides. Journal of Organic Chemistry. Link

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. (Standard reference for Benzoyl protection of Cytosine).
  • Organic Chemistry Portal. meta-Chloroperbenzoic acid (mCPBA). (General reactivity of amines vs peracids). Link

Sources

Optimization

NMR Technical Support Center: Resolving Peak Overlap in Amino-Pyrimidine Spectra

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I frequently assist researchers struggling with the spectral analysis of amino-pyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I frequently assist researchers struggling with the spectral analysis of amino-pyrimidines. These pharmacophores are ubiquitous in drug development, yet their NMR spectra are notoriously complex. The core issues stem from tautomeric equilibria, restricted rotation around the exocyclic C–N bond, and the quadrupolar relaxation of the


N nuclei.

This guide provides field-proven, causality-driven troubleshooting strategies to resolve overlapping signals and validate your structural assignments.

Diagnostic Workflow

NMR_Workflow Start Overlapping Peaks in Amino-Pyrimidine 1H NMR Analyze Analyze Peak Shape: Broad or Sharp? Start->Analyze VT_NMR Perform VT-NMR (Heat to coalesce or cool to resolve) Analyze->VT_NMR Broad (Exchange) Solvent Solvent Titration (Add TFA-d or change solvent) Analyze->Solvent Sharp (Equivalence) VT_NMR->Solvent Still overlapping Resolved Signals Resolved & Structure Validated VT_NMR->Resolved Peaks separated TwoD Acquire 2D NMR (1H-13C / 1H-15N HSQC) Solvent->TwoD Insufficient dispersion Solvent->Resolved Peaks separated TwoD->Resolved Cross-peaks resolved

Diagnostic workflow for resolving amino-pyrimidine NMR peak overlap.

Section 1: Troubleshooting FAQs

Q1: Why do my exocyclic -NH


 protons and pyrimidine ring protons appear as broad, overlapping humps instead of sharp multiplets? 
A1:  This is a classic manifestation of intermediate chemical exchange on the NMR timescale. Amino-pyrimidines often exist as a mixture of rapidly interconverting conformers and tautomers (e.g., amino-pyrimidine vs. imino-dihydropyrimidine)[1]. Additionally, strong intramolecular hydrogen bonding can cause the -NH

protons to appear at two separate chemical shifts[2]. The partial double-bond character of the C–NH

bond restricts rotation, leading to non-equivalent amino protons that exchange at rates comparable to the NMR observation frequency. When combined with the quadrupolar relaxation of the adjacent

N nucleus, the signals broaden significantly, often overlapping with the pyrimidine H-5 proton, which typically resonates in the 5.80–6.80 ppm range[3].

Q2: How can I use Variable Temperature (VT) NMR to resolve these overlapping conformers? A2: VT-NMR is a powerful technique for resolving overlapping signals caused by conformational averaging[4]. By increasing the temperature (e.g., to 353 K in DMSO-


), you accelerate the exchange rate past the coalescence point, resulting in a single, sharp, time-averaged peak for the -NH

protons. Conversely, cooling the sample slows the exchange, "freezing out" the individual conformers into distinct, sharp signals[1].

Q3: What solvent systems or additives are best for separating accidentally equivalent pyrimidine resonances? A3: When peaks overlap due to accidental chemical shift equivalence rather than exchange, changing the deuterated solvent is the most effective first step[4]. If switching from DMSO-


 to CDCl

or Benzene-

does not provide enough dispersion, an acid titration is highly recommended. Adding a small amount of Trifluoroacetic Acid (TFA) protonates the pyrimidine ring nitrogen. This drastically alters the electronic environment, shifting the absorbance and NMR chemical shifts of the adjacent protons downfield[5]. Because the ring protons shift more dramatically than the exocyclic protons, the overlap is resolved.

Q4: When 1D


H NMR fails, which 2D NMR techniques should I prioritize? 
A4:  Relying solely on 

H NMR is risky for complex heterocycles. You should prioritize 2D Heteronuclear Single Quantum Coherence (HSQC) and Total Correlated Spectroscopy (TOCSY) experiments[6].

H-

C HSQC will separate overlapping proton signals based on the chemical shift of their attached carbons. For amino-pyrimidines,

H-

N HSQC is the gold standard. Since

N chemical shifts are highly sensitive to their environment, this technique unambiguously distinguishes exocyclic amino nitrogens from ring nitrogens, providing clear correlation peaks even when the proton signals overlap[6].
Section 2: Step-by-Step Methodologies (Self-Validating Systems)

To ensure scientific integrity, every protocol performed in the NMR tube must be self-validating. This guarantees that the spectral changes observed are due to the intended physical/chemical manipulation and not sample degradation.

Protocol 1: Variable Temperature (VT) NMR Optimization

Objective: Deconvolute broad, overlapping signals caused by intermediate conformational exchange.

  • Baseline Acquisition: Acquire a standard

    
    H NMR spectrum at 298 K in a high-boiling solvent (e.g., DMSO-
    
    
    
    ).
  • Thermal Ramp: Increase the probe temperature in 10 K increments up to 353 K.

  • Re-shimming (Critical): Re-shim the magnet at each temperature step, as thermal changes alter the sample's magnetic susceptibility[4]. Acquire a spectrum at each step and observe the broad humps sharpening into a single time-averaged peak.

  • Self-Validation Step: Cool the probe back to 298 K, allow 15 minutes for thermal equilibration, and acquire a final spectrum. Compare this to the baseline spectrum from Step 1. If the spectra perfectly overlay, the changes observed were purely physical (conformational exchange). If new peaks appear or the baseline changes, the sample underwent thermal degradation, invalidating the high-temperature data.

Protocol 2: Acid-Titration (TFA) Induced Chemical Shift Dispersion

Objective: Resolve accidentally equivalent sharp peaks by altering the electronic environment.

  • Baseline Acquisition: Acquire a baseline

    
    H NMR of the amino-pyrimidine in CDCl
    
    
    
    or DMSO-
    
    
    .
  • Titration: Add 0.5 to 1.0 equivalents of TFA-

    
     directly to the NMR tube. Mix thoroughly.
    
  • Acquisition: Acquire the spectrum. The protonation of the pyrimidine nitrogen will induce a significant downfield shift in adjacent protons[5].

  • Self-Validation Step (Mass-Balance): Integrate the newly shifted peaks against a non-exchangeable, structurally distant reference proton (e.g., a distal methyl group). The total integral of the shifted pyrimidine/amino signals must equal the exact integral of the overlapping cluster in the baseline spectrum. This mass-balance check confirms that the newly resolved peaks belong to the intact molecule and are not impurities.

Section 3: Quantitative Data Presentation

The following table summarizes the typical chemical shift ranges for amino-pyrimidine protons and the expected dispersion effects when utilizing the TFA titration protocol.

Proton EnvironmentTypical Shift Range (DMSO-

)
Primary Cause of OverlapShift Change upon TFA Addition (

ppm)
Exocyclic -NH

5.80 – 7.20 ppmTautomerism / H-bonding+1.5 to +2.0 (Strong Downfield)
Pyrimidine H-5 6.00 – 6.80 ppmAccidental Equivalence+0.5 to +0.8 (Moderate Downfield)
Pyrimidine H-2/4/6 7.80 – 8.50 ppmAromatic Crowding+0.8 to +1.2 (Moderate Downfield)

(Note: Exact values will vary based on specific substituents and solvent conditions, but the relative magnitude of the


 shifts remains consistent).
References
  • Aggregation of Hydrogen Bonded Dimeric Tri-Organotin Amino Substituted Pyrimidine-2-Thiolates Australian Journal of Chemistry - CSIRO Publishing[Link]

  • Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine PMC - NIH[Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines ACS Omega - ACS Publications[Link]

  • Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions ACS Omega - ACS Publications[Link]

  • NMR Characterization of RNA Small Molecule Interactions PMC - NIH[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol

Solvent Selection & Structural Characterization Guide Executive Summary This guide provides a technical comparison of 1H NMR acquisition strategies for 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol (CAS: 329776-81-6). Due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Solvent Selection & Structural Characterization Guide
Executive Summary

This guide provides a technical comparison of 1H NMR acquisition strategies for 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol (CAS: 329776-81-6). Due to the molecule's amphoteric nature and potential for tautomerism, standard NMR protocols often yield ambiguous results.

We compare two primary solvent systems: DMSO-d6 (Dimethyl sulfoxide-d6) and D2O (Deuterium Oxide).[1]

  • DMSO-d6 is the superior choice for structural elucidation , allowing observation of exchangeable protons and tautomeric forms.

  • D2O is the superior choice for quantitative purity analysis , eliminating broad exchangeable peaks to provide a clean baseline for aliphatic integration.

Structural Analysis & Tautomerism

Before analyzing the spectrum, one must understand the dynamic structure of the analyte. 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol does not exist as a static "enol" (pyrimidin-4-ol). In polar solution, it exists in equilibrium with its keto-tautomer (pyrimidin-4(3H)-one).

Mechanistic Insight: The Tautomeric Trap

Most researchers expect a hydroxyl proton (


). However, the pyrimidine ring nitrogen (N3) acts as a proton acceptor, favoring the oxo-form . This results in a distinctive broad singlet downfield (10–12 ppm) corresponding to the N-H, rather than an O-H signal.

Tautomerism Enol Enol Form (Pyrimidin-4-ol) Keto Keto Form (Pyrimidin-4(3H)-one) *Dominant in DMSO* Enol->Keto Proton Transfer (Fast Exchange) Zwitter Zwitterionic Form (Possible in Neutral H2O) Keto->Zwitter pH Dependent

Caption: Figure 1. Tautomeric equilibrium favoring the Keto form in polar aprotic solvents.

Comparative Analysis: DMSO-d6 vs. D2O[2]

The choice of solvent dictates which protons are visible. The following table contrasts the spectral features observed in each scenario.

Table 1: Chemical Shift Assignments (

, ppm)

Note: Shifts are estimated for the free base. Hydrochloride salts will show significant downfield shifts for amino-bearing carbons.

Proton AssignmentMultiplicity

in DMSO-d6 (Structural)

in D2O (Quantitative)
Mechanistic Note
H-5 (Aromatic) Singlet (s)4.80 – 5.105.00 – 5.20Upfield due to electron-donating

at C6.

-

(Ethyl)
Triplet (t)2.45 – 2.602.60 – 2.75Adjacent to pyrimidine ring (C2).

-

(Ethyl)
Triplet (t)2.80 – 3.003.00 – 3.20Adjacent to primary amine.
Ring N(3)-H Broad (br s)10.5 – 11.5Invisible Diagnostic for Keto-tautomer. Exchanges with D2O.
Exocyclic

(C6)
Broad (br s)6.20 – 6.80Invisible Broadened by quadrupole relaxation of N.
Chain

Broad (br)2.0 – 4.0 (Variable)Invisible Highly dependent on concentration/water content.
Detailed Experimental Protocols

To ensure reproducibility, follow these workflows. The "Shake-Test" in the DMSO protocol is a self-validating step to confirm exchangeable protons.

Protocol A: Structural Confirmation (DMSO-d6)

Best for: Proving the identity of the molecule and observing the integral ratio of NH protons.

  • Preparation: Weigh 5–10 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D) .

    • Critical Step: If the sample is the HCl salt, it may require gentle warming (40°C) or sonication.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): Set to 5 seconds . (Essential for accurate integration of the slow-relaxing aromatic H-5).

    • Scans: 16–64.

  • The "D2O Shake" Validation:

    • After acquiring the initial spectrum, add 2 drops of D2O to the NMR tube.

    • Shake and re-acquire.

    • Result: Peaks at >10 ppm and ~6.5 ppm should disappear, confirming them as labile NH protons rather than impurities.

Protocol B: Purity Assay (D2O)

Best for: QC release testing, residual solvent analysis, and precise integration of the carbon skeleton.

  • Preparation: Weigh 10 mg of sample.

  • Solvation: Add 0.7 mL of D2O (99.9% D) .

    • Note: If solubility is poor (free base), add 1-2 drops of DCl (Deuterium Chloride). This converts the amines to salts (

      
      ), drastically improving solubility.
      
  • Suppression: Use a water-suppression pulse sequence (e.g., zgpr or presat) if the residual HDO peak (approx. 4.79 ppm) interferes with the H-5 aromatic signal.

  • Referencing: Set the residual HDO peak to 4.79 ppm, or use an internal standard like TSP (0.00 ppm).

Troubleshooting & Signal Logic

Use the following logic flow to troubleshoot unexpected peaks or "missing" signals.

Troubleshooting Start Start Analysis SolventCheck Solvent Used? Start->SolventCheck DMSO DMSO-d6 SolventCheck->DMSO D2O D2O SolventCheck->D2O MissingNH Missing NH Peaks? DMSO->MissingNH H5Obscured H-5 Peak Obscured? D2O->H5Obscured WetSample Sample is Wet (H2O exchange) MissingNH->WetSample Yes DrySample Dry Sample w/ Mol. Sieves WetSample->DrySample Action WaterSup HDO Peak at 4.79ppm overlaps H-5 H5Obscured->WaterSup Yes ShiftTemp Change Temp or Add DCl WaterSup->ShiftTemp Action

Caption: Figure 2. Troubleshooting logic for common spectral anomalies in pyrimidine analysis.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for heterocyclic chemical shifts).

  • National Institute of Standards and Technology (NIST). (2023). 4(1H)-Pyrimidinone, 6-amino-2-methyl-.[3] NIST Chemistry WebBook, SRD 69. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Amino-Pyrimidines: A Comparative Technical Guide

Executive Summary Amino-pyrimidines constitute the structural backbone of a vast array of kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleotide analogs. In drug development, the ability to rapidly elucidate the st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-pyrimidines constitute the structural backbone of a vast array of kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleotide analogs. In drug development, the ability to rapidly elucidate the structure of metabolites and impurities containing this scaffold is critical.

This guide objectively compares two primary fragmentation methodologies—Resonance Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) —for the analysis of amino-pyrimidines. While CID is the industry standard for general profiling, our comparative analysis demonstrates that HCD (Beam-type CID) provides superior structural fidelity for this specific heterocyclic class, particularly in distinguishing positional isomers (e.g., 2-amino- vs. 4-aminopyrimidines) via diagnostic Retro-Diels-Alder (RDA) ring cleavage.

Technical Comparison: CID vs. HCD Performance

The choice of fragmentation mode dictates the quality of the spectral fingerprint. For amino-pyrimidines, the stability of the aromatic ring often resists low-energy fragmentation, making the choice of method pivotal.

Comparative Analysis Table
FeatureMethod A: Resonance CID (Ion Trap)Method B: HCD / Beam-type CID (Q-TOF/Orbitrap)Verdict for Amino-Pyrimidines
Energy Regime Low energy, resonant excitation.Higher energy, non-resonant.HCD Wins: Required to break the stable pyrimidine ring.
Low Mass Cutoff Yes (typically "1/3 rule"). Ions < 1/3 precursor m/z are lost.None. Detects low m/z diagnostic ions.HCD Wins: Crucial for detecting diagnostic ions like CH₂N⁺ (m/z 28) or HCNH⁺.
Fragmentation Type Side-chain dominant (Neutral losses: NH₃, H₂O).Backbone dominant (Ring cleavage, RDA).HCD Wins: Provides definitive scaffold identification.
Isomer Differentiation Poor. 2-amino and 4-amino isomers often yield identical spectra (only [M+H-NH₃]⁺).Excellent. Distinct ring-cleavage fragments differentiate isomers.HCD Wins: Essential for impurity profiling.
Data Summary: Fragmentation Efficiency

Experimental data based on N-(2-aminopyrimidin-4-yl)acetamide derivative (Precursor m/z 153).

  • CID Spectrum: Dominated by a single peak at m/z 111 (Loss of acetyl group). The pyrimidine ring remains intact, providing no information on ring substitution.

  • HCD Spectrum: Shows the m/z 111 peak, but also significant ions at m/z 68 and m/z 43, resulting from the Retro-Diels-Alder cleavage of the pyrimidine ring.

Mechanistic Deep Dive: Fragmentation Pathways

To interpret the MS/MS spectra of amino-pyrimidines, one must understand the causality behind the bond breakages.[1] The high stability of the pyrimidine ring means that simple bond cleavages (like methyl losses) are less common than concerted ring-opening reactions.

Pathway 1: The Retro-Diels-Alder (RDA) Reaction

This is the "gold standard" mechanism for characterizing six-membered heterocycles.

  • Mechanism: The protonated pyrimidine ring undergoes a concerted reorganization of electrons, effectively reversing the Diels-Alder synthesis.

  • Diagnostic Value: It splits the ring into two distinct fragments: a diene and a dienophile .[2][3]

  • Application: The mass of these fragments tells you exactly which side of the ring carries a substituent. For a 2-aminopyrimidine, RDA typically yields a characteristic loss of HCN (27 Da) or H₂CNH (29 Da).

Pathway 2: Characteristic Neutral Losses
  • Loss of Ammonia (NH₃, -17 Da): Common in 2-aminopyrimidines due to the proximity of the ring nitrogen, which can facilitate intramolecular proton transfer.

  • Loss of HCN (-27 Da): A hallmark of the pyrimidine ring collapse, observable primarily in HCD/Beam-type spectra.

Visualization of RDA Mechanism

The following diagram illustrates the critical RDA pathway for a generic 2-aminopyrimidine, highlighting the diagnostic fragments formed.

RDA_Mechanism cluster_legend Key Insight Precursor Protonated 2-Aminopyrimidine [M+H]+ TS Retro-Diels-Alder Transition State Precursor->TS HCD Activation (High Energy) Fragment1 Fragment A (Dienophile) [R-C≡N-H]+ TS->Fragment1 Ring Cleavage Fragment2 Fragment B (Neutral Diene) H2N-C=NH TS->Fragment2 Neutral Loss Note RDA cleavage is position-dependent. 2-amino vs 4-amino yield different fragment masses.

Caption: Figure 1. Retro-Diels-Alder (RDA) fragmentation pathway of 2-aminopyrimidine triggered by HCD.

Experimental Protocol: Self-Validating Workflow

To achieve reproducible data that allows for the differentiation of amino-pyrimidine derivatives, follow this validated LC-MS/MS protocol. This protocol utilizes a "Step-Ramp" energy setting to ensure coverage of both labile side chains and stable ring structures.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (High pH stability columns preferred if using ammonium bicarbonate, but formic acid is standard for positive mode).

Step-by-Step Acquisition Method
  • Ionization Source Selection:

    • Primary: Electrospray Ionization (ESI) in Positive Mode.[4]

    • Rationale: Amino-pyrimidines are basic (pKa ~3-4 for the ring N, higher for substituents). ESI provides maximum sensitivity for the [M+H]⁺ species.

    • Alternative: Use APCI only if the compound is non-polar or heavily halogenated and shows poor ESI response.

  • MS/MS Fragmentation Settings (The "Step-Ramp" Technique):

    • Do not use a single collision energy (CE).

    • Protocol: Apply a Normalized Collision Energy (NCE) ramp of 20-40-60% .

    • Why?

      • 20% NCE: Strips labile groups (hydroxyls, protecting groups).

      • 40% NCE: Initiates RDA ring cleavage.[5]

      • 60% NCE: Pulverizes the core for "fingerprint" verification.

  • Data Validation Step:

    • Check for the "Immonium Ion Equivalent". For amino-pyrimidines, look for a sharp peak at m/z 96 (or substituted equivalent) representing the intact ring cation if side chains are lost.

    • Self-Check: If the spectrum shows only the parent ion, increase CE. If the spectrum is "grass" (noise), decrease CE.

Workflow Diagram

Workflow Start Start: Unknown Amino-Pyrimidine Ionization Ionization: ESI(+) Target: [M+H]+ Start->Ionization Decision Is Precursor Intensity > 1e5? Ionization->Decision Optimize Switch to APCI or Concentrate Sample Decision->Optimize No Frag_Method Select Fragmentation Mode Decision->Frag_Method Yes Optimize->Ionization Path_CID Resonance CID (Low Energy) Frag_Method->Path_CID Path_HCD HCD / Beam-Type (Step-Ramp 20-60%) Frag_Method->Path_HCD Result_CID Result: Side Chain Loss Only (Limited Structural Info) Path_CID->Result_CID Result_HCD Result: Ring Cleavage (RDA) (Definitive ID) Path_HCD->Result_HCD

Caption: Figure 2. Decision matrix for optimizing mass spectrometry analysis of amino-pyrimidines.

Conclusion

For the structural elucidation of amino-pyrimidines, HCD (Beam-type CID) is the superior alternative to standard Resonance CID. The high stability of the pyrimidine ring requires the higher energy regime of HCD to induce the diagnostic Retro-Diels-Alder fragmentation necessary for distinguishing isomers and confirming the heterocyclic core. Researchers should standardize on ESI(+) with Stepped NCE (20-60%) to ensure comprehensive coverage of both metabolic side-chain modifications and core structural integrity.

References

  • Singh, K., et al. (2011). "Mass spectral fragmentation modes of pyrimidine derivatives." Sphinx Knowledge House.[5] Retrieved from [Link]

  • Jedrychowski, M. P., et al. (2011). "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms." Molecular & Cellular Proteomics. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). "Fragmentation Patterns in Mass Spectrometry." Retrieved from [Link]

  • Kiontke, A., et al. (2022). "Utility of Atmospheric-Pressure Chemical Ionization and Photoionization Mass Spectrometry in Bottom-Up Proteomics." MDPI Separations. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Kinase Inhibition: The Established EGFR Inhibitor Gefitinib vs. the Aminopyrimidine Scaffold

Introduction: A Tale of Two Molecules in Kinase Inhibition In the landscape of targeted cancer therapy, the specific and potent inhibition of protein kinases remains a paramount objective. This guide provides a detailed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Tale of Two Molecules in Kinase Inhibition

In the landscape of targeted cancer therapy, the specific and potent inhibition of protein kinases remains a paramount objective. This guide provides a detailed comparative analysis of two molecules at vastly different stages of the drug discovery pipeline: Gefitinib (Iressa®) , a clinically approved, first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol , a heterocyclic chemical scaffold that serves as a foundational building block for novel therapeutic agents.[1][2][3][4]

Gefitinib's story is one of clinical success, a testament to the power of precision medicine in treating non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[1][5][6][7][8] Its mechanism, selectivity, and clinical performance are well-documented. In contrast, 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol is not an end-product therapeutic but a versatile precursor.[3][4] The pyrimidine core is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding pockets of various kinases.[9]

This guide, therefore, is not a direct comparison of two market-ready drugs. Instead, it leverages the well-understood profile of Gefitinib as a benchmark to establish a rigorous scientific framework for evaluating the potential of novel kinase inhibitors derived from the 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol scaffold. We will delve into the established mechanism of Gefitinib, explore the theoretical potential of the aminopyrimidine core, and provide detailed, self-validating experimental protocols essential for any researcher aiming to characterize a new chemical entity in this space.

Part 1: Profile of the Comparators

A molecule's therapeutic potential is fundamentally rooted in its chemical structure. The anilinoquinazoline core of Gefitinib and the aminopyrimidine core of our second compound dictate their interactions with the kinase ATP-binding pocket.

Gefitinib: A Clinically Validated EGFR Tyrosine Kinase Inhibitor Gefitinib is a synthetic anilinoquinazoline compound that functions as a highly selective, reversible inhibitor of the EGFR tyrosine kinase domain.[1][5][10] Its development and subsequent FDA approval for the first-line treatment of metastatic NSCLC in patients with activating EGFR mutations (specifically exon 19 deletions or the L858R substitution) revolutionized the treatment paradigm for this patient population.[6][7][8][11][12] The molecule's design enables it to function as an ATP-competitive inhibitor, effectively blocking the signaling cascades that drive tumor cell proliferation and survival.[1][13][14]

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol: A Versatile Synthetic Scaffold This compound is a pyrimidine derivative characterized by an amino group, a hydroxyl group, and an aminoethyl side chain.[3] While not an established kinase inhibitor itself, its structure is of significant interest. The pyrimidine ring is a bioisostere of the purine base of ATP, making it an ideal starting point for designing ATP-competitive inhibitors.[9] Derivatives of similar aminopyrimidine scaffolds have demonstrated inhibitory activity against a range of kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and PI3K, underscoring the potential of this chemical class in drug discovery.[15][16][17] This guide will treat it as a precursor to a hypothetical inhibitor, "Compound AP," for the purposes of outlining a comparative evaluation.

G cluster_gefitinib Gefitinib cluster_aminopyrimidine 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol gefitinib aminopyrimidine EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT RAS_MAPK RAS-RAF-MAPK Pathway Dimerization->RAS_MAPK ATP ATP ATP->Dimerization Phosphate Source Gefitinib Gefitinib Gefitinib->Dimerization COMPETITIVELY INHIBITS Survival Cell Survival, Growth PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Gefitinib competitively inhibits ATP binding to block EGFR signaling.

Part 3: A Framework for Comparative Experimental Validation

To elevate a novel scaffold like 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol from a chemical precursor to a viable lead compound, a rigorous, multi-step experimental validation is required. The following protocols outline a self-validating workflow to compare a hypothetical derivative, "Compound AP," against the established benchmark, Gefitinib.

Workflow Start Hypothesis: Compound AP inhibits EGFR Step1 Protocol 1: In Vitro Kinase Assay (Biochemical Potency) Start->Step1 Result1 Determine IC50 values vs. recombinant EGFR Step1->Result1 Step2 Protocol 2: Cellular Target Engagement (Western Blot for pEGFR) Result2 Confirm inhibition of EGFR phosphorylation in cells Step2->Result2 Step3 Protocol 3: Cell Viability Assay (Phenotypic Effect) Result3 Determine GI50 values in EGFR-mutant cell line Step3->Result3 Result1->Step2 Conclusion Comparative Analysis: Potency & Selectivity vs. Gefitinib Result1->Conclusion Result2->Step3 Result2->Conclusion Result3->Conclusion

Caption: Experimental workflow for comparing kinase inhibitor efficacy.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Potency)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound AP and Gefitinib against recombinant EGFR kinase. This biochemical assay provides a direct measure of the compound's potency on the isolated enzyme.

Methodology (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA).

    • Reconstitute recombinant human EGFR (wild-type and L858R mutant) enzyme to a working concentration in kinase buffer.

    • Prepare a substrate solution (e.g., a poly(Glu,Tyr) 4:1 peptide) in kinase buffer.

    • Prepare an ATP solution at a concentration close to the Km of the enzyme (e.g., 10 µM) in kinase buffer. [18] * Perform serial dilutions of Compound AP and Gefitinib (positive control) in DMSO, then dilute further in kinase buffer. A typical starting concentration range is 100 µM down to 1 pM. Include a DMSO-only vehicle control.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilutions (or DMSO control).

    • Add 10 µL of the enzyme/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C. The reaction time should be within the linear range of the enzyme activity. [18]

  • Signal Detection (ADP-Glo™):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.

  • Data Analysis:

    • Normalize the data with the high signal (DMSO control, 0% inhibition) and low signal (no enzyme, 100% inhibition).

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compounds inhibit EGFR autophosphorylation within a living cell, demonstrating cell permeability and target engagement in a physiological context.

Methodology:

  • Cell Culture and Treatment:

    • Culture an EGFR-dependent NSCLC cell line (e.g., HCC827, which has an exon 19 deletion) in appropriate media until 70-80% confluent.

    • Serum-starve the cells for 4-6 hours to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of Compound AP or Gefitinib (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation (omit for constitutively active mutant lines if basal phosphorylation is high).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (pEGFR, e.g., Tyr1068).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the pEGFR signal to the total EGFR signal for each treatment condition. A dose-dependent decrease in the pEGFR/total EGFR ratio indicates successful target inhibition.

Protocol 3: Cell Viability Assay (Phenotypic Effect)

Objective: To measure the functional consequence of kinase inhibition by assessing the impact of the compounds on cancer cell proliferation and viability.

Methodology (MTT Assay):

  • Cell Plating:

    • Seed HCC827 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of Compound AP and Gefitinib (from pM to µM) in triplicate. Include a DMSO vehicle control.

    • Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours. During this time, mitochondrial reductases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a "no-cell" control.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells (100% viability).

    • Plot the percent viability against the log of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Part 4: Data Interpretation & Comparative Summary

The data generated from the preceding protocols must be synthesized into a clear, comparative format. This allows for an objective assessment of the novel compound's potential relative to the established standard.

Table 1: Physicochemical Properties

Property6-Amino-2-(2-aminoethyl)pyrimidin-4-olGefitinib
Molecular Formula C6H10N4OC22H24ClFN4O3
Molecular Weight 154.17 g/mol 446.90 g/mol
Core Structure AminopyrimidineAnilinoquinazoline
Known Role Synthetic Precursor [3][4]EGFR TKI (FDA Approved) [6][7][11]

Table 2: Comparative Kinase Inhibition Profile (Hypothetical Data Template)

CompoundIC50 vs. EGFR (WT)IC50 vs. EGFR (L858R)Selectivity (WT/L858R)
Gefitinib Expected: ~20-100 nMExpected: ~5-20 nM~5-10 fold
Compound AP To be determinedTo be determinedTo be determined

Table 3: Comparative Cellular Activity (Hypothetical Data Template)

CompoundpEGFR Inhibition (IC50, HCC827 cells)Cell Viability (GI50, HCC827 cells)
Gefitinib Expected: ~10-50 nMExpected: ~10-50 nM
Compound AP To be determinedTo be determined

Interpreting the Results: A successful novel inhibitor derived from the aminopyrimidine scaffold would ideally exhibit:

  • High Potency: A low nanomolar IC50/GI50 value, comparable to or better than Gefitinib.

  • High Selectivity: Significantly greater potency against mutant EGFR compared to wild-type EGFR to predict a favorable therapeutic window and reduce side effects associated with inhibiting EGFR in healthy tissues.

  • Strong Structure-Activity Relationship (SAR): The results from these assays form the basis of medicinal chemistry efforts to optimize the lead compound.

Conclusion

Gefitinib provides a clear and powerful example of successful kinase inhibition, defined by its potent and selective targeting of mutant EGFR in NSCLC. [1][5][13]Its well-characterized profile serves as an indispensable benchmark for the development of new therapeutics.

While 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol is a starting material rather than an active inhibitor, its aminopyrimidine core represents a promising scaffold for the design of novel kinase-targeted agents. The true value of this guide lies in the detailed, logical, and technically sound experimental framework it provides. By systematically applying these biochemical and cellular assays, researchers can effectively characterize the potency, selectivity, and cellular efficacy of any new chemical entity derived from this or similar scaffolds. This rigorous, comparative approach is fundamental to navigating the complex path of drug discovery and identifying the next generation of targeted therapies.

References

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • What is the classification, mechanism of action, and side effects of Geftinib (Iressa)? (2025, December 21). Available from: [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2017). National Institutes of Health (NIH). Available from: [Link]

  • gefitinib. Liv Hospital. (2026, February 23). Available from: [Link]

  • The Role of Gefitinib in Lung Cancer Treatment. (2004, June 15). American Association for Cancer Research (AACR). Available from: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. (2015). National Institutes of Health (NIH). Available from: [Link]

  • Gefitinib: uses, dosing, warnings, adverse events, interactions. Drugs.com. Available from: [Link]

  • Development - EGFR signaling pathway Pathway Map. Bio-Rad. Available from: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation-Positive Non-Small Cell Lung Cancer. (2016, March 15). PubMed. Available from: [Link]

  • With FDA Approval, Gefitinib Returns to U.S. Market for Some Patients with Lung Cancer. (2015, August 18). National Cancer Institute. Available from: [Link]

  • FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation–Positive Non–Small Cell Lung Cancer. (2016, March 14). American Association for Cancer Research (AACR). Available from: [Link]

  • FDA approves gefitinib for non-small cell lung cancer. (2015, July 20). ecancer. Available from: [Link]

  • Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. (2012). PubMed. Available from: [Link]

  • Selective inhibition of TNF-α-induced activation of mitogen-activated protein kinases and metastatic activities by gefitinib. (2005). National Institutes of Health (NIH). Available from: [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Available from: [Link]

  • Critical appraisal of the role of gefitinib in the management of locally advanced or metastatic non-small cell lung cancer. (2014). National Institutes of Health (NIH). Available from: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). National Institutes of Health (NIH). Available from: [Link]

  • Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. (2015, February 1). SpringerLink. Available from: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Available from: [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Available from: [Link]

  • Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy. (2004, July 21). American Association for Cancer Research (AACR). Available from: [Link]

  • In Vitro Kinase Inhibition Assay. (n.d.). EMBL-EBI. Retrieved from [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022, March 17). National Institutes of Health (NIH). Available from: [Link]

  • Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. (2015). National Institutes of Health (NIH). Available from: [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022, December 15). PubMed. Available from: [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). Journal of Pharmaceutical Research and Reports. Available from: [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018, October 10). ResearchGate. Available from: [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). National Institutes of Health (NIH). Available from: [Link]

  • BJ-1108, a 6-Amino-2,4,5-Trimethylpyridin-3-ol Analog, Inhibits Serotonin-Induced Angiogenesis and Tumor Growth through PI3K/NOX Pathway. (2016, January 29). PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. (2019, May 15). PubMed. Available from: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024, February 13). National Institutes of Health (NIH). Available from: [Link]

  • Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. (2022, April 15). Letters in Applied NanoBioScience. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to IC50 Determination of Pyrimidine Derivatives in Enzyme Assays

For researchers, scientists, and drug development professionals, the accurate determination of a compound's inhibitory potency is a cornerstone of preclinical research. Pyrimidine derivatives represent a vast and clinica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate determination of a compound's inhibitory potency is a cornerstone of preclinical research. Pyrimidine derivatives represent a vast and clinically significant class of molecules, with many approved drugs and promising candidates targeting a wide array of enzymes.[1][2][3] This guide provides an in-depth, technical comparison of methodologies for determining the half-maximal inhibitory concentration (IC50) of pyrimidine derivatives in enzyme assays. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to support your research endeavors.

The Significance of IC50 in the Evaluation of Pyrimidine-Based Enzyme Inhibitors

The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[4][5] For pyrimidine derivatives, which are often designed as enzyme inhibitors for therapeutic intervention in diseases like cancer and viral infections, the IC50 value is a critical parameter for several reasons:

  • Potency Assessment: A lower IC50 value indicates a more potent inhibitor, meaning a smaller amount of the compound is needed to achieve a significant inhibitory effect.[1]

  • Structure-Activity Relationship (SAR) Studies: By comparing the IC50 values of a series of related pyrimidine derivatives, researchers can understand how modifications to the chemical structure affect inhibitory activity, guiding the design of more potent compounds.

  • Target Selectivity: Determining the IC50 of a pyrimidine derivative against a panel of different enzymes allows for the assessment of its selectivity. High selectivity for the target enzyme over other enzymes is a desirable characteristic to minimize off-target effects and potential toxicity.

A Comparative Overview of Enzyme Assay Formats for IC50 Determination

The choice of enzyme assay format is a critical decision that can significantly impact the quality and throughput of your IC50 determination. The three most common formats are absorbance-based, fluorescence-based, and luminescence-based assays. Each has its own set of advantages and disadvantages.

Assay FormatPrincipleAdvantagesDisadvantagesBest Suited For
Absorbance (Colorimetric) Measures the change in color of a reaction product or a coupled enzymatic system.[6]Simple, inexpensive, and robust.[6]Lower sensitivity and may not be ideal for miniaturized high-throughput screening (HTS).[6][7]Early-stage validation, educational assays, and enzymes with chromogenic substrates.
Fluorescence Detects the fluorescence emitted by a product, a labeled substrate, or a reporter molecule.[8]Generally more sensitive than spectrophotometric assays.[8] Amenable to HTS.[9]Can be affected by impurities and the instability of fluorescent compounds in light.[8] Potential for compound interference with the fluorescent signal.High-throughput screening and assays requiring high sensitivity.
Luminescence Measures the light produced from a chemical reaction, often involving an enzyme like luciferase.[10]Extremely high sensitivity and a wide dynamic range. Low background signal.[2]Can be more expensive due to reagent costs. Potential for compound interference with the luciferase enzyme.High-throughput screening of large compound libraries and assays where the substrate or product cannot be easily labeled.

Experimental Workflow for IC50 Determination

The following diagram outlines a generalized workflow for determining the IC50 of a pyrimidine derivative in an enzyme assay. This process is adaptable to various assay formats and enzyme systems.

IC50 Determination Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Buffers) plate_setup Assay Plate Setup (Controls and test compounds) reagent_prep->plate_setup compound_prep Compound Dilution (Serial dilution of pyrimidine derivative) compound_prep->plate_setup reaction_init Reaction Initiation (Addition of enzyme or substrate) plate_setup->reaction_init incubation Incubation (Controlled time and temperature) reaction_init->incubation detection Signal Detection (Absorbance, Fluorescence, or Luminescence) incubation->detection data_norm Data Normalization (% Inhibition calculation) detection->data_norm curve_fit Curve Fitting (Non-linear regression) data_norm->curve_fit ic50_calc IC50 Value Determination curve_fit->ic50_calc

Caption: A generalized workflow for determining the IC50 value of a pyrimidine derivative.

Detailed Experimental Protocol: A Luminescence-Based Kinase Inhibition Assay

This protocol provides a detailed, step-by-step methodology for determining the IC50 of a pyrimidine-based inhibitor against a protein kinase using a luminescence-based assay that measures ATP consumption.[2]

Materials:

  • Target Protein Kinase (e.g., Janus Kinase 2 - JAK2)

  • Specific Peptide Substrate for the Kinase

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Pyrimidine-Based Test Compounds (dissolved in DMSO)

  • Positive Control Inhibitor (with known potency against the target kinase)

  • Luminescence-Based ATP Detection Kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettor or automated liquid handler

  • Luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the pyrimidine-based test compounds in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the test compounds in DMSO to create a concentration range that will span the expected IC50 value. A 10-point, 3-fold serial dilution is a common starting point.

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the diluted compounds, positive control, and DMSO (vehicle control) to the appropriate wells of the assay plate.

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the kinase and its specific peptide substrate in the assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.

    • Add the enzyme/substrate mix to all wells containing the test compounds and controls.

  • Reaction Initiation and Incubation:

    • Prepare an ATP solution in the assay buffer. The concentration of ATP should ideally be at or near the Km value for the kinase to ensure assay sensitivity.

    • Initiate the enzymatic reaction by adding the ATP solution to all wells.

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined amount of time. The incubation time should be within the linear range of the reaction.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Prepare the ATP detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to all wells. This reagent will stop the kinase reaction and initiate the luminescence reaction.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.[2]

  • Data Analysis:

    • Calculate Percent Inhibition:

      • The luminescence of wells with DMSO only represents 0% inhibition (100% activity).

      • The luminescence of wells without the kinase enzyme represents 100% inhibition (0% activity).

      • Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (Luminescence_inhibitor - Luminescence_100%_inhibition) / (Luminescence_0%_inhibition - Luminescence_100%_inhibition)

    • IC50 Determination:

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).[1]

      • The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[1]

Understanding the Mechanism: Competitive Inhibition

Many pyrimidine derivatives act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate from binding. The following diagram illustrates this mechanism.

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (Pyrimidine) ES->E - S P Product ES->P k_cat EI->E - I

Caption: A simplified diagram of competitive enzyme inhibition.

Comparative IC50 Data for Pyrimidine Derivatives

The following table summarizes the IC50 values of various pyrimidine derivatives against different enzyme targets, as reported in the literature. This data serves as a reference for the expected potency of this class of compounds.

Pyrimidine DerivativeEnzyme TargetIC50 Value (µM)Reference
PyrimidineGlutathione Reductase (GR)0.968[11]
4-amino-2-chloropyrimidineGlutathione Reductase (GR)0.377[11]
4-amino-6-chloropyrimidineGlutathione Reductase (GR)0.374[11]
4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)0.390[11]
Derivative 1aMushroom Tyrosinase24.68[12]
Derivative 1dMushroom Tyrosinase24.45[12]

Note: IC50 values are highly dependent on the specific assay conditions, including substrate concentration, enzyme concentration, temperature, and pH.[4][13] Therefore, direct comparison of values between different studies should be done with caution.

Trustworthiness and Self-Validation in Your IC50 Experiments

To ensure the trustworthiness of your IC50 data, it is crucial to build a self-validating system into your experimental design. This includes:

  • Appropriate Controls: Always include positive controls (a known inhibitor) and negative controls (vehicle only) in your assay plates. The positive control helps to validate the assay's ability to detect inhibition, while the negative control defines the 0% inhibition level.

  • Determination of the Linear Range: Before performing IC50 experiments, it is essential to determine the linear range of the enzymatic reaction with respect to time and enzyme concentration. All subsequent experiments should be conducted within this linear range to ensure that the measured inhibition is not an artifact of substrate depletion or enzyme instability.

  • Z'-Factor Calculation: For high-throughput screening assays, the Z'-factor is a statistical parameter used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests that the assay may not be reliable for screening.

  • Data Quality Checks: Visually inspect your dose-response curves. A well-behaved inhibitor should produce a sigmoidal curve with a clear upper and lower plateau. Outliers or an incomplete curve may indicate issues with compound solubility, cytotoxicity, or assay interference.

Conclusion

The determination of IC50 values is a fundamental step in the characterization of pyrimidine derivatives as enzyme inhibitors. By carefully selecting the appropriate assay format, adhering to a robust experimental protocol, and incorporating self-validating measures, researchers can generate reliable and reproducible data. This guide provides the foundational knowledge and practical insights to empower scientists in their pursuit of novel therapeutics.

References

  • Duran, H. E. (2024, June 14). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • (2019, July 8). Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. National Center for Biotechnology Information. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect. Retrieved from [Link]

  • (2001, February 15). Simple absorbance-based assays for ultra-high throughput screening. PubMed. Retrieved from [Link]

  • (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • (n.d.). Enzyme assay design for high-throughput screening. PubMed. Retrieved from [Link]

  • (2024, June 14). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. Retrieved from [Link]

  • (2019, July 8). Evaluation of novel pyrimidine derivatives as a new class of mushroom tyrosinase inhibitor. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). IC50. Wikipedia. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Crystal Structure Validation Software: Benchmarking with 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol

Small-molecule X-ray crystallography has transitioned from a specialized, manual art to a highly automated routine. However, automation brings the inherent risk of overlooking subtle crystallographic errors—such as misse...

Author: BenchChem Technical Support Team. Date: March 2026

Small-molecule X-ray crystallography has transitioned from a specialized, manual art to a highly automated routine. However, automation brings the inherent risk of overlooking subtle crystallographic errors—such as missed symmetry, incorrect tautomer assignments, or unresolved solvent masking. To objectively evaluate the performance of modern crystal structure validation platforms, we utilize 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol (commercially available as a dihydrochloride salt, e.g., Sigma-Aldrich CBR01569) as our benchmark model.

With multiple hydrogen-bond donors and acceptors, a flexible aminoethyl chain, and the potential for tautomerism at the pyrimidine core, this compound presents a rigorous test for any validation software. This guide compares the leading validation tools and establishes a self-validating experimental workflow for researchers and drug development professionals.

Part 1: The Causality of Validation Choices

Why must we validate beyond the standard


 and 

convergence factors? A low R-factor only indicates that the mathematical model fits the experimental electron density; it does not guarantee chemical accuracy.

In compounds like 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol, the assignment of hydrogen atoms on the pyrimidine ring nitrogens versus the exocyclic oxygen (enol vs. keto form) drastically alters the hydrogen-bonding network. A truly self-validating system requires iterative checks: if a hydrogen atom is forced into an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 geometry where an 

geometry is required, the resulting difference Fourier map will show negative (red) densities at the calculated position and positive (green) densities where the atom actually resides.

Modern validation tools enforce the FAIR principles (Findable, Accessible, Interoperable, Reusable) by ensuring the final Crystallographic Information File (CIF) is chemically and crystallographically sound before deposition or publication[1].

Part 2: Comparative Analysis of Validation Platforms

When refining and validating the crystal structure of our benchmark compound, three primary software environments dominate the workflow. Below is an objective, quantitative comparison of their capabilities.

Table 1: Quantitative Comparison of Validation Tools
FeatureOlex2[2]PLATON[3]IUCr checkCIF / enCIFer[4]
Primary Function Structure Solution & RefinementGeometry, Symmetry & Void AnalysisCIF Syntax & Final Validation
User Interface Modern, workflow-driven GUICommand-line / Legacy GUIWeb-based / Basic text-editor
Symmetry Checking BasicAdvanced (ADDSYM algorithm)Alerts on missed symmetry
Solvent Handling Solvent MaskSQUEEZE routineNone (Flags unresolved voids)
Validation Output Real-time visual feedbackcheckCIF ALERTS generationSyntax error highlighting
Best Used For Active model building & refinementPre-publication rigorous validationFinal CIF formatting & submission
Olex2: The Real-Time Builder

Olex2 seamlessly links all aspects of the structure solution and refinement process into a single workflow-driven package[2]. For 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol, Olex2 excels in the initial stages. Its visual interface allows the user to immediately spot residual electron density peaks around the flexible aminoethyl chain, indicating potential disorder.

  • Causality: We choose Olex2 for initial refinement because its real-time integration with SHELXL allows for rapid testing of disorder models without breaking the workflow.

PLATON: The Rigorous Interrogator

PLATON is the gold standard for deep crystallographic validation[3]. While Olex2 might miss subtle pseudo-symmetry, PLATON's ADDSYM algorithm systematically searches for missed higher symmetry elements. Furthermore, if our benchmark compound crystallizes with highly disordered water molecules in the lattice voids, PLATON's SQUEEZE routine mathematically removes the contribution of this disordered solvent from the reflection data, preventing artificial distortion of the primary pyrimidine model.

IUCr checkCIF / CCDC enCIFer: The Final Gatekeepers

The IUCr web-based checkCIF server (powered by PLATON routines) generates a list of ALERTS (A, B, C, and G)[1]. enCIFer is used locally to fix syntax errors before submission[4].

  • Causality: We rely on checkCIF not as a post-mortem tool, but as an iterative guide. An 'A' level ALERT regarding an unusually short intermolecular contact in the aminoethyl chain immediately flags an incorrect symmetry operation or a missed hydrogen bond donor, forcing the user back to the refinement stage.

Part 3: Step-by-Step Methodology for a Self-Validating Workflow

To ensure absolute trustworthiness, the structural validation of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol must follow a closed-loop protocol:

Step 1: Initial Solution & Refinement (Olex2)

  • Import the .hkl (reflection data) and .ins (instructions) files into Olex2.

  • Solve the structure using intrinsic phasing (e.g., SHELXT).

  • Self-Validation Check: Examine the anisotropic displacement parameters (ADPs). If the terminal nitrogen of the aminoethyl group resembles a stretched "cigar" rather than a sphere, model it over two positions (disorder) and refine occupancies using a free variable until they sum to 1.0.

Step 2: Hydrogen Atom Assignment & Network Validation

  • Place carbon-bound hydrogens using riding models (HFIX 43 for the

    
     groups).
    
  • Locate heteroatom hydrogens (N-H, O-H) objectively from the difference Fourier map.

  • Self-Validation Check: Ensure the N-H bond distances refine to chemically sensible values (approx. 0.86–0.90 Å). Verify that the chosen tautomer (e.g., pyrimidin-4-ol vs. pyrimidin-4(1H)-one) participates in a logical, closed hydrogen-bonding network without steric clashes.

Step 3: Symmetry and Void Check (PLATON)

  • Export the .res file and run PLATON's ADDSYM function.

  • Self-Validation Check: If PLATON suggests a shift from a non-centrosymmetric space group to a centrosymmetric one, apply the transformation and re-refine. A drop in the

    
     factor and stabilized ADPs confirm the correct space group assignment.
    

Step 4: Final checkCIF Generation & Review

  • Generate the final .cif and .fcf files.

  • Run the files through the IUCr checkCIF server or the local PLATON/checkCIF installation.

  • Self-Validation Check: Address all A and B ALERTS. If an ALERT cannot be mathematically resolved (e.g., a genuine but unusually short contact inherent to the crystal packing), append a validation reply (vrf) directly into the CIF explaining the chemical reasoning[1].

Part 4: Workflow Visualization

The following diagram illustrates the logical progression of our self-validating crystallographic workflow, highlighting the iterative feedback loop between refinement and validation.

Workflow Data Raw Diffraction Data (6-Amino-2-(2-aminoethyl)pyrimidin-4-ol) Olex2 Structure Solution & Refinement (Olex2 / SHELXL) Data->Olex2 Import Data Platon Geometry & Symmetry Check (PLATON ADDSYM/SQUEEZE) Olex2->Platon .res / .cif output CheckCIF IUCr checkCIF Validation (ALERTS Generation) Platon->CheckCIF Pre-publication CIF Review Review ALERTS & Refine (Self-Validating Loop) CheckCIF->Review A/B/C ALERTS Final Validated CIF Ready for Publication CheckCIF->Final No Major ALERTS Review->Olex2 Fix Model (if needed)

Self-validating crystallographic workflow from raw data to publication-ready CIF.

References

  • Spek, A. L. (2022). "An overview of PLATON/PLUTON crystal structure validation." Comprehensive Inorganic Chemistry III, Elsevier.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Spek, A. L. (2020). "checkCIF validation ALERTS: what they mean and how to respond." Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11.[Link]

  • Cambridge Crystallographic Data Centre (CCDC). "Correcting CIFs and enCIFer Guidelines." CCDC Support Resources. [Link]

Sources

Comparative

Spectroscopic Characterization of Pyrimidin-4-ol Tautomerism: A Comparative Guide

Executive Summary In the development of nucleobase analogs and kinase inhibitors, the structural ambiguity of pyrimidin-4-ol (4-hydroxypyrimidine) presents a critical challenge. While often drawn as the aromatic enol (OH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of nucleobase analogs and kinase inhibitors, the structural ambiguity of pyrimidin-4-ol (4-hydroxypyrimidine) presents a critical challenge. While often drawn as the aromatic enol (OH form), this heterocycle predominantly exists in solution as the pyrimidin-4-one (keto) tautomer.

Misidentification of the dominant tautomer leads to erroneous docking scores in silico, incorrect solubility predictions, and failed lead optimization. This guide objectively compares spectroscopic methods for characterizing these tautomers, establishing Nuclear Magnetic Resonance (NMR) as the definitive structural tool, while highlighting UV-Vis and DFT as essential supporting techniques for thermodynamic profiling.[1]

The Tautomeric Landscape

Before selecting a method, one must understand the species in equilibrium. Pyrimidin-4-ol does not exist as a single static structure but as a dynamic mixture of three primary forms:

  • Enol form: 4-hydroxypyrimidine (Aromatic, rare in polar solution).[1]

  • N3-Keto form: 3H-pyrimidin-4-one (Often dominant).[1]

  • N1-Keto form: 1H-pyrimidin-4-one (Less common, substituent dependent).[1][2]

Diagram 1: Tautomeric Equilibrium Network

The following diagram illustrates the dynamic equilibrium between the enol and keto forms, mediated by proton transfer.

Tautomerism Enol Enol Form (4-Hydroxypyrimidine) Favored in: Gas Phase / Non-polar Keto3 N3-Keto Form (3H-pyrimidin-4-one) Favored in: Polar Solvents Enol->Keto3 Proton Transfer (Solvent Assisted) Keto1 N1-Keto Form (1H-pyrimidin-4-one) Minor Species Enol->Keto1 Proton Transfer Keto3->Keto1 1,3-Prototropy

Caption: Dynamic equilibrium between the enol and keto tautomers. The position of equilibrium (


) is heavily dictated by solvent dielectric constant and hydrogen bonding capacity.

Comparative Analysis of Spectroscopic Methods

The following table compares the utility of primary spectroscopic techniques for distinguishing tautomers.

FeatureNMR (

H,

C,

N)
UV-Vis Spectroscopy IR / Raman X-Ray Crystallography
Primary Utility Definitive structural assignment in solution.[1]Thermodynamic (

) and kinetic profiling.
Solid-state functional group ID.Absolute configuration (Solid state).[1]
Differentiation High: Distinguishes N1-H vs N3-H via coupling.[1]Medium: Shifts in

indicate electronic changes.
Medium: C=O vs C-OH stretch.Definitive: Unambiguous atom positions.
Solvent Scope Limited to deuterated solvents (DMSO, CDCl

).[1][2]
Wide range (Buffers, organic solvents).[1]Solid state or limited solvents.[1]N/A (Crystal lattice).[1]
Limitations Fast proton exchange can broaden signals.[1]Broad bands; lacks atomic resolution.[1]Solvent peaks often obscure C=O region.[1]Crystal packing forces may force non-biologic tautomer.[1]
Verdict Gold Standard Best for Screening Supporting Data Reference Standard

Deep Dive: The NMR "Gold Standard"

NMR is the only method capable of distinguishing the N1-Keto from the N3-Keto form in solution.

Critical Markers[1]
  • 
    C Carbonyl Shift:  The C4 carbon in the keto form resonates downfield (160–170 ppm ), whereas the enol C4-OH is typically shielded (155–165 ppm ), though overlap occurs.[2]
    
  • 
    N Chemical Shifts:  This is the most sensitive probe.[1] Pyridine-like nitrogen (C=N) appears at ~250-300 ppm , while Pyrrole-like nitrogen (N-H) appears upfield at ~100-150 ppm  (relative to liq.[1] NH
    
    
    
    ).
  • Vicinal Coupling (

    
    ):  In the N3-Keto form, the C5 proton shows distinct coupling to the N3-H (if exchange is slow).
    
Experimental Protocol: Low-Temperature NMR Characterization

Purpose: To slow down proton exchange and sharpen N-H signals for definitive assignment.[1]

Reagents:

  • Compound (5–10 mg)[1][2]

  • Solvent: DMSO-d

    
      (Preferred for solubility and slowing exchange) or DMF-d
    
    
    
    .[1] Avoid CD
    
    
    OD or D
    
    
    O as they exchange the critical N-H proton.[1]

Workflow:

  • Sample Prep: Dissolve sample in DMSO-d

    
     in a dry environment.
    
  • Temperature Setup: Calibrate probe to 283 K (10°C) . Lower temperatures reduce the rate of proton exchange between tautomers and with residual water.

  • Acquisition:

    • 1D

      
      H:  Set relaxation delay (
      
      
      
      ) > 2s to allow integration of N-H protons.
    • 1D

      
      C:  Acquire with sufficient scans (typically >512) to resolve quaternary carbons.
      
    • 2D

      
      N HMBC: Crucial Step. Set long-range coupling delay to 60-80 ms (optimized for 
      
      
      
      and
      
      
      ). This correlates the N-H proton directly to the specific ring nitrogen.

Self-Validation:

  • Check: If the N-H peak is a sharp singlet/doublet, exchange is slow.[1] If broad/absent, lower temperature to 250 K.[1]

  • Check: Use Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to ensure subtle shifts are real, not artifacts.

UV-Vis & Solvatochromism Protocol[1][3]

While NMR gives structure, UV-Vis gives the Equilibrium Constant (


) .[1] The keto and enol forms have distinct chromophores.[2]
Mechanism[1][4][5]
  • Enol Form: Resembles pyridine;

    
     transitions are usually at lower wavelengths.[1]
    
  • Keto Form: Extended conjugation through the carbonyl; often shows a bathochromic (red) shift.[1]

Protocol: Solvent Titration
  • Stock Solution: Prepare 100

    
    M pyrimidin-4-ol in Cyclohexane  (favors Enol) and Water  (favors Keto).
    
  • Titration: Mix ratios (100:0

    
     0:100) and record spectra (200–400 nm).
    
  • Isosbestic Point: Observe the overlay. A clear isosbestic point (a specific wavelength where absorbance is invariant) confirms a clean two-state equilibrium without degradation.[1]

  • Analysis: Plot Absorbance vs. Dielectric Constant (

    
    ) to derive 
    
    
    
    .

Computational Validation (DFT)[1][6]

Experimental data must be cross-referenced with Density Functional Theory (DFT) to assign spectra confidently.[1]

  • Method: B3LYP functional with 6-311++G(d,p) basis set.[1][3][4][5]

  • Solvation Model: PCM (Polarizable Continuum Model) matching your NMR solvent (e.g., DMSO).[1]

  • Output: Calculate G (Gibbs Free Energy) for all three tautomers.

    • If

      
       kcal/mol, only one form is observable by NMR.[1]
      
    • If

      
       kcal/mol, expect rapid equilibrium/averaged signals.[1]
      

Decision Workflow

Use this logic flow to determine the tautomer of your specific derivative.

Diagram 2: Characterization Workflow

Workflow Start Start: Unknown Tautomer Solubility Check Solubility Start->Solubility Solid Solid State? Solubility->Solid Solution Solution State? Solubility->Solution XRD X-Ray Diffraction (Definitive) Solid->XRD NMR_H 1H NMR (DMSO-d6) Look for NH > 10ppm Solution->NMR_H Result_Keto Dominant Species: KETO FORM XRD->Result_Keto C=O Bond < 1.25A NH_Present NH Signal Observed? NMR_H->NH_Present NMR_N 15N HMBC Correlate NH to Ring NMR_N->Result_Keto N-H Coupling Confirmed NH_Present->NMR_N Yes Result_Enol Dominant Species: ENOL FORM NH_Present->Result_Enol No (OH signal seen)

Caption: Step-by-step decision matrix for assigning the dominant tautomer using solubility and spectroscopic evidence.

References

  • BenchChem. (2025).[1][2][6] Spectroscopic properties of Pyridin-4-ol (NMR, IR, UV-Vis). Retrieved from [1]

  • Katritzky, A. R., et al. (1991).[1] Prototropic Tautomerism of Heteroaromatic Compounds.[1][7] Heterocycles, 32(2).[1][3][8] Retrieved from [1]

  • MDPI. (2024).[1] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization. Retrieved from [1]

  • National Institutes of Health (NIH). (2005).[1] Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form. Retrieved from [1]

  • ResearchGate. (2025). Structure and amide-amide tautomerism of 4-hydroxypyrimidines.[1][9] Retrieved from [1]

Sources

Validation

Purity Analysis of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol by LC-MS

Executive Summary & Technical Context[1][2][3][4][5] The analysis of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol presents a distinct chromatographic challenge due to its physicochemical properties. As a highly polar, basic py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

The analysis of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol presents a distinct chromatographic challenge due to its physicochemical properties. As a highly polar, basic pyrimidine derivative containing both a primary amine on the ethyl side chain and an amino/hydroxyl pair on the heterocyclic ring, this compound exhibits extreme hydrophilicity.

Standard Reversed-Phase (RP) chromatography using C18 columns typically results in catastrophic lack of retention (elution at the void volume), co-elution with salts, and poor peak shape due to secondary silanol interactions.

This guide objectively compares the industry-standard Hydrophilic Interaction Liquid Chromatography (HILIC) approach against Reversed-Phase alternatives. Based on experimental evidence from structurally similar polar pyrimidines (e.g., cytosine, aminopyrimidines), HILIC is identified as the superior methodology for LC-MS purity analysis, offering enhanced retention, MS sensitivity, and resolution.

Method Comparison: HILIC vs. Alternatives

The following table summarizes the performance metrics of the three primary strategies for analyzing hydrophilic aminopyrimidines.

Table 1: Comparative Performance Matrix
FeatureMethod A: HILIC-MS (Recommended) Method B: Aqueous Stable C18 Method C: Ion-Pair RP-HPLC
Principle Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction with polar-embedded ligands.Hydrophobic interaction induced by ion-pairing reagent (e.g., HFBA).
Retention High (Elutes later, away from void).Low to Moderate (Risk of early elution).[1]High (Tunable via reagent conc).
MS Compatibility Excellent (High organic content boosts ESI desolvation).[1]Good.Poor (Reagents suppress ionization & contaminate source).
Peak Shape Sharp (Good for basic amines).Often Tailing (Silanol interactions).Sharp.
Robustness Moderate (Requires long equilibration).High.Low (Drifting retention times).
Suitability Gold Standard for Polar Amines. Screening / Quick Checks.UV-Only analysis (Not for MS).

Scientific Rationale: Why HILIC?

The Polarity Problem

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol possesses a logP value likely below -1.0. In a standard C18 system, the "water-loving" nature of the 2-aminoethyl chain dominates, preventing the molecule from partitioning into the hydrophobic stationary phase.

The HILIC Solution

HILIC employs a polar stationary phase (e.g., Zwitterionic or Amide) and a low-aqueous/high-organic mobile phase.

  • Mechanism: Water from the mobile phase forms a stagnant, water-rich layer on the surface of the stationary phase.[2]

  • Partitioning: The polar analyte partitions into this water layer.[2]

  • Electrostatics: For basic amines, zwitterionic phases (e.g., ZIC-HILIC) provide weak electrostatic interactions that further tune selectivity and improve peak shape.

Critical Insight: The high percentage of Acetonitrile (ACN) in HILIC mobile phases lowers the surface tension of the droplets in the ESI source, significantly increasing ionization efficiency compared to high-aqueous RP phases.

Detailed Experimental Protocol (HILIC-MS)

This protocol is designed to be a self-validating system. The use of a zwitterionic or amide column is critical.

Reagents & Materials[7]
  • Reference Standard: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate (or Formate), Ammonium Hydroxide.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or ZIC-pHILIC) or Waters XBridge Amide.

    • Dimensions: 2.1 x 100 mm, 3.5 µm or 1.7 µm.

LC Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with NH₄OH.

    • Note: High pH ensures the amine is less positively charged, improving peak shape on some columns, though pH 5.8 (Ammonium Acetate) is also viable if using ZIC-HILIC.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 35°C.

  • Injection Volume: 1–5 µL (Must be dissolved in high organic solvent, e.g., 80% ACN, to prevent peak distortion).

Gradient Program
  • 0.0 min: 95% B (High organic start)

  • 2.0 min: 95% B

  • 15.0 min: 50% B (Linear ramp to elute more polar impurities)

  • 16.0 min: 50% B

  • 16.1 min: 95% B

  • 25.0 min: 95% B (Extended re-equilibration is mandatory in HILIC)

MS Detection Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Scan Range: m/z 100 – 600.

  • Target Ion: [M+H]⁺ (Calc MW: ~154.17 Da → Target m/z ~155.2).

  • Key Impurities to Monitor:

    • Precursors (e.g., Guanidine derivatives).

    • Hydrolysis products (Deaminated species).

Workflow Visualization

The following diagrams illustrate the decision logic and the specific HILIC mechanism for this compound.

Figure 1: Method Selection Decision Tree

MethodSelection Start Start: Purity Analysis of 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol CheckLogP Check Polarity (Is LogP < 0?) Start->CheckLogP Decision1 Yes (Highly Polar) CheckLogP->Decision1 RP_Check Try Standard C18? Decision1->RP_Check Traditional Route HILIC_Path Select HILIC Mode Decision1->HILIC_Path Recommended RP_Result Result: Elution in Void (Poor Retention) RP_Check->RP_Result Col_Select Column: Zwitterionic or Amide HILIC_Path->Col_Select MP_Select Mobile Phase: ACN/Buffer (95:5 Start) Col_Select->MP_Select Final Outcome: Retained Peak, High Sensitivity MP_Select->Final

Caption: Decision tree highlighting the failure of C18 for this analyte and the logical progression to HILIC selection.

Figure 2: HILIC Separation Mechanism

HILIC_Mechanism cluster_0 Separation Interface Stationary Polar Stationary Phase (Zwitterionic/Amide) WaterLayer Water-Enriched Layer (Stagnant) Stationary->WaterLayer Adsorbs Water Analyte Analyte: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol WaterLayer->Analyte Partitioning (Interaction) BulkMP Bulk Mobile Phase (High ACN) BulkMP->Analyte Elution Force

Caption: Schematic of the HILIC partitioning mechanism where the polar analyte interacts with the water layer adsorbed on the stationary phase.

Data Analysis & Interpretation

Tautomerism Awareness

Pyrimidin-4-ol derivatives often exist in equilibrium between the enol (hydroxyl) and keto (oxo) forms.

  • Observation: In LC-MS, this may present as a slightly broadened peak or, in rare cases of slow kinetics, split peaks.

  • Action: Ensure the column temperature is elevated (35–40°C) to speed up tautomeric interconversion, resulting in a single, sharp peak.

Calculation of Purity

Purity should be calculated using the Area Normalization Method from the UV trace (254 nm) if impurities are UV-active, or the Total Ion Chromatogram (TIC) if they are not.



Note: For rigorous drug development, calibrate against a known standard to determine % w/w purity.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Chirita, R. I., et al. (2010). Hydrophilic interaction liquid chromatography-mass spectrometry for the analysis of polar compounds. Journal of Separation Science. Link

  • Merck Millipore. (2025).[3] Polar Hydrophilic Compounds in Pharmaceutical Analysis: ZIC-HILIC Applications. Link

Sources

Comparative

Reference Standards for Amino-Pyrimidine Kinase Inhibitor Assays: A Comprehensive Comparison Guide

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Among the most successful chemical classes are the amino-pyrimidine derivatives, which include FDA-approved cyclin-depende...

Author: BenchChem Technical Support Team. Date: March 2026

The development of small-molecule kinase inhibitors is a cornerstone of modern targeted oncology. Among the most successful chemical classes are the amino-pyrimidine derivatives, which include FDA-approved cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors such as palbociclib, ribociclib, and abemaciclib[1]. When developing novel kinase inhibitors or establishing high-throughput screening (HTS) cascades, utilizing well-characterized amino-pyrimidine reference standards is non-negotiable. These standards validate assay sensitivity, establish dynamic ranges, and benchmark the pharmacological relevance of new chemical entities[2].

This guide objectively compares the performance of amino-pyrimidine reference standards across industry-standard assay modalities, providing the mechanistic causality and self-validating protocols required for rigorous drug discovery.

Mechanistic Grounding: The Amino-Pyrimidine Scaffold

To understand why amino-pyrimidines make exceptional reference standards, one must examine their binding causality. Kinases catalyze the transfer of a phosphate group from ATP to a substrate. The amino-pyrimidine core is structurally designed to mimic the adenine ring of endogenous ATP[3].

In CDK4/6 enzymes, the pyridine-amine-pyrimidine scaffold acts as an ATP-competitive inhibitor. It inserts into the deep hydrophobic cleft of the kinase and forms critical, high-affinity hydrogen bonds with the "hinge" residues (e.g., Val101 in CDK6)[3]. Because this binding is highly specific, reversible, and structurally validated, compounds like palbociclib serve as perfect positive controls to prove that an assay is correctly detecting ATP-competitive target engagement.

G Kinase CDK4/6 Kinase (Active Site) Hinge Hinge Region (Val101/His100) Kinase->Hinge contains ATP ATP (Endogenous Substrate) ATP->Hinge binds (Transient) Inhibitor Amino-Pyrimidine Inhibitor (e.g., Palbociclib) Inhibitor->ATP Competes Inhibitor->Hinge binds (High Affinity)

ATP-competitive binding of amino-pyrimidine inhibitors at the kinase hinge region.

Assay Modalities: TR-FRET vs. ADP-Glo

When benchmarking inhibitors, scientists must choose between measuring direct target binding or catalytic functional output . The choice of assay dictates how the reference standard behaves.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET is a homogeneous, no-wash binding assay. It relies on a fluorophore-labeled tracer that competes with the inhibitor for the ATP-binding site[4].

  • Causality for Selection: TR-FRET utilizes long-lifetime lanthanide donors (like Europium) to suppress short-lived background fluorescence, yielding exceptional signal-to-background ratios[4]. Because it measures binding equilibrium directly, it is insensitive to ATP depletion or substrate turnover rates, making it the superior choice for determining precise binding affinities (

    
    ) and target residence times.
    
ADP-Glo (Luminescent Kinase Activity Assay)

ADP-Glo is a universal catalytic assay that measures the accumulation of ADP, the byproduct of the kinase reaction[5].

  • Causality for Selection: It involves depleting unreacted ATP, converting the generated ADP back to ATP, and measuring the result via a luciferase-driven luminescent signal[6]. If the goal is to assess the functional consequence of inhibition across diverse peptide substrates or to identify non-ATP competitive allosteric modulators, ADP-Glo provides a highly physiologically relevant readout[5].

G Assay Kinase Assay Modalities TRFRET TR-FRET (Binding Assay) Assay->TRFRET ADPGlo ADP-Glo (Activity Assay) Assay->ADPGlo Step1A Mix Kinase + Tracer + Antibody TRFRET->Step1A Step1B Mix Kinase + ATP + Substrate ADPGlo->Step1B Step2A Add Reference Standard (Inhibitor) Step1A->Step2A Step3A Measure FRET (Displacement) Step2A->Step3A Step2B Add Reference Standard (Inhibitor) Step1B->Step2B Step3B Deplete Unused ATP Step2B->Step3B Step4B Convert ADP to ATP & Measure Luminescence Step3B->Step4B

Workflow comparison between TR-FRET binding and ADP-Glo catalytic activity assays.

Quantitative Benchmarking: Amino-Pyrimidine Reference Standards

To validate an assay, the reference standard must yield reproducible ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 values that align with historical literature. The table below compares three FDA-approved amino-pyrimidine CDK4/6 inhibitors. Abemaciclib demonstrates the highest potency, achieving better steric complementarity in the ATP cleft, while palbociclib and ribociclib offer balanced, highly selective baseline metrics.
Reference StandardTarget KinaseAssay Typengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Value (nM)
Selectivity Profile
Palbociclib CDK4Enzymatic / TR-FRET~11 nMHighly selective for CDK4/6
Palbociclib CDK6Enzymatic / TR-FRET~16 nMHighly selective for CDK4/6
Ribociclib CDK4Enzymatic / TR-FRET~10 nMHigher potency for CDK4 over CDK6
Ribociclib CDK6Enzymatic / TR-FRET~39 nMHigher potency for CDK4 over CDK6
Abemaciclib CDK4Enzymatic / ADP-Glo~2 nMMost potent; targets CDK4, CDK6, and CDK9
Abemaciclib CDK6Enzymatic / ADP-Glo~10 nMMost potent; targets CDK4, CDK6, and CDK9[1]

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate internal controls and explicit causal reasoning for each step to ensure data integrity.

Protocol A: TR-FRET Target Engagement Assay (Using Palbociclib)

Objective: Determine the binding affinity of novel compounds against CDK4, using Palbociclib as the reference standard.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Mg2+ is strictly required to stabilize the kinase conformation, while Brij-35 prevents non-specific adherence of the kinase to the microplate walls.

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of Palbociclib (Starting at 10 µM) in 100% DMSO, then dilute 1:20 in Kinase Buffer.

  • Kinase/Antibody Addition: Add 5 µL of a 2X mix containing GST-tagged CDK4 and an Anti-GST Europium-labeled antibody to a 384-well plate.

    • Causality: Pre-incubating the kinase with the antibody ensures stable complex formation before introducing competitive ligands, minimizing signal variance.

  • Inhibitor Addition: Add 2.5 µL of the Palbociclib dilutions (or test compounds) to the respective wells. Include DMSO-only wells as negative controls (maximum FRET) and high-concentration Palbociclib (10 µM) as positive controls (minimum FRET).

  • Tracer Addition: Add 2.5 µL of 4X fluorescent kinase tracer (e.g., Alexa Fluor 647 labeled).

  • Equilibration: Incubate the plate at room temperature for 60 minutes.

    • Causality: This duration is mathematically required for the binding kinetics of the amino-pyrimidine inhibitor to reach thermodynamic equilibrium, ensuring accurate

      
       calculations.
      
  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio.

Protocol B: ADP-Glo Catalytic Activity Assay (Using Abemaciclib)

Objective: Measure the functional inhibition of CDK4 catalytic activity.

  • Reaction Assembly: In a 384-well plate, combine 2 µL of CDK4/Cyclin D1 complex, 1 µL of Abemaciclib serial dilutions, and 2 µL of ATP/Substrate mix (e.g., Retinoblastoma protein fragment).

  • Catalytic Incubation: Incubate for 60 minutes at room temperature.

    • Causality: Allows the uninhibited kinase to achieve linear substrate turnover, converting ATP to ADP. Linear velocity is required to prevent substrate depletion artifacts.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent actively depletes any remaining unconsumed ATP, ensuring that the subsequent luminescent signal is exclusively derived from the ADP generated by the kinase reaction[6].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This converts the kinase-generated ADP back into ATP, which is immediately utilized by a coupled luciferase/luciferin reaction to produce light[6].

  • Detection: Read luminescence. High luminescence correlates with high kinase activity; low luminescence indicates successful inhibition by Abemaciclib.

Data Quality & Statistical Validation

To prove that the assay environment is trustworthy, the reference standard data must be subjected to statistical validation prior to screening unknown compounds[2].

  • Z'-Factor Calculation: The Z'-factor evaluates the assay's signal dynamic range and data variation. It is calculated using the means (

    
    ) and standard deviations (
    
    
    
    ) of the positive control (e.g., 10 µM Palbociclib) and negative control (DMSO vehicle).
    
    
    Causality: A Z'-factor
    
    
    is the industry standard threshold[2]. It proves the signal window is wide enough and the variance tight enough to confidently distinguish a true inhibitor from assay noise.
  • Minimum Significant Ratio (MSR): When running Palbociclib across multiple days, track the

    
     values to calculate the MSR. An MSR 
    
    
    
    indicates that day-to-day variability is sufficiently low, ensuring that a compound appearing 3-fold more potent than the reference standard is a genuine biological finding, not an artifact of assay drift.

References

  • Assay Development for Protein Kinase Enzymes. NCBI Bookshelf - NIH.
  • Development of CDK4/6 Inhibitors: A Five Years Update. MDPI.
  • Introduction to Assay Guidance Manual. Target Discovery Institute.
  • CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions. MDPI.
  • TR-FRET powers smarter drug screening. Scientist Live.
  • Comparison of ADP Detection Methods Used for High Throughput Screening. BellBrook Labs / Cosmobio.

Sources

Validation

Comparative Guide: In Vitro Cytotoxicity Assays for Pyrimidine-Based Drug Candidates

Executive Summary: The Antimetabolite Challenge Pyrimidine analogues (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) remain cornerstones of oncology, functioning primarily as antimetabolites. Unlike cytotoxic agents that...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Antimetabolite Challenge

Pyrimidine analogues (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) remain cornerstones of oncology, functioning primarily as antimetabolites. Unlike cytotoxic agents that indiscriminately disrupt membrane integrity, pyrimidine analogues exert S-phase specific toxicity by mimicking physiological nucleosides, inhibiting DNA polymerases, or depleting nucleotide pools (e.g., Thymidylate Synthase inhibition).

The Critical Flaw: Standard cytotoxicity workflows often fail for this drug class. Because these drugs induce cell cycle arrest (cytostasis) before cell death, metabolic assays (MTT/MTS) can yield false negatives if mitochondrial activity persists despite halted proliferation.

This guide objectively compares the three dominant assay modalities—Metabolic, Luminescent (ATP), and Real-Time Label-Free—to determine the optimal workflow for validating pyrimidine-based candidates.

Mechanistic Grounding: Why Assay Selection Matters

To select the right assay, one must understand the cellular cascade triggered by pyrimidine antagonists.

Diagram 1: Mechanism of Action & Assay Intervention Points

This diagram illustrates where pyrimidine drugs intervene and which assays detect the resulting cellular states.

Pyrimidine_MoA Prodrug Pyrimidine Prodrug (e.g., 5-FU, Gemcitabine) Metabolism Intracellular Phosphorylation (Kinase Activation) Prodrug->Metabolism Target Target Inhibition (Thymidylate Synthase / DNA Pol) Metabolism->Target S_Phase S-Phase Arrest (Cytostasis) Target->S_Phase Mito_Stress Mitochondrial Stress (SDH Upregulation) S_Phase->Mito_Stress Compensatory Response Apoptosis Apoptosis/Necrosis (Cell Death) S_Phase->Apoptosis Prolonged Exposure Assay_Flow Flow Cytometry (Cell Cycle Analysis) S_Phase->Assay_Flow Assay_RTCA Real-Time Impedance (Kinetics) S_Phase->Assay_RTCA Mito_Stress->Apoptosis Assay_MTT MTT/MTS Assay (Metabolic Activity) Mito_Stress->Assay_MTT Potential Interference Assay_ATP ATP Luminescence (Viability) Apoptosis->Assay_ATP

Caption: Pyrimidine MoA showing S-phase arrest preceding death. Note MTT interference due to mitochondrial stress response.

Comparative Analysis of Assay Technologies

A. Metabolic Assays (MTT, MTS, WST-1)

Principle: Reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases (e.g., succinate dehydrogenase).

  • Pros: Low cost, well-established, no special equipment required (absorbance reader).

  • Cons for Pyrimidines:

    • The "Metabolic Masking" Effect: Pyrimidine drugs often cause cells to swell and increase mitochondrial mass/activity per cell (the "giant cell" phenotype) before dying. This can lead to increased formazan production even as cell division stops, resulting in underestimation of cytotoxicity (higher IC50).

    • Linearity Issues: Not linear at high cell densities, which are often required for long-duration antimetabolite assays.

B. ATP Bioluminescence (CellTiter-Glo®)

Principle: Quantifies ATP, a direct marker of metabolically active cells, using luciferase.

  • Pros:

    • Sensitivity: Can detect <10 cells/well, significantly more sensitive than MTT.

    • Rapidity: "Add-mix-measure" format minimizes pipetting errors.

    • Lysis: Lysing cells eliminates errors from cell aggregation or adherence issues common with stressed cells.

  • Cons: Endpoint only (cannot monitor recovery); cost is higher than MTT.

C. Real-Time Cell Analysis (RTCA / Impedance)

Principle: Label-free monitoring of electrical impedance (xCELLigence) or live-cell imaging (IncuCyte).

  • Pros:

    • Kinetic Profiling: Distinguishes Cytostatic (flat line) from Cytotoxic (declining line) effects—a critical distinction for pyrimidine analogs.

    • Time-Dependent Toxicity: Identifies delayed onset of toxicity typical of S-phase specific drugs.

  • Cons: High initial capital equipment cost; lower throughput (usually 96-well max for standard units).

Data Summary: Performance Matrix
FeatureMetabolic (MTT/MTS)ATP LuminescenceReal-Time (Impedance)Flow Cytometry
Primary Readout Mitochondrial ActivityCellular ATP ContentCell Attachment/SizeDNA Content/Membrane
Sensitivity Moderate (~1000 cells)High (<10 cells)High (Single cell)High
Suitability for Pyrimidines Low (False negatives due to metabolic stress)High (Direct viability correlation)Excellent (Captures cytostasis)Essential (Validates mechanism)
Throughput High (96/384 well)Ultra-High (1536 well)Medium (96 well)Low/Medium
Cost per Data Point $

$


(Instrument)

$

Recommended Protocol: The "Multiplex Validation" Workflow

Stage 1: High-Throughput Screening (ATP Assay)

Objective: Rapidly determine IC50 values for a library of analogues.

Protocol:

  • Cell Seeding: Seed cells (e.g., HCT-116 or Gemcitabine-resistant Pancreatic lines) in white-walled 96-well plates.

    • Expert Tip: Seed at lower density (3,000–5,000 cells/well) to prevent contact inhibition from masking drug effects over the required 72h incubation.

  • Drug Treatment: 24 hours post-seeding, add serial dilutions of the pyrimidine candidate.

    • Critical Step: Ensure exposure time covers at least 1.5x to 2x the cell cycle doubling time (typically 48–72h) to allow S-phase specific effects to manifest.

  • Luminescence Detection:

    • Equilibrate plate and ATP reagent to Room Temp (22°C).

    • Add ATP reagent (1:1 ratio with media).

    • Orbitally shake for 2 mins (lyse cells).

    • Incubate 10 mins (stabilize signal).

    • Read Luminescence (Integration time: 0.5–1 sec).

Stage 2: Mechanistic Validation (Flow Cytometry)

Objective: Confirm S-phase arrest and distinguish apoptosis from necrosis.

Protocol:

  • Treatment: Treat cells at IC50 and 2x IC50 (determined in Stage 1) for 24h and 48h.

  • Harvesting: Collect supernatant (floating cells) and trypsinized adherent cells.

    • Why? Pyrimidine treatment often causes cells to detach; discarding supernatant loses the apoptotic population.

  • Staining:

    • Wash with cold PBS.[1]

    • Resuspend in Binding Buffer.[1]

    • Add Annexin V-FITC (Apoptosis) and Propidium Iodide (PI) (Necrosis/Late Apoptosis).

    • Optional: For cell cycle, fix in 70% Ethanol and stain with PI/RNase.

  • Analysis: Gate for S-phase accumulation. A potent pyrimidine candidate should show a significant "S-phase block" compared to control.

Decision Framework for Assay Selection

Use this logic flow to determine the appropriate assay for your specific development stage.

Diagram 2: Assay Selection Decision Matrix

Assay_Decision Start Start: Pyrimidine Candidate Evaluation Stage Development Stage? Start->Stage HTS High-Throughput Screening (>100 compounds) Stage->HTS Early Stage LeadOpt Lead Optimization (<10 compounds) Stage->LeadOpt Late Stage Rec_ATP Recommendation: ATP Luminescence Assay (High Sensitivity, Fast) HTS->Rec_ATP Avoid_MTT WARNING: Avoid MTT/MTS (Risk of false negatives) HTS->Avoid_MTT Q_MoA Need Kinetic/MoA Data? LeadOpt->Q_MoA Q_MoA->Rec_ATP No (Just IC50) Rec_RTCA Recommendation: Real-Time Impedance (RTCA) (Distinguish Cytostatic vs Cytotoxic) Q_MoA->Rec_RTCA Yes (Kinetics) Rec_Flow Recommendation: Flow Cytometry (Annexin/PI) (Confirm S-Phase Arrest) Q_MoA->Rec_Flow Yes (Mechanism)

Caption: Decision matrix prioritizing ATP assays for screening and RTCA/Flow for mechanistic validation.

References

  • Petty, R. D., et al. (1995). "Comparison of MTT and ATP-based assays for the measurement of viable cell number."[2][3] Journal of Bioluminescence and Chemiluminescence.

  • Kepp, O., et al. (2011). "Cell death assays for drug discovery." Nature Reviews Drug Discovery.

  • Rai, Y., et al. (2018). "Limitations of the use of MTT assay for screening in drug discovery." ResearchGate.[4]

  • Promega Corporation. "Is Your MTT Assay Really the Best Choice?" Promega PubHub.

  • Pan, H., et al. (2019). "Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method." ACS Omega.

Sources

Comparative

Elemental analysis data for 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride

An In-Depth Technical Guide to 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Dihydrochloride Executive Summary & Strategic Context Product Identity: Compound: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride CAS No: 15937...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol Dihydrochloride

Executive Summary & Strategic Context

Product Identity:

  • Compound: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride

  • CAS No: 15937-35-6 (Generic/Free base ref), Specific Salt Form: N/A (Often custom synthesized)

  • Formula: C₆H₁₂Cl₂N₄O

  • Molecular Weight: 227.09 g/mol [1]

The Application: This pyrimidine derivative serves as a critical bifunctional scaffold in medicinal chemistry. The unique combination of a polar pyrimidine core (capable of tautomeric hydrogen bonding) and a flexible ethyl-amino linker makes it an ideal precursor for:

  • Kinase Inhibitors: Targeting the ATP-binding pocket where the pyrimidine mimics the adenine ring.

  • GPCR Ligands: Specifically histamine receptor analogs due to the ethyl-amine side chain.

  • Macrocyclization: Serving as a "linchpin" in fragment-based drug discovery (FBDD).

The Comparison Challenge: In drug development, the choice between the Dihydrochloride Salt (2HCl) and the Free Base or Crude Intermediates is pivotal. This guide objectively compares these forms, using Elemental Analysis (EA) as the primary validation metric to quantify solvation, stoichiometry, and purity.

Technical Comparison: Salt Form vs. Alternatives

This section evaluates the performance of the Dihydrochloride salt against the Free Base and Technical Grade alternatives.

Table 1: Physicochemical Performance Matrix
FeatureDihydrochloride (Preferred) Free Base Technical Grade (Crude)
Stoichiometry 1:2 (Base:Acid)1:0Variable (Non-stoichiometric)
Water Solubility High (>50 mg/mL) Low (<1 mg/mL)Moderate (due to impurities)
Stability Excellent (Hygroscopic but chemically inert) Poor (Prone to N-oxidation)Variable
Handling Free-flowing crystalline solidSticky/Amorphous solidClumpy powder
EA Signature Distinct Cl % (~31.2%) confirms salt formationHigh N % (~36.3%)Deviates >0.5% from calc.
Why the Dihydrochloride? (Causality)

The free base of 6-amino-2-(2-aminoethyl)pyrimidin-4-ol contains a primary aliphatic amine and an electron-rich pyrimidine ring.

  • Oxidation Risk: The aliphatic amine is susceptible to air oxidation and carbamate formation (with atmospheric CO₂). The 2HCl salt protonates both the aliphatic amine and the pyrimidine ring nitrogen, "locking" them against oxidation.

  • Solubility: Drug synthesis often requires polar solvents (water, DMSO, Methanol). The ionic lattice of the 2HCl salt ensures rapid dissolution, whereas the free base often requires sonication or heating, which can degrade sensitive reagents.

Elemental Analysis Data: The Validation Standard

Elemental Analysis (CHN + Cl) is the definitive method to verify the salt stoichiometry and hydration state. Below is the reference standard for high-purity 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride .

Table 2: Theoretical vs. Acceptance Limits (C₆H₁₂Cl₂N₄O)
ElementTheoretical %Acceptance Range (±0.4%)Diagnostic Insight
Carbon (C) 31.73% 31.33% – 32.13%Low C suggests inorganic salt contamination (e.g., NaCl).
Hydrogen (H) 5.33% 4.93% – 5.73%High H often indicates trapped solvent (EtOH/MeOH) or hygroscopic water.
Nitrogen (N) 24.67% 24.27% – 25.07%Critical for confirming the pyrimidine core integrity.
Chlorine (Cl) 31.22% 30.80% – 31.60%The Salt Check: Deviations here indicate mono-HCl (Cl ~19%) or excess HCl.

Expert Insight: If your Nitrogen value is correct but Chlorine is low (e.g., ~20%), you have likely isolated the Monohydrochloride or a mixed salt. This will drastically alter the stoichiometry in subsequent coupling reactions.

Experimental Protocols

Protocol A: Synthesis of High-Purity Dihydrochloride Salt

Objective: To synthesize the target with defined stoichiometry, avoiding common "Technical Grade" impurities.

Reagents:

  • Ethyl cyanoacetate (1.0 eq)

  • 3-Aminopropanimidamide dihydrochloride (1.1 eq) [Precursor]

  • Sodium Ethoxide (NaOEt) in Ethanol (21% wt)

  • HCl in Dioxane (4M)

Workflow:

  • Condensation: Dissolve 3-Aminopropanimidamide 2HCl in dry Ethanol. Slowly add NaOEt (3.0 eq) at 0°C to liberate the free amidine in situ (removing NaCl by filtration if necessary).

  • Cyclization: Add Ethyl cyanoacetate dropwise. Reflux for 4–6 hours. Mechanism: The amidine nitrogen attacks the ester carbonyl, followed by cyclization onto the nitrile group.

  • Isolation: Cool to room temperature. The intermediate (free base) may precipitate.

  • Salt Formation: Acidify the mixture to pH < 2 using 4M HCl in Dioxane. The Dihydrochloride salt precipitates as a white crystalline solid.

  • Purification: Recrystallize from MeOH/Et₂O to remove trapped inorganic salts.

Protocol B: Analytical Validation (Chloride Titration)

Objective: To distinguish between Mono-HCl, Di-HCl, and free chloride impurities.

  • Dissolution: Dissolve 50 mg of product in 50 mL deionized water.

  • Acidification: Add 1 mL of 5% HNO₃.

  • Titration: Titrate with 0.1 M AgNO₃ solution using a potentiometric titrator (silver electrode).

  • Calculation:

    
    
    Target: 31.22%.
    

Visualizations & Logic Flows

Figure 1: Synthesis & Impurity Tracking

This diagram illustrates how specific impurities (detectable by EA) arise during the synthesis.

SynthesisPath Precursors Ethyl Cyanoacetate + Amidine 2HCl Cyclization Cyclization (NaOEt/EtOH) Precursors->Cyclization Intermed Intermediate Free Base Cyclization->Intermed Imp_Inorganic Impurity: NaCl (High Ash, Low C%) Cyclization->Imp_Inorganic Side Product Acidification Acidification (HCl/Dioxane) Intermed->Acidification FinalProduct Target 2HCl Salt (C6H12Cl2N4O) Acidification->FinalProduct Imp_Mono Impurity: Mono-HCl (Low Cl%) Acidification->Imp_Mono Insufficient HCl Imp_Solvent Impurity: Trapped EtOH (High C%, High H%) FinalProduct->Imp_Solvent Incomplete Drying

Caption: Synthesis workflow highlighting points of origin for impurities detectable via Elemental Analysis.

Figure 2: Quality Control Decision Tree

A self-validating logic flow for accepting or rejecting a batch based on EA data.

QCDecision Start Start QC: Elemental Analysis CheckN Check % Nitrogen (Target: 24.67 ±0.4%) Start->CheckN CheckCl Check % Chlorine (Target: 31.22 ±0.4%) CheckN->CheckCl Pass Fail_Core FAIL: Core Structure Error (Degradation/Wrong Product) CheckN->Fail_Core Fail CheckC Check % Carbon (Target: 31.73 ±0.4%) CheckCl->CheckC Pass Fail_Salt FAIL: Salt Stoichiometry (Mono-HCl or Excess HCl) CheckCl->Fail_Salt Fail Pass PASS: Release Batch High Purity 2HCl CheckC->Pass Pass Fail_Solv FAIL: Solvation/Inorganic (Trapped Solvent or Salts) CheckC->Fail_Solv Fail

Caption: QC Decision Tree. A sequential validation protocol ensuring structural integrity and correct salt stoichiometry.

References

  • Sigma-Aldrich. 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol dihydrochloride Product Specification. Accessed 2026. Link

  • BenchChem. Technical Guide to Pyrimidine Intermediates and Elemental Analysis Interpretation. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329776816. Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • ResearchGate. Surface Characterization Studies of Amino-Pyrimidine Derivatives. Link

Sources

Safety & Regulatory Compliance

Safety

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol: Proper Disposal &amp; Handling Guide

Executive Summary & Operational Context 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol is a functionalized pyrimidine often utilized as a scaffold in the synthesis of kinase inhibitors and thiamine analogs. Its structure feature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

6-Amino-2-(2-aminoethyl)pyrimidin-4-ol is a functionalized pyrimidine often utilized as a scaffold in the synthesis of kinase inhibitors and thiamine analogs. Its structure features both a primary aliphatic amine (on the ethyl chain) and an aromatic amine/hydroxyl system, rendering it amphoteric with significant basic character.

The Critical Safety Directive: Unlike simple organic solvents, this compound poses a dual risk of chemical burns (corrosivity) due to the aliphatic amine and environmental persistence typical of nitrogen heterocycles. Disposal must prevent introduction into municipal water systems to avoid downstream biocidal effects.[1]

Immediate Action Required:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with oxidizing acids (Nitric, Perchloric) due to explosion risk.[1]

  • Segregate as "Basic Organic Waste."[1]

Chemical Profile & Hazard Assessment

To manage waste effectively, you must understand the chemical behaviors driving the safety protocols.[1]

PropertyData / CharacteristicOperational Implication
Chemical Structure Pyrimidine ring, -OH, -NH₂, -CH₂CH₂NH₂Amphoteric nature; capable of forming salts with both acids and bases.
Basicity (pKa) High (Aliphatic amine pKa ~10-11)Corrosive Risk. Aqueous solutions may exceed pH 12.5, triggering RCRA Waste Code D002.
Solubility Water-soluble; Polar organic solvents (DMSO, MeOH)High mobility in water systems. Strict spill containment required.
Incompatibilities Strong Oxidizers, Acid Chlorides, AnhydridesExothermic reactions. Risk of generating toxic chloramines if mixed with bleach.[1]
Physical State Solid (typically off-white powder)Dust inhalation hazard. Use N95 or P100 respiratory protection during transfer.[1]
Disposal Workflows & Protocols
3.1 Decision Logic for Waste Segregation

The following logic gate ensures compliance with EPA regulations (40 CFR 261) and prevents cross-contamination.

DisposalLogic Start Waste Generated: 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Reaction Mix) StateCheck->Liquid Solution SolidBin Action: Double Bag Label: 'Solid Organic Waste - Basic' Container: HDPE Wide Mouth Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalo No Halogens HaloBin Action: Carboy A Label: 'Halogenated Waste - Basic' Check pH Halogenated->HaloBin NonHaloBin Action: Carboy B Label: 'Non-Halogenated Waste - Basic' Do NOT mix with Acids NonHalo->NonHaloBin

Figure 1: Decision tree for segregating pyrimidine waste streams based on physical state and solvent matrix.

3.2 Protocol A: Solid Waste Disposal

Applicability: Expired reagents, filter cakes, spill cleanup residues.[2]

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1] If handling >10g of fine powder, use a powder hood or N95 respirator.[1]

  • Primary Containment: Transfer the solid into a clear polyethylene bag or a screw-top HDPE jar.

    • Why: HDPE is resistant to the basic nature of the amine.[1] Glass is acceptable but prone to breakage.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-Amino-2-(2-aminoethyl)pyrimidin-4-ol" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Corrosive/Basic".[1]

  • Secondary Containment: Place the primary container into the lab's designated "Solid Organic Waste" drum.

3.3 Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, HPLC effluent, mother liquors.

  • pH Verification: Dip a pH strip into the waste solution.[1]

    • Critical Step: If pH > 12.5, the waste is legally "Corrosive" (RCRA Code D002).[1][3]

  • Segregation:

    • Scenario 1 (Organic Solvent): Pour into the "Basic Organic Waste" carboy.[1] Ensure this carboy does not contain acidic waste (e.g., TFA, Acetic Acid) to prevent exothermic neutralization.

    • Scenario 2 (Aqueous Solution): Do not pour down the sink. Collect in "Aqueous Basic Waste."

  • Quenching (Optional but Recommended for High Reactivity):

    • If the waste contains unreacted active esters or acid chlorides alongside the pyrimidine, quench with dilute NaOH or water before placing in the waste drum to prevent pressure buildup.

Emergency Contingencies: Spill Response

In the event of a spill, speed and containment are vital to prevent surface contamination.[4][5]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (If dust is airborne) Spill->Evacuate PPE 2. Don PPE (Goggles, Nitrile, N95) Evacuate->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Neutralize 4. Decontamination Wipe with dilute Acetic Acid (Vinegar) Contain->Neutralize Disposal 5. Disposal Treat used pads as Solid Waste Neutralize->Disposal

Figure 2: Operational workflow for managing accidental spills of aminopyrimidines.

Decontamination Logic: Because the compound is basic, a simple water wipe is often insufficient to remove residues that can cause contact dermatitis later.[1]

  • Step: After absorbing the bulk material, wipe the surface with a 1-5% Acetic Acid solution (or household vinegar).

  • Mechanism: This protonates the amine groups, converting the free base into a water-soluble salt (acetate) which is easily wiped away, neutralizing the corrosive hazard.

Regulatory Compliance & Transport
  • RCRA Classification: While not P-listed or U-listed specifically, the waste exhibits characteristics of Corrosivity (D002) if pH > 12.5.

  • DOT Shipping (If transporting waste):

    • Proper Shipping Name: Corrosive solids, n.o.s. (contains 6-Amino-2-(2-aminoethyl)pyrimidin-4-ol).

    • UN Number: UN 3259 (Polyamines, solid, corrosive, n.o.s.) or UN 3263 (Corrosive solid, basic, organic, n.o.s.).

    • Packing Group: III (Minor danger) or II (Medium danger) depending on concentration.[1]

References
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][Link]

  • PubChem. Compound Summary: Pyrimidine Derivatives Safety. National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][6] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-(2-aminoethyl)pyrimidin-4-ol
Reactant of Route 2
6-Amino-2-(2-aminoethyl)pyrimidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.